molecular formula C10H10N2O2 B556552 H-D-Phe(4-CN)-OH CAS No. 263396-44-7

H-D-Phe(4-CN)-OH

Cat. No.: B556552
CAS No.: 263396-44-7
M. Wt: 190.20 g/mol
InChI Key: KWIPUXXIFQQMKN-SECBINFHSA-N
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Description

(R)-2-Amino-3-(4-cyanophenyl)propanoic acid is a non-natural, enantiomerically pure amino acid that serves as a valuable chiral building block in medicinal chemistry and materials science. This compound is a derivative of (R)-phenylalanine incorporating a cyano functional group at the para-position of the phenyl ring, which significantly influences its electronic properties and binding characteristics. The specific stereochemistry of the alpha-carbon is critical for its application in the synthesis of chiral molecules where the absolute configuration determines biological activity and function . In pharmaceutical research, this amino acid is a key intermediate in the design and synthesis of novel bioactive compounds. Its structure makes it particularly useful for creating peptidomimetics and enzyme inhibitors, as the cyano group can act as a hydrogen bond acceptor or be further derivatized. Furthermore, the compound finds application in the development of innovative drug intermediates, including those used in therapeutic compositions such as transforming growth factor-beta (TGF-β) mimics, which have potential in wound healing and soft tissue augmentation . Beyond life sciences, this specialty chemical is also employed in the development of advanced materials, including as an intermediate in the manufacture of OLEDs (Organic Light-Emitting Diodes) . The compound is offered with high chemical purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage its well-defined chiral center and versatile functional groups to drive innovation in asymmetric synthesis and the development of high-value, enantiopure products.

Properties

IUPAC Name

(2R)-2-amino-3-(4-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIPUXXIFQQMKN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363542
Record name 4-Cyano-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263396-44-7
Record name 4-Cyano-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

H-D-Phe(4-CN)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of H-D-Phe(4-CN)-OH (D-4-Cyanophenylalanine) for Researchers, Scientists, and Drug Development Professionals.

This compound, also known as D-4-Cyanophenylalanine, is a non-canonical amino acid derivative of D-phenylalanine. Its unique structure, featuring a cyano group at the para position of the phenyl ring, imparts distinct chemical and physical properties that make it a valuable tool in biochemical research, peptide synthesis, and drug development. This guide provides a comprehensive overview of its properties, experimental protocols for its use, and its potential applications.

Core Properties

This compound is a white to off-white crystalline powder. The presence of the cyano group influences its polarity and potential for molecular interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are compiled from various sources and computational models.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₂[1][2]
Molecular Weight 190.2 g/mol [1][2]
CAS Number 263396-44-7[1]
Appearance Off-white powder
Density 1.3 ± 0.1 g/cm³
Boiling Point 394.1 ± 37.0 °C at 760 mmHg
Flash Point 192.1 ± 26.5 °C
LogP 0.55
Vapour Pressure 0.0 ± 1.0 mmHg at 25°C
Index of Refraction 1.596
Storage Condition -15°C
Spectroscopic Properties

The cyano group of this compound serves as a unique spectroscopic probe. Its vibrational frequency in infrared (IR) spectroscopy and its fluorescence properties are sensitive to the local microenvironment, making it a powerful tool for studying protein structure, dynamics, and interactions.[3][4][5][6]

Experimental Protocols

Asymmetric Synthesis of this compound

Conceptual Protocol using an Engineered Phenylalanine Ammonia Lyase (PAL):

  • Enzyme Preparation: Obtain or express a mutant phenylalanine ammonia lyase (PAL) that exhibits activity towards β-substituted cinnamic acids.[8]

  • Reaction Setup: In a suitable buffer (e.g., Tris-HCl, pH 8.5), dissolve 4-cyano-cinnamic acid and a high concentration of an ammonia source (e.g., ammonium carbonate).

  • Enzymatic Reaction: Add the engineered PAL to the reaction mixture. Incubate at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by HPLC to observe the formation of this compound.

  • Work-up and Purification: Once the reaction reaches completion, acidify the mixture to precipitate the unreacted substrate. The supernatant containing the product can be purified using ion-exchange chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is typically incorporated into peptides using its Fmoc-protected form, Fmoc-D-Phe(4-CN)-OH. Standard Fmoc-SPPS protocols can be employed.

Protocol for Coupling Fmoc-D-Phe(4-CN)-OH:

  • Resin Preparation: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Phe(4-CN)-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. HOBt (3-5 equivalents) can be included to minimize racemization.[10][11][12][13][14]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test is observed.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[15][16][17][18][19]

Characterization of Peptides Containing this compound

Workflow for Peptide Characterization:

G start Crude Peptide hplc RP-HPLC Purification start->hplc Purification ms Mass Spectrometry (ESI-MS/MALDI-TOF) hplc->ms Verify Mass nmr NMR Spectroscopy ms->nmr Structural Analysis cd Circular Dichroism nmr->cd Secondary Structure stability Proteolytic Stability Assay cd->stability Functional Assay end Characterized Peptide stability->end

Caption: Workflow for the purification and characterization of peptides.

Biological Activity and Applications

The incorporation of D-amino acids, such as this compound, into peptides offers several advantages in drug development.[20][21]

Enhanced Proteolytic Stability

Peptides containing D-amino acids are significantly more resistant to degradation by proteases compared to their L-amino acid counterparts.[22][23] This increased stability leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Modulation of Receptor Binding and Signaling

The stereochemistry of amino acids can profoundly impact peptide conformation and its interaction with biological targets. Substitution of an L-amino acid with a D-amino acid can alter the binding affinity and efficacy of a peptide for its receptor.[23][24][25][26][27][28][29] While direct studies on this compound's effect on signaling are absent, its incorporation into bioactive peptides can modulate their signaling properties. For instance, introduction of a D-amino acid can either enhance or decrease receptor activation depending on the specific peptide and receptor system.[24]

Hypothetical Signaling Pathway Investigation Workflow:

G start Synthesize Peptide with this compound binding Receptor Binding Assay (e.g., SPR, ELISA) start->binding Assess Target Engagement cell_based Cell-Based Signaling Assay (e.g., cAMP, Ca2+ flux) binding->cell_based Measure Proximal Signaling downstream Downstream Signaling Analysis (e.g., Western Blot for p-ERK, p-Akt) cell_based->downstream Investigate Pathway Activation phenotypic Phenotypic Assay (e.g., cell proliferation, migration) downstream->phenotypic Correlate with Cellular Response conclusion Determine Impact on Signaling phenotypic->conclusion

Caption: Workflow for investigating the impact of a D-amino acid-containing peptide.

Spectroscopic Probe for Elucidating Biological Processes

The unique spectroscopic properties of the 4-cyano group make it an invaluable tool for studying protein folding, protein-protein interactions, and peptide-membrane interactions at a molecular level.[4][5][6][30][31] The changes in the IR spectrum or fluorescence emission of the cyano group can provide real-time information on conformational changes and binding events.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a versatile non-canonical amino acid with significant potential in peptide-based drug discovery and biochemical research. Its ability to enhance peptide stability and serve as a sensitive spectroscopic probe makes it a valuable addition to the toolbox of chemists and biologists. While its direct effects on cellular signaling are not yet characterized, its incorporation into bioactive peptides provides a powerful strategy to modulate their pharmacological properties and to study their mechanism of action. Further research into the synthesis and application of this and other D-amino acid derivatives will undoubtedly continue to advance the field of peptide therapeutics.

References

Technical Guide: H-D-Phe(4-CN)-OH (D-4-Cyanophenylalanine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of H-D-Phe(4-CN)-OH, also known as D-4-Cyanophenylalanine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development, utilized for its ability to enhance the stability and bioactivity of peptides.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-phenylalanine, featuring a nitrile (-CN) group at the para-position of the phenyl ring. This modification significantly alters its electronic properties and potential for molecular interactions.

Systematic Name: (R)-2-Amino-3-(4-cyanophenyl)propanoic acid[1] CAS Number: 263396-44-7[1][2] Molecular Formula: C₁₀H₁₀N₂O₂[1][2] Molecular Weight: 190.20 g/mol [3]

Physicochemical Data

The following table summarizes key quantitative data for this compound and its common protected forms.

PropertyValueReference
This compound
Molecular Weight190.20 g/mol [3]
Density1.3 ± 0.1 g/cm³[1]
Boiling Point (Est.)394.1 ± 37.0 °C at 760 mmHg[1]
Flash Point (Est.)192.1 ± 26.5 °C[1]
Boc-D-Phe(4-CN)-OH
Molecular FormulaC₁₅H₁₈N₂O₄[4]
Molecular Weight290.31 g/mol [4]
Fmoc-D-Phe(4-CN)-OH
Molecular FormulaC₂₅H₂₀N₂O₄[5]
Molecular Weight412.4 g/mol [5]

Synthesis of this compound

The enantioselective synthesis of D-amino acids like this compound is a significant challenge. While traditional chemical methods exist, they often result in racemic mixtures requiring subsequent resolution.[6] Modern biocatalytic and chemoenzymatic approaches offer highly stereospecific routes to the desired D-enantiomer, providing high yields and optical purity.[7][8]

One of the most effective methods is a one-pot chemoenzymatic cascade process that converts a substituted cinnamic acid into the corresponding D-phenylalanine derivative.[1][8] This approach utilizes a Phenylalanine Ammonia Lyase (PAL) for the initial amination, followed by a deracemization step involving an L-amino acid deaminase (LAAD) and a nonselective reducing agent.[5][8]

Experimental Protocol: Chemoenzymatic Synthesis of D-Arylalanines

The following is a representative protocol for the synthesis of D-arylalanines from trans-cinnamic acids using a one-pot system with a Phenylalanine Ammonia Lyase (AvPAL) and an L-Amino Acid Deaminase (PmLAAD). This method can be adapted for the synthesis of this compound starting from 4-cyanocinnamic acid.

Objective: To synthesize an optically pure D-arylalanine.

Materials:

  • trans-cinnamic acid derivative (e.g., 4-cyanocinnamic acid)

  • Recombinant Phenylalanine Ammonia Lyase from Anabaena variabilis (AvPAL)

  • Recombinant L-Amino Acid Deaminase from Proteus mirabilis (PmLAAD)

  • Ammonia-borane complex (NH₃BH₃)

  • Ammonium hydroxide (NH₄OH) buffer

  • Standard laboratory glassware and equipment (reactor, stirrer, pH meter)

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup: A buffered solution (e.g., 5 M NH₄OH, pH 9.6) is prepared in a suitable reaction vessel.

  • Substrate Addition: The starting material, the corresponding trans-cinnamic acid derivative, is added to the reaction mixture to a final concentration of approximately 5 mM.[8]

  • Enzyme Addition: Purified AvPAL and whole E. coli cells expressing PmLAAD are added to the vessel.[8]

  • Reductant Addition: The nonselective reducing agent, ammonia-borane (NH₃BH₃), is added to the mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) with constant stirring (e.g., 220 rpm) for a period of 4 to 24 hours.[8]

  • Monitoring: The reaction progress, including the conversion of the starting material and the enantiomeric excess (ee) of the D-amino acid product, is monitored periodically using chiral HPLC.

  • Work-up and Purification: Upon completion, the reaction is stopped, and the product is isolated and purified using standard techniques such as ion-exchange chromatography.

This one-pot method has been shown to produce various D-arylalanines with high conversion rates (up to 96%) and excellent optical purity (>99% ee).[5]

Synthesis Workflow

The logical workflow for the chemoenzymatic synthesis of this compound is depicted below. This cascade process efficiently converts the achiral precursor into the desired D-enantiomer.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction One-Pot Chemoenzymatic Reaction Precursor 4-Cyanocinnamic Acid RacemicMix Racemic D,L-Phe(4-CN)-OH Precursor->RacemicMix AvPAL (Amination) Ammonia Ammonia (NH₃) L_Enantiomer L-Phe(4-CN)-OH RacemicMix->L_Enantiomer Separation D_Enantiomer This compound (Product) RacemicMix->D_Enantiomer Accumulation IminoAcid Imino Acid Intermediate L_Enantiomer->IminoAcid PmLAAD (Stereoselective Oxidation) IminoAcid->RacemicMix NH₃BH₃ (Non-selective Reduction) FinalProduct Purified This compound D_Enantiomer->FinalProduct Purification

Caption: Chemoenzymatic cascade for the synthesis of this compound.

References

The Unseen Architect: A Technical Guide to the Biological Activity of D-4-Cyanophenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide design and drug discovery, the incorporation of non-canonical amino acids has emerged as a powerful strategy to enhance biological activity, stability, and to probe molecular interactions. Among these, D-4-cyanophenylalanine, a synthetic amino acid, has garnered significant attention. This technical guide delves into the core of its biological impact when integrated into peptide scaffolds, offering a comprehensive overview of its effects on bioactivity, detailed experimental methodologies, and the signaling pathways it can influence.

Enhancing Biological Efficacy: A Quantitative Perspective

The introduction of D-4-cyanophenylalanine into peptide sequences can profoundly influence their interaction with biological targets. The cyano group, a strong dipole and potential hydrogen bond acceptor, can alter the peptide's conformation and electronic properties, leading to enhanced binding affinities and inhibitory activities. Furthermore, the D-configuration of the amino acid provides resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life.

While comprehensive quantitative data across a wide range of D-4-cyanophenylalanine-containing peptides remains an area of active research, several studies have demonstrated its potential. For instance, the incorporation of a D-phenylalanine derivative into Gonadotropin-Releasing Hormone (GnRH) peptides resulted in a significant enhancement of receptor binding affinity, with reported IC50 values in the low nanomolar range.[1] Specifically, two DOTA-conjugated D-Lys6-GnRH peptides incorporating D-Phe exhibited IC50 values of 7.6 nM and 16.3 nM, a notable improvement compared to the parent peptide.[1] In another example, a peptide inhibitor containing D-amino acids targeting the BRD4 ET domain for renal cancer therapy showed an excellent binding affinity with a Kd of 0.45 nM.[2]

While not containing D-4-cyanophenylalanine specifically, studies on peptides incorporating dehydrophenylalanine, a structurally related amino acid, have shown promising antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against various bacterial strains.[3] This suggests that the introduction of such modified aromatic amino acids can be a viable strategy for developing novel antimicrobial agents.

Table 1: Quantitative Biological Activity of Peptides Containing D-Aromatic Amino Acid Analogs

Peptide/TargetModificationBiological Activity MetricValueReference
DOTA-Ahx-D-Phe-(D-Lys6-GnRH) / GnRH ReceptorD-PhenylalanineIC507.6 nM[1]
DOTA-D-Phe-Ahx-(D-Lys6-GnRH) / GnRH ReceptorD-PhenylalanineIC5016.3 nM[1]
BEP-2 / BRD4 ET domainD-amino acidsKd0.45 nM[2]
VS4 / S. aureusDehydrophenylalanineMIC10 µM[3]
VSD1 / E. coliDehydrophenylalanineMIC1 µM[3]
VSD1 / S. aureusDehydrophenylalanineMIC5 µM[3]

Experimental Protocols: A Methodological Blueprint

The synthesis and evaluation of D-4-cyanophenylalanine-containing peptides require a robust set of experimental protocols. This section provides a detailed overview of the key methodologies employed in their creation and biological characterization.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of these modified peptides is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol for SPPS of a D-4-Cyanophenylalanine Containing Peptide:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (including Fmoc-D-4-cyanophenylalanine-OH) by pre-incubating it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using techniques such as mass spectrometry and analytical RP-HPLC.

Experimental Workflow for Peptide Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_downstream Downstream Processing Resin Resin Swelling Deprotection Deprotection Resin->Deprotection Washing_1 Washing_1 Deprotection->Washing_1 Remove Fmoc Coupling Coupling Washing_1->Coupling Washing_2 Washing_2 Coupling->Washing_2 Add activated aa Washing_2->Deprotection Next cycle Cleavage Cleavage Washing_2->Cleavage Final cycle Precipitation Precipitation Cleavage->Precipitation TFA cocktail Purification Purification Precipitation->Purification Crude peptide Characterization Characterization Purification->Characterization RP-HPLC

Caption: Workflow for the synthesis and purification of peptides.

Biological Activity Assays

Cell Viability (MTT) Assay: This colorimetric assay is commonly used to assess the cytotoxic effects of peptides on cancer cell lines.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the D-4-cyanophenylalanine-containing peptide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).

Antimicrobial Susceptibility (MIC) Assay: The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial potency of the peptides.

Protocol for MIC Assay:

  • Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase.

  • Peptide Dilution: Prepare serial dilutions of the D-4-cyanophenylalanine-containing peptide in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by D-4-cyanophenylalanine-containing peptides are still under extensive investigation and are likely target-dependent, a common mechanism of action for many bioactive peptides, particularly those with anticancer or antimicrobial properties, is the disruption of cellular membranes. Cationic and amphipathic peptides can preferentially interact with the negatively charged membranes of cancer cells and bacteria, leading to pore formation, membrane depolarization, and ultimately, cell death.[4][5]

Furthermore, some peptides can induce apoptosis, a form of programmed cell death. This can be triggered through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.

Hypothesized Apoptotic Pathway Induced by a Bioactive Peptide

G Peptide D-4-Cyanophenylalanine Containing Peptide Membrane Cell Membrane Disruption Peptide->Membrane Receptor Death Receptor Peptide->Receptor Mitochondria Mitochondrial Dysfunction Peptide->Mitochondria Caspase8 Caspase-8 Activation Receptor->Caspase8 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways initiated by a bioactive peptide.

Conclusion and Future Directions

The incorporation of D-4-cyanophenylalanine into peptides represents a promising avenue for the development of novel therapeutics with enhanced stability and biological activity. The quantitative data, though still emerging, highlights the potential for significant improvements in receptor binding and antimicrobial efficacy. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of these modified peptides.

Future research should focus on a more systematic exploration of the structure-activity relationships of D-4-cyanophenylalanine-containing peptides to enable rational design. A deeper understanding of their mechanisms of action and the specific signaling pathways they modulate will be crucial for translating these promising molecules into clinically effective drugs. As our knowledge in this area expands, D-4-cyanophenylalanine is poised to become an invaluable tool in the arsenal of medicinal chemists and drug developers.

References

The Strategic Incorporation of D-Phenylalanine Derivatives in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Stereochemical Advantage of D-Phenylalanine in Developing Next-Generation Therapeutics

In the landscape of modern drug discovery, the quest for more potent, stable, and specific therapeutic agents is relentless. Among the innovative strategies employed, the incorporation of unnatural amino acids, particularly D-phenylalanine and its derivatives, has emerged as a powerful tool in medicinal chemistry. This technical guide provides an in-depth analysis of the role of D-phenylalanine derivatives in drug design, offering valuable insights for researchers, scientists, and drug development professionals. By exploring their synthesis, mechanisms of action, and diverse applications, this document illuminates the profound impact of this unique chiral building block on contemporary pharmaceutical development.

The Core Principle: Overcoming Biological Barriers with D-Stereochemistry

The fundamental advantage of incorporating D-phenylalanine into drug candidates, especially peptide-based therapeutics, lies in its stereochemical configuration. Native peptides and proteins are exclusively composed of L-amino acids, and as a result, the body's metabolic machinery, particularly proteolytic enzymes, is exquisitely evolved to recognize and degrade L-isomers. By strategically replacing an L-phenylalanine with its D-enantiomer, the resulting peptide becomes resistant to this enzymatic degradation. This "stereochemical shield" confers several critical advantages:

  • Enhanced Proteolytic Stability: Peptides containing D-phenylalanine exhibit significantly increased resistance to proteases, leading to a longer circulating half-life in the body.[1][2]

  • Improved Bioavailability: The enhanced stability often translates to better absorption and sustained therapeutic effects.

  • Modulation of Conformation: The introduction of a D-amino acid can alter the peptide's secondary structure, which can be leveraged to optimize binding affinity and selectivity for its biological target.[1]

  • Reduced Immunogenicity: As they are less susceptible to proteolytic processing, peptides with D-amino acids may be less likely to be presented by antigen-presenting cells, potentially reducing their immunogenic profile.[1]

Applications of D-Phenylalanine Derivatives in Drug Development

The unique properties of D-phenylalanine have been successfully exploited in the development of a range of therapeutics across various disease areas.

Management of Type 2 Diabetes: The Case of Nateglinide

Nateglinide, a D-phenylalanine derivative, is an oral hypoglycemic agent used for the treatment of type 2 diabetes.[3][4] It functions as a short-acting insulin secretagogue by binding to and inhibiting ATP-sensitive potassium (KATP) channels on pancreatic β-cells.[3][5] This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[6][7] The action of Nateglinide is glucose-dependent, meaning it has a more pronounced effect in the presence of elevated glucose levels, which reduces the risk of hypoglycemia compared to some other classes of insulin secretagogues.[3][5]

Analgesia: Potentiating Endogenous Opioid Pathways

D-phenylalanine has been investigated for its analgesic properties, which are believed to stem from its role as an enkephalinase inhibitor.[8][9][10] Enkephalinases are enzymes that degrade endogenous opioid peptides called enkephalins. By inhibiting these enzymes, D-phenylalanine increases the levels and duration of action of enkephalins, thereby enhancing the body's natural pain-relief mechanisms.[11][12] This has led to its exploration as an adjunct therapy in chronic pain management.[12][13]

Antiviral Therapy: Targeting HIV Capsid

A significant application of D-phenylalanine derivatives is in the development of antiviral agents, particularly inhibitors of the HIV-1 capsid protein (CA).[14] The small molecule PF-74, which incorporates a D-phenylalanine scaffold, binds to a critical interface of the CA hexamer, disrupting the delicate balance of capsid stability required for viral replication.[15][16] Research into derivatives of PF-74 aims to improve antiviral potency and metabolic stability.[4][17]

Antimicrobial Peptides

The incorporation of D-phenylalanine into antimicrobial peptides (AMPs) is a strategy to enhance their stability and, in some cases, their activity. By resisting degradation by bacterial proteases, these modified AMPs can exert their membrane-disrupting or intracellular-targeting effects for longer periods.[18][19]

Quantitative Data on D-Phenylalanine Derivatives

The following tables summarize key quantitative data for various D-phenylalanine derivatives, providing a comparative overview of their biological activities.

Compound/PeptideTarget/ApplicationKey ParameterValueReference(s)
Nateglinide (A-4166)Insulin Secretion (Type 2 Diabetes)Effective Concentration for Ca2+ influx3-30 µM[7]
(S)-PF74HIV-1 Capsid InhibitionIC501.5 µM[16]
(R)-PF74HIV-1 Capsid InhibitionIC5019 µM[16]
PF74 Analog 15HIV-1 Capsid InhibitionEC500.31 µM[14]
PF74HIV-1 Capsid InhibitionEC500.70 µM[14]
VSL1 (contains ΔPhe)Antimicrobial (E. coli)MIC5 µM[18]
VSL2 (contains ΔPhe)Antimicrobial (E. coli)MIC5 µM[18]
VSL3 (contains ΔPhe)Antimicrobial (E. coli)MIC5 µM[18]
VS4 (contains ΔPhe)Antimicrobial (S. aureus)MIC10 µM[18]
NKC-DOPA3Antimicrobial (E. coli)Log Reduction5.7[15]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; ΔPhe: α,β-dihydrophenylalanine.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis, characterization, and evaluation of D-phenylalanine derivatives.

Enzymatic Synthesis of D-Phenylalanine

This protocol describes a tri-enzymatic cascade for the synthesis of D-phenylalanine from L-phenylalanine.[6][20]

Materials:

  • L-amino acid deaminase (LAAD) from Proteus mirabilis

  • meso-diaminopimelate dehydrogenase (DAPDH) from Proteus vulgaris

  • Glucose dehydrogenase (GDH) from Bacillus megaterium

  • L-phenylalanine

  • NADP+

  • NH4Cl

  • Glucose

  • Tris-HCl buffer (100 mM, pH 9.0)

Procedure:

  • Enzyme Preparation: Overexpress and purify LAAD, DAPDH, and GDH.

  • Reaction Setup: In a reaction vessel, combine Tris-HCl buffer, L-phenylalanine (e.g., 20 g/L), NH4Cl (e.g., 4 g/L), glucose (e.g., 28 g/L), and NADP+ (e.g., 5 mM).

  • Enzyme Addition: Add the three enzymes (LAAD, DAPDH, and GDH) to the reaction mixture. The optimal ratio of enzyme activities should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitoring and Purification: Monitor the conversion of L-phenylalanine to D-phenylalanine using HPLC. Once the reaction is complete, purify D-phenylalanine from the reaction mixture using standard chromatographic techniques.

Solid-Phase Peptide Synthesis (SPPS) with D-Phenylalanine

This protocol outlines the manual solid-phase synthesis of a peptide incorporating an Fmoc-protected D-phenylalanine residue.[3][5]

Materials:

  • Rink Amide resin

  • N-methylpyrrolidone (NMP)

  • 4-methylpiperidine in NMP (20% v/v)

  • Fmoc-protected amino acids (including Fmoc-D-Phe-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in NMP in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% 4-methylpiperidine in NMP. Wash the resin thoroughly with NMP.

  • Amino Acid Coupling: a. Activate the Fmoc-protected amino acid (e.g., Fmoc-D-Phe-OH) by dissolving it in NMP with HATU and DIEA. b. Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours). c. Monitor the completion of the coupling reaction using the Kaiser test. d. Wash the resin with NMP and DCM.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC. The structure can be further characterized by NMR.[1][2][16][21][22]

Peptide Stability Assay in Human Serum

This protocol describes a method to determine the half-life of a peptide in human serum.[13][23][24][25]

Materials:

  • Synthesized peptide

  • Human serum

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator

  • HPLC-MS system

Procedure:

  • Peptide Incubation: Dissolve the peptide in a suitable buffer and add it to human serum to a final concentration (e.g., 1 mg/mL). Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately stop the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., ACN with 1% TFA). Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by reverse-phase HPLC-MS to quantify the amount of remaining intact peptide.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life.

Intracellular Calcium Influx Assay

This protocol provides a general method for measuring changes in intracellular calcium concentration, which is relevant for assessing the activity of secretagogues like Nateglinide.[26][27]

Materials:

  • Pancreatic β-cell line (e.g., INS-1)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)

  • Pluronic F-127

  • Krebs-Ringer bicarbonate buffer (KRBH) with varying glucose concentrations

  • D-phenylalanine derivative (e.g., Nateglinide)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed the pancreatic β-cells onto a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in KRBH. b. Wash the cells with KRBH and then incubate them with the loading buffer at 37°C in the dark for a specified time (e.g., 30-60 minutes).

  • Cell Washing: Wash the cells with KRBH to remove excess dye.

  • Compound Addition: Add the D-phenylalanine derivative at various concentrations to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. For ratiometric dyes like Fura-2, measure the emission at two wavelengths.

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of intensities over time to determine the effect of the compound on intracellular calcium levels.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving D-phenylalanine derivatives.

Enzymatic_Synthesis_of_D_Phenylalanine cluster_reactants Starting Materials cluster_enzymes Enzymatic Cascade cluster_products Products cluster_cofactors Cofactor Recycling L-Phe L-Phenylalanine PPA Phenylpyruvic Acid (PPA) L-Phe->PPA LAAD Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH LAAD L-Amino Acid Deaminase (LAAD) DAPDH meso-Diaminopimelate Dehydrogenase (DAPDH) NADP+ NADP+ D-Phe D-Phenylalanine PPA->D-Phe DAPDH NH4+ NADPH NADPH NADP+->NADPH GDH NADPH->NADP+ DAPDH

Caption: Tri-enzymatic cascade for the synthesis of D-phenylalanine from L-phenylalanine.

Enkephalinase_Inhibition_Pathway Proenkephalin Proenkephalin Enkephalins Enkephalins (Endogenous Opioids) Proenkephalin->Enkephalins Precursor Processing Opioid_Receptor Opioid Receptor Enkephalins->Opioid_Receptor Binds to Enkephalinase Enkephalinase (Degrading Enzyme) Enkephalins->Enkephalinase Degraded by Analgesia Analgesia (Pain Relief) Opioid_Receptor->Analgesia Leads to Inactive_Metabolites Inactive Metabolites Enkephalinase->Inactive_Metabolites D_Phe D-Phenylalanine D_Phe->Enkephalinase Inhibits

Caption: Mechanism of analgesia via enkephalinase inhibition by D-phenylalanine.

Peptide_Degradation_Workflow cluster_L_peptide L-Peptide cluster_D_peptide D-Peptide L_Peptide L-Amino Acid Peptide Protease_L Protease L_Peptide->Protease_L Substrate Degraded_L Degraded Fragments Protease_L->Degraded_L Cleavage D_Peptide D-Amino Acid Peptide (contains D-Phe) Protease_D Protease D_Peptide->Protease_D No Recognition Stable_D Stable Peptide (Increased Half-life)

Caption: Comparison of L-peptide vs. D-peptide stability against proteases.

Conclusion

The incorporation of D-phenylalanine and its derivatives represents a cornerstone of modern drug design, offering a robust strategy to overcome the inherent limitations of L-peptide-based therapeutics and to create novel small molecule drugs. By enhancing proteolytic stability, modulating biological activity, and enabling diverse applications from metabolic diseases to viral infections, D-phenylalanine provides a versatile platform for innovation. The continued exploration of novel D-phenylalanine derivatives, coupled with refined synthesis and evaluation protocols, promises to deliver a new generation of more effective and durable medicines. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the full potential of this remarkable chiral building block.

References

The Nitrile Group in Unnatural Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) into peptides and proteins offers a powerful tool to modulate biological activity, enhance stability, and probe molecular interactions. Among the diverse functionalities introduced through UAAs, the nitrile group stands out for its unique electronic properties, compact size, and versatile reactivity. This in-depth technical guide explores the multifaceted roles of the nitrile group in unnatural amino acids, from its function as a bioisostere and a covalent "warhead" to its application as a spectroscopic probe.

Physicochemical Properties and Bioisosteric Roles of the Nitrile Group

The nitrile or cyano group (-C≡N) is a linear, highly polar functional group with a strong electron-withdrawing nature.[1] Its small size, approximately one-eighth that of a methyl group, allows it to be well-accommodated within the often-congested binding pockets of target proteins.[1] These properties make the nitrile group an effective bioisostere for various functional groups, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2]

The nitrile group can modulate the properties of peptides and small molecules by:[2][3]

  • Improving Bioavailability: By altering polarity and metabolic stability.

  • Enhancing Binding Affinity: Through hydrogen bonding, polar interactions, and π-π stacking.[2]

  • Blocking Metabolic Lability: Increasing the metabolic stability of drug molecules by preventing oxidative metabolism.[2]

The nitrile group is frequently employed as a bioisostere for:[4][5]

  • Carbonyl and Hydroxyl Groups: By acting as a hydrogen bond acceptor.[6][7]

  • Halogen Atoms: Mimicking the polarization of halides.[6][8]

The Nitrile Group as a Covalent Warhead in Enzyme Inhibition

A significant application of nitrile-containing unnatural amino acids is in the design of covalent enzyme inhibitors. The electrophilic carbon atom of the nitrile group can act as a "warhead," reacting with nucleophilic residues in the active site of an enzyme to form a covalent adduct.[9] This strategy has been particularly successful in targeting cysteine and serine proteases.[9]

The reaction typically involves the nucleophilic attack of a cysteine thiol or a serine hydroxyl group on the nitrile carbon, forming a stable, often reversible, thioimidate or imidate, respectively.[10] This covalent modification can lead to potent and prolonged inhibition of the target enzyme.

Targeting Cysteine Proteases

Nitrile-based inhibitors have shown significant efficacy against various cysteine proteases, which play crucial roles in numerous diseases, including osteoporosis, arthritis, and viral infections.[11] A prominent example is the inhibition of cathepsins, a family of lysosomal proteases.

Odanacatib , a selective inhibitor of cathepsin K, an enzyme involved in bone resorption, features a nitrile group that forms a reversible covalent bond with the active site cysteine.[12][13]

Targeting Serine Proteases

Dipeptidyl peptidase IV (DPP-4) inhibitors are a class of oral anti-diabetic drugs that work by prolonging the action of incretin hormones. Several DPP-4 inhibitors, such as saxagliptin and vildagliptin, are α-amino nitrile derivatives that reversibly inhibit the enzyme through covalent modification of the active site serine.[6]

Quantitative Data on Nitrile-Containing Inhibitors

The following tables summarize key quantitative data for representative nitrile-containing inhibitors, highlighting their potency and selectivity.

InhibitorTarget EnzymeIC50 / KiReference(s)
OdanacatibCathepsin KIC50 = 0.2 nM[13]
OdanacatibCathepsin SIC50 = 60 nM[13]
Amino nitrile 75Cathepsin SIC50 = 9 nM[6]
SaxagliptinDPP-4-[14]
VildagliptinDPP-4IC50 = 3.5 nM[14]
NirmatrelvirSARS-CoV-2 Mpro-[6]
Dipeptidyl nitrile (38)CruzainKi = 0.5 µM[15]
Pyrimidine nitrile-pyrazoline (35)Falcipain-2IC50 = 1.63 µM[15]
Peptide-like compound (36)Falcipain-2IC50 = 2.7 nM[15]

Table 1: Inhibition constants for various nitrile-containing enzyme inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a nitrile-containing unnatural amino acid, its incorporation into a peptide, and an assay for evaluating its inhibitory activity against a cysteine protease.

Synthesis of β-Cyano-L-alanine

β-Cyano-L-alanine is a simple nitrile-containing unnatural amino acid that can be synthesized from L-asparagine.

Materials:

  • L-Asparagine

  • Phosphorus oxychloride (POCl3)

  • Pyridine

  • Dry diethyl ether

  • Dry methanol

Procedure:

  • Suspend L-asparagine in an excess of pyridine.

  • Cool the suspension in an ice bath.

  • Slowly add phosphorus oxychloride with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-cold water and extract with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate and evaporate to dryness.

  • Recrystallize the crude product from a mixture of methanol and diethyl ether to obtain pure β-cyano-L-alanine.

Incorporation of a Nitrile-Containing UAA into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of a protected nitrile-containing amino acid onto a resin-bound peptide using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-protected nitrile-containing amino acid (e.g., Fmoc-L-4-cyanophenylalanine)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • DMF (peptide synthesis grade)

  • Piperidine solution (20% in DMF)

  • DCM

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a SPPS reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected nitrile-containing amino acid (3 equivalents relative to resin loading), the coupling reagent (3 equivalents), and a base such as DIPEA (6 equivalents) in a minimal amount of DMF.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acid couplings.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Cysteine Protease Activity Assay

This fluorometric assay is used to determine the inhibitory activity of a nitrile-containing compound against a cysteine protease.

Materials:

  • Purified cysteine protease (e.g., papain, cathepsin K)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Fluorogenic substrate (e.g., Z-Leu-Arg-MCA)

  • Nitrile-containing inhibitor

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the cysteine protease in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the nitrile-containing inhibitor in the assay buffer.

  • Assay Setup: In the wells of the 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or buffer for the control). Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~360 nm, emission ~460 nm for MCA) over time using a fluorometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Graphviz diagrams provide a clear visual representation of complex biological pathways and experimental procedures.

Covalent Inhibition of a Cysteine Protease

Cysteine_Protease_Inhibition E_S Enzyme-Substrate Complex (E-S) E_P Enzyme + Products E_S->E_P Catalysis E_I Enzyme-Inhibitor Non-covalent Complex (E-I) Thioimidate Covalent Thioimidate Adduct (E-I*) E_I->Thioimidate Nucleophilic Attack (Cys-SH on C≡N) Thioimidate->E_I Reversible Enzyme Free Enzyme (E) E_P->Enzyme Enzyme->E_S + S Enzyme->E_I + I Substrate Substrate (S) Inhibitor Nitrile Inhibitor (I)

Caption: Reversible covalent inhibition of a cysteine protease by a nitrile-containing unnatural amino acid.

Experimental Workflow for Inhibitor Evaluation

Inhibitor_Evaluation_Workflow Synthesis Synthesis of Nitrile-UAA Incorporation Incorporation into Peptide (SPPS) Synthesis->Incorporation Purification Peptide Purification (HPLC) Incorporation->Purification Characterization Peptide Characterization (MS) Purification->Characterization Assay Enzyme Inhibition Assay Characterization->Assay Data_Analysis IC50 Determination Assay->Data_Analysis Structural_Studies Structural Studies (X-ray/NMR) Data_Analysis->Structural_Studies Optional

Caption: Workflow for the synthesis and evaluation of a nitrile-containing peptide inhibitor.

Characterization of Nitrile-Modified Peptides and Proteins

The successful synthesis and incorporation of nitrile-containing unnatural amino acids require rigorous characterization.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the correct mass of the synthesized peptide, verifying the incorporation of the nitrile-containing UAA.[16] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification.[17] For covalent inhibitors, MS can be used to identify the specific amino acid residue that has been modified.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of proteins and peptides in solution.[19] The nitrile group itself can be used as an NMR probe, with the chemical shift of a ¹³C or ¹⁵N-labeled nitrile being sensitive to its local environment.[5] NMR can also be used to determine the three-dimensional structure of a protein-inhibitor complex.[16]

  • X-ray Crystallography: This technique provides high-resolution structural information of molecules in their crystalline state.[20] Co-crystallization of a target protein with a nitrile-containing inhibitor can reveal the precise binding mode and the covalent adduct formed in the active site.[6]

Conclusion

The nitrile group offers a unique and valuable tool for researchers in chemical biology and drug discovery. Its versatile properties as a bioisostere and a covalent warhead, combined with its utility as a spectroscopic probe, make nitrile-containing unnatural amino acids a powerful class of building blocks for the design of novel peptides and proteins with tailored functions. The experimental protocols and characterization methods outlined in this guide provide a foundation for the successful application of this important functional group in a research setting.

References

A Technical Guide to D-4-Cyanophenylalanine (H-D-Phe(4-CN)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-4-Cyanophenylalanine (H-D-Phe(4-CN)-OH), a non-canonical amino acid increasingly utilized in peptide synthesis, drug discovery, and as a sophisticated biophysical probe. This document details its chemical properties, supplier information, and key experimental protocols for its synthesis and application.

Compound Identification and Supplier Information

D-4-Cyanophenylalanine, systematically named (R)-2-Amino-3-(4-cyanophenyl)propanoic acid, is a derivative of the natural amino acid D-phenylalanine. Its unique cyano group serves as a versatile chemical handle and a sensitive spectroscopic reporter.

Table 1: Compound Identification

IdentifierValueReference
Compound Name D-4-Cyanophenylalanine[1]
Synonyms This compound, D-Phe(4-CN)-OH, (R)-2-Amino-3-(4-cyanophenyl)propanoic acid[1]
CAS Number 263396-44-7[1][2]
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [3]

Table 2: Major Suppliers

SupplierWebsite
Chemsrc--INVALID-LINK--
Aapptec--INVALID-LINK--
MedChemExpress--INVALID-LINK--
Santa Cruz Biotechnology--INVALID-LINK--
Chem-Impex--INVALID-LINK--

Physicochemical and Spectroscopic Data

The properties of D-4-Cyanophenylalanine make it a valuable tool for various research applications. Its physical characteristics are summarized below. The cyano group provides a unique infrared (IR) stretching frequency and its fluorescence is highly sensitive to the local environment.

Table 3: Physicochemical Properties

PropertyValueReference
Density 1.3 ± 0.1 g/cm³[1]
Boiling Point 394.1 ± 37.0 °C at 760 mmHg[1]
Flash Point 192.1 ± 26.5 °C[1]
Storage Condition -15°C[1]
LogP 0.55[1]
Topological Polar Surface Area 87.1 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]

Table 4: Spectroscopic Properties

PropertyDescriptionReference
Infrared (IR) Probe The C≡N stretching vibration is sensitive to the local environment, including hydration and electric fields, making it an excellent site-specific IR probe.[4][5]
Fluorescence Probe The fluorescence quantum yield and lifetime are highly dependent on solvent proticity, hydrogen bonding, and proximity to quenching residues (e.g., Tyr, His, Met).[4][5][6] It can be selectively excited at ~240 nm.[4]
Extinction Coefficient ε = 850 M⁻¹ cm⁻¹ at 280 nm.[4]
FRET Donor Can act as a Fluorescence Resonance Energy Transfer (FRET) donor to tryptophan.[4]

Experimental Protocols and Methodologies

This section details key experimental procedures involving D-4-Cyanophenylalanine, from its chemical synthesis to its incorporation into peptides and proteins.

Chemical Synthesis of 4-Cyanophenylalanine

A general method for preparing 4-cyanophenylalanine involves a multi-step process starting from 2-[(benzyloxycarbonyl)amino]diethyl malonate.[7] While the patent does not specify stereoselectivity, enantioselective methods are available, often employing chiral catalysts or enzymatic resolution.[8][9][10]

Protocol 1: General Synthesis of 4-Cyanophenylalanine [7]

  • Substitution: React 2-[(benzyloxycarbonyl)amino]diethyl malonate with p-cyanobenzyl bromide in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like absolute ethanol. The reaction is typically stirred for 1.5 hours at 0-5°C before being heated to reflux.

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Hydrolysis: The resulting diethyl ester intermediate is hydrolyzed to the diacid using a base such as lithium hydroxide in a solvent mixture (e.g., THF/water).

  • Decarboxylation: The diacid is then decarboxylated by heating in a high-boiling point solvent (e.g., toluene, xylene) to yield the Z-protected 4-cyanophenylalanine.

  • Deprotection: The final step is the removal of the benzyloxycarbonyl (Z) protecting group via catalytic hydrogenation (e.g., using H₂ gas and a Palladium catalyst) to yield 4-cyanophenylalanine.

cluster_synthesis General Synthesis of 4-Cyanophenylalanine A 2-[(Z)-amino]diethyl malonate B Diethyl 2-((Z)-amino)-2- (4-cyanobenzyl)malonate A->B + p-cyanobenzyl bromide + Base (NaOEt) C 2-((Z)-amino)-2- (4-cyanobenzyl)malonic acid B->C Hydrolysis (LiOH) D N-(Z)-4-Cyanophenylalanine C->D Decarboxylation (Heat) E 4-Cyanophenylalanine D->E Deprotection (H₂, Pd/C) cluster_spps Fmoc-SPPS Cycle Start Start: Resin-Bound Peptide (Fmoc-AAₙ-...-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AAₙ₊₁ + Activator + Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End End: Resin-Bound Peptide (Fmoc-AAₙ₊₁-AAₙ-...-Resin) Wash2->End Repeat Repeat for next amino acid End->Repeat cluster_amber Amber Codon Suppression Workflow Plasmid_Protein Plasmid 1: Gene of Interest with Amber Codon (TAG) Transformation Co-transform E. coli Plasmid_Protein->Transformation Plasmid_aaRS Plasmid 2: Engineered aaRS + tRNAᶜᵘᵃ Plasmid_aaRS->Transformation Culture Grow cells in minimal medium Transformation->Culture Induction Induce expression (IPTG) & Add this compound Culture->Induction Expression Protein Expression Induction->Expression Purification Cell Lysis & Protein Purification Expression->Purification

References

An In-depth Technical Guide to Vibrational Probes in Protein Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Protein Dynamics with Molecular Vibrations

Vibrational spectroscopy has emerged as a powerful tool in protein science, offering a unique window into the intricate dance of molecular structure and dynamics.[1][2][3][4][5] Unlike static structural methods, vibrational spectroscopy can capture the subtle environmental and conformational changes that govern protein function, making it an invaluable asset in fundamental research and drug development.[6][7] This guide provides a comprehensive overview of the principles, techniques, and applications of vibrational probes in the study of proteins.

At its core, vibrational spectroscopy measures the absorption or scattering of light by a molecule, which corresponds to the excitation of its natural vibrational modes.[8][9] These vibrations are exquisitely sensitive to the local environment, including hydrogen bonding, electric fields, and solvent accessibility.[8][10] However, the intrinsic vibrational spectra of proteins are often congested and difficult to interpret due to the sheer number of overlapping signals.[6][11] To overcome this challenge, researchers employ site-specific vibrational probes—small chemical groups with unique vibrational signatures that can be introduced into a protein to report on their local environment with high precision.[1][2][3][6]

This whitepaper will delve into the various types of vibrational probes, their incorporation into proteins, and their application in elucidating protein structure, folding, ligand binding, and enzymatic mechanisms. We will also explore the experimental protocols and data analysis techniques that are central to this powerful methodology.

Core Principles of Vibrational Spectroscopy in Protein Science

Vibrational spectroscopy encompasses two primary techniques: infrared (IR) spectroscopy and Raman spectroscopy.

  • Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.[4] The amide I band (1600–1700 cm⁻¹), arising mainly from the C=O stretching vibration of the polypeptide backbone, is particularly sensitive to protein secondary structure.[12] However, the strong absorption of water in this region can be problematic.[10]

  • Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light.[9][13][14][15] The resulting Raman spectrum reveals the vibrational modes of the molecule. A key advantage of Raman spectroscopy is its insensitivity to water, making it well-suited for studying proteins in aqueous solutions.[16] Surface-enhanced Raman spectroscopy (SERS) and resonance Raman spectroscopy are variations that can significantly enhance the signal.[14][15]

To overcome the spectral congestion inherent in protein spectra, researchers utilize vibrational probes that absorb in a "transparent window" of the protein's vibrational spectrum, typically between 1800 and 2500 cm⁻¹.[6] This region is free from the overlapping signals of the protein's natural vibrations.[6][11]

Types of Vibrational Probes

A variety of chemical moieties can serve as effective vibrational probes. The choice of probe depends on the specific research question, the desired level of perturbation to the protein structure, and the spectroscopic technique being employed.

Backbone-Based Probes

The protein backbone itself can be a source of vibrational information.

  • Amide I Band: As mentioned, the amide I band is a sensitive reporter of secondary structure.[1][12] Isotope editing, where a ¹²C=¹⁶O group is replaced with ¹³C=¹⁶O or ¹³C=¹⁸O, can be used to red-shift the frequency of a specific amide I vibration, allowing it to be distinguished from the rest of the backbone signals.[1] This provides site-specific structural information with minimal perturbation.[1]

Side-Chain Probes and Unnatural Amino Acids

A more versatile approach involves the incorporation of unnatural amino acids containing unique vibrational reporter groups.[1][2][17] These probes can be introduced at virtually any position in the protein, providing a wealth of site-specific information.

  • Nitrile (C≡N) Group: The nitrile stretching vibration absorbs in the 2100–2400 cm⁻¹ region, a clear window in the protein IR spectrum.[1] Nitrile-containing amino acids like p-cyano-phenylalanine are commercially available and have been widely used to probe local environments.[1]

  • Azide (R-N₃) Group: The asymmetric stretching vibration of azides also falls within the transparent window and is a sensitive probe of the local environment.[1][17] Azidohomoalanine is an example of an azide-containing unnatural amino acid.[17]

  • Carbonyl (C=O) Group: Unnatural amino acids containing additional carbonyl groups can be used to probe local electric fields through the vibrational Stark effect.[1]

  • Carbon-Deuterium (C-D) Bond: Replacing a C-H bond with a C-D bond shifts the vibrational frequency from the congested 2800–3000 cm⁻¹ region to the clear 2100–2400 cm⁻¹ window.[1][6] This is a minimally perturbing probe.[11]

  • Thiocyanate (SCN) Group: The thiocyanate group can be easily introduced into proteins through the chemical modification of cysteine residues and serves as another useful probe in the transparent window.[1][6]

Quantitative Data on Common Vibrational Probes

The following table summarizes the key spectral properties of commonly used vibrational probes.

Vibrational ProbeVibrational ModeTypical Frequency Range (cm⁻¹)Molar Extinction Coefficient (M⁻¹cm⁻¹)Sensitivity
Amide I (¹³C=¹⁸O)C=O Stretch~1600 (red-shifted)HighSecondary structure, H-bonding
Nitrile (aromatic)C≡N Stretch2100 - 2400[1]~220 (for p-cyano-phenylalanine in water)[1]Electrostatics, H-bonding, Solvation
Nitrile (alkyl)C≡N Stretch2100 - 2400[1]~50 (in water)[1]Electrostatics, H-bonding, Solvation
AzideN₃ Asymmetric Stretch~2100HighLocal environment, Dynamics
Carbon-DeuteriumC-D Stretch2100 - 2400[1]LowLocal environment (minimally perturbing)
ThiocyanateS-C≡N Stretch~2150ModerateLocal environment, Accessibility
Metal CarbonylC≡O Stretch1900 - 2100Very HighLocal hydration dynamics

Experimental Protocols

The successful application of vibrational probes relies on robust experimental methodologies for probe incorporation and spectroscopic analysis.

Incorporation of Vibrational Probes

Site-specific incorporation of vibrational probes is most commonly achieved through:

  • Site-Directed Mutagenesis and Expression: This is the primary method for introducing unnatural amino acids. It involves modifying the gene encoding the protein of interest to include a unique codon (e.g., the amber stop codon) at the desired site. The protein is then expressed in a host organism that has been engineered to recognize this codon and insert the desired unnatural amino acid.[11]

  • Chemical Modification: Certain probes, like thiocyanate, can be introduced by chemically modifying the side chains of specific amino acids, such as cysteine.[1][11]

  • Peptide Synthesis: For smaller proteins or protein domains, solid-phase peptide synthesis allows for the direct incorporation of unnatural amino acids at any position.[11]

Vibrational Spectroscopy Measurements

A typical experimental workflow for a vibrational spectroscopy experiment on a protein with a site-specific probe is as follows:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis protein_expression Protein Expression & Purification probe_incorporation Probe Incorporation protein_expression->probe_incorporation sample_prep Sample Formulation probe_incorporation->sample_prep spectrometer IR or Raman Spectrometer sample_prep->spectrometer data_collection Spectral Data Collection spectrometer->data_collection data_processing Data Processing (e.g., background subtraction) data_collection->data_processing spectral_analysis Spectral Analysis (e.g., peak fitting) data_processing->spectral_analysis interpretation Structural & Functional Interpretation spectral_analysis->interpretation

A generalized workflow for vibrational spectroscopy experiments on proteins.

Applications in Drug Development

Vibrational probes offer significant advantages in the drug development pipeline.

  • Target Validation and Mechanistic Studies: By placing probes at key locations within a target protein, such as an enzyme's active site or an allosteric pocket, researchers can monitor conformational changes upon ligand binding.[1] This provides valuable insights into the mechanism of action of drug candidates.[18]

  • Screening and Lead Optimization: Vibrational spectroscopy can be used to screen compound libraries for their effects on protein structure and dynamics.[7] The high information content of vibrational spectra can help in prioritizing and optimizing lead compounds.

  • Formulation and Stability Studies: The sensitivity of vibrational probes to the local environment makes them excellent tools for assessing the stability of protein therapeutics under different formulation conditions. Changes in the probe's spectrum can indicate unfolding or aggregation.[19]

The following diagram illustrates how a vibrational probe can be used to study ligand binding:

ligand_binding cluster_protein Protein cluster_spectra Vibrational Spectra protein_apo Apo Protein (Probe in Environment A) protein_bound Protein-Ligand Complex (Probe in Environment B) protein_apo->protein_bound + Ligand spectrum_apo Spectrum A (Frequency νA) protein_apo->spectrum_apo Spectroscopy spectrum_bound Spectrum B (Frequency νB) protein_bound->spectrum_bound Spectroscopy ligand Ligand

Probing ligand binding through changes in the vibrational spectrum of a site-specific probe.

Future Outlook

The field of vibrational probes in protein science is continually evolving. Advances in laser technology, spectroscopy instrumentation, and computational methods are pushing the boundaries of what is possible.[20][21][22][23][24] Two-dimensional infrared (2D-IR) spectroscopy, for instance, can provide information about vibrational coupling and dynamics on ultrafast timescales.[17][20][21] The development of new and more sensitive probes, along with improved methods for their incorporation into proteins, will undoubtedly lead to even deeper insights into the complex world of protein function. These advancements are poised to have a significant impact on our understanding of biological processes and the development of new therapeutics.[18][25]

References

p-Cyanophenylalanine as a Non-Canonical Amino Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-cyanophenylalanine (pCNF), a non-canonical amino acid that has emerged as a powerful tool in protein science and drug development. Its unique spectroscopic properties, including intrinsic fluorescence and a nitrile group that serves as a sensitive infrared probe, allow for detailed investigation of protein structure, dynamics, and interactions. This document outlines the synthesis and physicochemical properties of pCNF, details its site-specific incorporation into proteins using genetic code expansion, and provides in-depth experimental protocols for its application in fluorescence, infrared, and Raman spectroscopy. Quantitative data are summarized in structured tables for easy reference, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research setting.

Introduction

The ability to incorporate non-canonical amino acids (ncAAs) into proteins has revolutionized the study of biological systems, enabling the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications.[1] p-Cyanophenylalanine (pCNF) has distinguished itself as a particularly versatile ncAA due to its minimal structural perturbation when substituting for natural aromatic residues like phenylalanine or tyrosine, combined with its unique spectroscopic characteristics.[2][3] The cyano (nitrile) group provides a distinct vibrational signature in a region of the infrared spectrum that is free from interference from other protein components, making it an excellent probe of the local electrostatic environment.[4][5] Furthermore, pCNF exhibits fluorescence that is highly sensitive to its surroundings, allowing for the study of protein folding, binding, and conformational changes.[2][3] This guide serves as a technical resource for researchers looking to leverage the capabilities of pCNF in their work.

Physicochemical and Spectroscopic Properties of p-Cyanophenylalanine

The utility of pCNF as a molecular probe stems from its distinct physicochemical and spectroscopic properties. Its structure is similar to phenylalanine, with the addition of a nitrile group at the para position of the phenyl ring. This seemingly small modification imparts unique characteristics that can be exploited in various biophysical studies.

Spectroscopic Properties

pCNF possesses both fluorescent and vibrational spectroscopic handles that are sensitive to the local environment.

  • Fluorescence Spectroscopy: The fluorescence quantum yield and lifetime of pCNF are particularly sensitive to solvent polarity and hydrogen bonding.[2][3] Specifically, the quantum yield is significantly higher in water compared to organic solvents, making it an excellent probe for assessing the solvent exposure of a specific protein residue.[3] The fluorescence can be selectively excited at around 240 nm, even in the presence of tryptophan and tyrosine residues.[3]

  • Infrared (IR) Spectroscopy: The nitrile (C≡N) stretching vibration of pCNF gives rise to a sharp, intense absorption band in a region of the IR spectrum (around 2230-2240 cm⁻¹) that is free from other protein absorptions.[4][5] The exact frequency of this band is highly sensitive to the local electric field, hydrogen bonding, and hydration status, providing a precise reporter of the protein microenvironment.[6][7] A blue shift (higher frequency) is typically observed in more polar or hydrogen-bonding environments.[6]

  • Raman Spectroscopy: The nitrile stretch of pCNF is also Raman active and can be significantly enhanced using UV resonance Raman (UVRR) spectroscopy with excitation wavelengths around 229 nm and 244 nm.[8][9] This technique offers high sensitivity, with detection limits in the low micromolar range, and allows for the study of pCNF in various environments, including within lipid membranes.[8][9]

Quantitative Spectroscopic Data

The following tables summarize key quantitative data related to the spectroscopic properties of pCNF, providing a valuable resource for experimental design and data interpretation.

SolventFluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
Water0.147.8
Methanol0.056.5
Ethanol0.045.8
Acetonitrile0.031.2, 5.2
Tetrahydrofuran (THF)0.021.0, 5.0

Table 1: Fluorescence Properties of p-Cyanophenylalanine in Various Solvents. Data compiled from multiple sources.[3]

EnvironmentNitrile Stretching Frequency (νC≡N) (cm⁻¹)
THF (non-polar, aprotic)~2228
Water (polar, protic)~2237
sfGFP Site 149 (partially buried)2228.2
sfGFP Site 133 (solvent-exposed)2236.1
Spinach Ferredoxin (oxidized)2236.2
Spinach Ferredoxin (reduced)2234.5

Table 2: Nitrile Stretching Frequencies of p-Cyanophenylalanine in Different Environments. This table illustrates the sensitivity of the nitrile vibrational frequency to the local environment, including solvent polarity and the redox state of a nearby iron-sulfur cluster.[6][7][10]

Fluorescence Quenching

The fluorescence of pCNF can be quenched by various molecules, including specific amino acid side chains and external quenching agents. This property can be used to probe proximity and conformational changes.

QuencherStern-Volmer Constant (Ksv) (M⁻¹)
Neutral Imidazole39.8
Hydroxide Ion22.1
IodideUnusually large (not quantified in the provided text)

Table 3: Stern-Volmer Constants for Quenching of p-Cyanophenylalanine Fluorescence. These constants provide a measure of the efficiency of fluorescence quenching by different molecules.[2][11][12] The quenching efficiency of amino acid side chains follows the order: Tyr > deprotonated His > Met > Cys > protonated His > Asn > Arg > protonated Lys.[2]

Site-Specific Incorporation of p-Cyanophenylalanine into Proteins

The site-specific incorporation of pCNF into proteins is most commonly achieved through genetic code expansion via amber stop codon suppression.[13][14] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pCNF and does not cross-react with the host cell's translational machinery.

The Orthogonal System

A key component of this system is an evolved aminoacyl-tRNA synthetase, often derived from the tyrosyl-tRNA synthetase of Methanocaldococcus jannaschii (MjTyrRS), that has been engineered to specifically recognize and charge pCNF onto its cognate suppressor tRNA (tRNACUA).[13][14] This pCNF-specific synthetase is often referred to as pCNF-RS.[13] Interestingly, some evolved pCNF-RS variants have shown polyspecificity, being able to incorporate other non-canonical amino acids as well, which can be exploited for incorporating a wider range of functionalities.[13][14]

Workflow for Genetic Code Expansion

The general workflow for incorporating pCNF into a target protein in E. coli is depicted in the following diagram.

GCE_Workflow cluster_preparation Plasmid Preparation cluster_transformation Cell Transformation & Growth cluster_expression Protein Expression cluster_purification Purification & Analysis plasmid_target Target Protein Plasmid (with TAG codon) transformation Co-transform E. coli (e.g., BL21(DE3)) plasmid_target->transformation plasmid_pEVOL pEVOL Plasmid (pCNF-RS and tRNA_CUA) plasmid_pEVOL->transformation growth_initial Grow starter culture in LB medium transformation->growth_initial growth_main Inoculate large culture in minimal medium growth_initial->growth_main add_pCNF Add pCNF to medium growth_main->add_pCNF induction Induce expression (e.g., IPTG, Arabinose) incubation Incubate at reduced temp. (e.g., 18-30°C) induction->incubation add_pCNF->induction harvesting Harvest cells (centrifugation) incubation->harvesting lysis Cell lysis (sonication or French press) harvesting->lysis purification Purify protein (e.g., Ni-NTA chromatography) lysis->purification analysis Characterize protein (SDS-PAGE, MS, Spectroscopy) purification->analysis

Workflow for pCNF incorporation in E. coli.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving pCNF.

Site-Specific Incorporation of pCNF in E. coli

This protocol is adapted for use with the pEVOL plasmid system, which is commonly used for efficient ncAA incorporation.[1][15][16]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a C-terminal His-tag and an amber (TAG) codon at the desired incorporation site.

  • pEVOL-pCNF plasmid (encoding the pCNF-RS and its cognate tRNACUA).

  • Luria-Bertani (LB) agar plates and liquid medium with appropriate antibiotics (e.g., ampicillin and chloramphenicol).

  • M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and thiamine.

  • p-Cyanophenylalanine (pCNF) solution (e.g., 100 mM in 0.1 M NaOH).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (e.g., 1 M).

  • L-Arabinose solution (e.g., 20% w/v).

Procedure:

  • Transformation: Co-transform the target protein plasmid and the pEVOL-pCNF plasmid into competent E. coli BL21(DE3) cells. Plate the transformed cells on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium with the starter culture. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Cool the culture on ice for 20 minutes.

    • Add pCNF to a final concentration of 1-2 mM.

    • Add IPTG to a final concentration of 0.2-0.5 mM to induce target protein expression.

    • Add L-arabinose to a final concentration of 0.02-0.2% (w/v) to induce the expression of the synthetase.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours with shaking.

  • Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Purification of His-Tagged Proteins Containing pCNF

This protocol describes the purification of a C-terminally His-tagged protein containing pCNF using immobilized metal affinity chromatography (IMAC).[9][17][]

Materials:

  • Cell pellet from the expression culture.

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.

  • Ni-NTA agarose resin.

  • Chromatography column.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or using a French press on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 1 hour at 4°C with gentle agitation.

  • Column Packing: Load the resin-lysate slurry into a chromatography column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing the purified protein and exchange the buffer into a suitable storage buffer using dialysis or a desalting column.

Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring fluorescence spectra of a protein containing pCNF.[3][19]

Materials:

  • Purified protein containing pCNF in a suitable buffer.

  • Fluorometer with temperature control.

  • Quartz cuvette.

Procedure:

  • Sample Preparation: Prepare a solution of the purified protein in the desired buffer. The concentration will depend on the specific experiment but is typically in the low micromolar range.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the desired temperature.

    • Set the excitation wavelength (typically ~240 nm for selective excitation of pCNF or ~280 nm).

    • Set the emission wavelength range (e.g., 290-400 nm).

    • Set the excitation and emission slit widths to control the spectral resolution.

  • Data Acquisition:

    • Record a blank spectrum of the buffer.

    • Record the fluorescence spectrum of the protein sample.

    • Subtract the buffer spectrum from the protein spectrum.

  • Quantum Yield Measurement (Relative Method):

    • Measure the absorbance of the sample and a reference standard (e.g., quinine sulfate) at the excitation wavelength.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.[20][21]

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of FT-IR spectra to probe the nitrile vibration of pCNF.[4][22][23]

Materials:

  • Purified protein containing pCNF in a suitable buffer (preferably D₂O for reduced water absorption in the amide I region).

  • FT-IR spectrometer with a suitable detector (e.g., MCT).

  • Demountable transmission cell with CaF₂ windows and a thin spacer (e.g., 25-50 µm).

Procedure:

  • Sample Preparation: Prepare a concentrated protein solution (typically >3 mg/mL) in the desired buffer. For measurements in D₂O, lyophilize the protein from H₂O and redissolve in D₂O.

  • Instrument Setup:

    • Purge the sample compartment with dry air or nitrogen to minimize water vapor.

    • Set the desired spectral resolution (e.g., 2 cm⁻¹).

    • Select the number of scans to be co-added for a good signal-to-noise ratio (e.g., 256-1024).

  • Data Acquisition:

    • Collect a background spectrum of the buffer in the transmission cell.

    • Load the protein sample into the cell and collect the sample spectrum.

  • Data Processing:

    • Subtract the buffer spectrum from the protein spectrum to obtain the difference spectrum, which will show the protein's absorption bands, including the nitrile stretch of pCNF.

    • The nitrile peak can then be analyzed for its position, width, and area.

Applications in Research and Drug Development

The unique properties of pCNF make it a valuable tool in a wide range of applications:

  • Probing Protein Structure and Dynamics: The sensitivity of pCNF's spectroscopic signals to the local environment allows for the site-specific investigation of protein folding, conformational changes, and dynamics.[3][6]

  • Studying Protein-Protein and Protein-Ligand Interactions: By incorporating pCNF at or near a binding interface, changes in its fluorescence or IR spectrum upon binding can provide information on the binding mechanism and the local environment of the interaction site.[14]

  • Investigating Amyloid Formation: The changes in the local environment during protein aggregation and amyloid fibril formation can be monitored using pCNF.[24]

  • Drug Discovery: pCNF can be incorporated into target proteins to study the binding of small molecule inhibitors and to aid in the rational design of new drugs. Its use in pharmaceutical development includes serving as a building block in the synthesis of peptide-based drugs.[25]

Conclusion

p-Cyanophenylalanine has established itself as a powerful and versatile non-canonical amino acid for the study of proteins. Its unique combination of being a minimally perturbing structural analog of natural amino acids and possessing sensitive fluorescent and infrared spectroscopic probes provides researchers with an invaluable tool to investigate a wide array of biological questions. The continued development of genetic code expansion technologies and spectroscopic techniques will undoubtedly further expand the applications of pCNF in basic research, biotechnology, and drug discovery.

References

An In-depth Technical Guide to the Applications of H-D-Phe(4-CN)-OH in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-D-Phe(4-CN)-OH, also known as D-4-cyanophenylalanine, is a non-canonical amino acid that has garnered significant interest in the field of biochemistry. Its unique properties, stemming from the presence of a cyano group on the phenyl ring, make it a versatile tool for elucidating protein structure, function, and interactions. This technical guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a research setting.

Core Properties and Advantages

This compound is a derivative of the amino acid phenylalanine. The key feature of this compound is the nitrile (cyano) group at the para position of the phenyl ring. This modification bestows several advantageous properties:

  • Enhanced Stability and Bioactivity: When incorporated into peptides, the cyano group can enhance their stability and biological activity.[1]

  • Fluorescent Reporter: The cyanophenylalanine residue possesses intrinsic fluorescence that is sensitive to its local environment, making it a valuable probe for studying protein folding and binding events.[2][3]

  • Infrared Probe: The carbon-nitrogen triple bond of the cyano group has a characteristic vibrational frequency in a region of the infrared (IR) spectrum that is relatively free from interference from other protein absorbances. This allows it to be used as a site-specific IR probe to investigate protein dynamics and local electric fields.[4][5][6]

  • Minimal Perturbation: The size and shape of this compound are similar to that of natural aromatic amino acids like phenylalanine and tyrosine, minimizing structural perturbations when incorporated into a protein.[7]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.2 g/mol [1]
CAS Number 263396-44-7[1]
Appearance Off-white powder[1]
Melting Point 205 - 212 °C (decomposes)[1]
Storage Conditions 0 - 8 °C[1]

Key Applications in Biochemical Research

The unique characteristics of this compound have led to its use in several advanced biochemical applications.

Peptide Synthesis and Drug Development

This compound and its protected forms, such as Fmoc-D-Phe(4-CN)-OH, are valuable building blocks in solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical amino acid can lead to peptides with improved pharmacological properties. The cyano group can participate in dipole-dipole interactions and hydrogen bonding, potentially enhancing binding affinity and specificity to biological targets.

Probing Protein Structure and Dynamics with Fluorescence Spectroscopy

The fluorescence of the cyanophenylalanine residue is highly sensitive to the polarity and hydrogen-bonding capability of its immediate environment. This property can be exploited to monitor conformational changes in proteins and to study protein-ligand interactions. A key advantage is that its fluorescence quantum yield is approximately five times greater than that of phenylalanine, and it can be selectively excited even in the presence of other aromatic amino acids.[3][8]

Quantitative Photophysical Data for p-Cyanophenylalanine

SolventKamlet-Taft α ParameterFluorescence Quantum Yield (QY)Fluorescence Lifetime (τ) (ns)
D₂O 1.170.1017.91
H₂O 1.170.0917.64
Methanol 0.980.0826.42
Ethanol 0.860.0766.12
Isopropanol 0.780.0685.56
Acetonitrile 0.190.0211.83

Data adapted from a study on p-cyanophenylalanine, showcasing the sensitivity of its photophysical properties to the solvent environment.

Investigating Local Protein Environments with Infrared Spectroscopy

The nitrile group of cyanophenylalanine provides a unique vibrational probe in a transparent region of the protein IR spectrum. The exact frequency of the C≡N stretch is sensitive to the local electric field, hydration, and hydrogen bonding. This allows for the high-resolution study of protein micro-environments at a specific, targeted site.[5][6] For instance, a redshift of 1-2 cm⁻¹ in the nitrile stretching frequency has been observed upon the reduction of an iron-sulfur cluster in spinach ferredoxin containing a nearby cyanophenylalanine residue.[6]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Phe(4-CN)-OH

This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe(4-CN)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of the coupling reagent (e.g., HCTU) in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-D-Phe(4-CN)-OH at the desired position.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and let it react for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide_Synthesis_Workflow Resin Swell Resin in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling Couple Fmoc-Amino Acid (HCTU/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After Last Cycle Repeat->Deprotection1 Cleavage Cleave from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification

Caption: Workflow for determining protein-peptide binding affinity.

Signaling Pathways

Based on currently available scientific literature, this compound is primarily utilized as a biophysical probe to study molecular interactions and environments. There is no significant evidence to suggest that it directly participates in or modulates specific cellular signaling pathways. Its utility lies in its ability to report on the conformational changes and binding events of the peptides and proteins into which it is incorporated, which may themselves be components of signaling cascades.

Conclusion

This compound is a powerful and versatile tool for biochemical and biophysical research. Its unique fluorescent and infrared spectroscopic properties, combined with its structural similarity to natural amino acids, allow for the site-specific investigation of protein structure, dynamics, and interactions with minimal perturbation. The detailed protocols and conceptual workflows provided in this guide offer a starting point for researchers and drug development professionals to leverage the capabilities of this non-canonical amino acid in their own studies. As synthetic methodologies and spectroscopic techniques continue to advance, the applications of this compound are poised to expand further, offering deeper insights into complex biological systems.

References

A Technical Guide to the Fundamental Characteristics of H-D-Phe(4-CN)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe(4-CN)-OH, also known as D-4-Cyanophenylalanine, is a non-canonical amino acid derivative of D-phenylalanine. Its unique molecular structure, featuring a nitrile group on the phenyl ring, imparts distinct physicochemical and spectroscopic properties. While broadly classified as a phenylalanine derivative with potential applications in pharmaceutical development, its primary and most extensively documented role in scientific research is as a sophisticated biophysical probe.[1][2][3][4] This technical guide provides an in-depth overview of the core characteristics of this compound, focusing on its synthesis, physicochemical properties, and its powerful applications as a spectroscopic tool in molecular and cellular studies.

Physicochemical and Spectroscopic Properties

The defining feature of this compound is the cyano group, which serves as a sensitive infrared (IR) and fluorescence reporter.[1][2][5] Its spectroscopic characteristics are highly responsive to the local microenvironment, making it an invaluable tool for probing protein structure, dynamics, and interactions.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 263396-44-7[6][7]
Molecular Formula C₁₀H₁₀N₂O₂[7]
Molecular Weight 190.2 g/mol [7][8]
Appearance White to off-white powderCommercially available data
Solubility Soluble in aqueous solutions, with solubility dependent on pH.General knowledge for amino acids

Table 2: Spectroscopic Properties of the 4-Cyanophenylalanine Moiety

Spectroscopic TechniquePropertyDescriptionReference
Infrared (IR) Spectroscopy Nitrile stretch (νC≡N)The C≡N stretching frequency is sensitive to the local electric field, hydrogen bonding, and solvent polarity, providing insights into the molecular environment. A redshift of ~1-2 cm⁻¹ can indicate changes in the redox state of nearby metalloenzymes.[1][4]
Fluorescence Spectroscopy Quantum Yield and LifetimeThe fluorescence quantum yield and lifetime are sensitive to the local environment, including solvent exposure and binding events. Dehydration can lead to a significant decrease in the fluorescence quantum yield.
Förster Resonance Energy Transfer (FRET) FRET Donor/AcceptorThe 4-cyanophenylalanine moiety can act as a FRET donor in pairs with tryptophan, 7-azatryptophan, or 5-hydroxytryptophan, enabling the study of conformational changes in proteins.[9]

Experimental Protocols

I. Synthesis of this compound

A. Conceptual Two-Step Enantioselective Synthesis:

  • Cyanation of a Protected Phenylalanine Precursor: This step typically involves the cyanation of a protected D-phenylalanine derivative where the aromatic ring has a suitable leaving group (e.g., a triflate). This can be achieved using a palladium- or nickel-catalyzed cross-coupling reaction with a cyanide source, such as zinc cyanide or potassium cyanide.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities are removed to yield the final this compound product. For example, a Boc (tert-butyloxycarbonyl) protecting group can be removed with an acid like trifluoroacetic acid (TFA).

II. Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptide sequences to act as a site-specific probe. This is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-D-Phe(4-CN)-OH

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM)

Protocol:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid using 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-D-Phe(4-CN)-OH with a coupling reagent and a base, then add it to the resin. Allow the reaction to proceed to completion.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

III. Enzyme Inhibition and Receptor Binding Assays (General Framework)

While no specific quantitative data for this compound as an inhibitor or ligand was found, its derivatives could be tested using standard assay formats.

A. Enzyme Inhibition Assay:

A standard operating procedure for an enzymatic activity inhibition assay involves selecting a suitable enzyme and substrate, optimizing reaction conditions, and then measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.[10] Data analysis would typically involve fitting the results to an appropriate model to determine the inhibition constant (Ki).[10]

B. Receptor Binding Assay:

Receptor binding assays are used to determine the affinity of a ligand for its receptor.[11] A common method is a competition binding assay where the unlabeled compound (e.g., a peptide containing this compound) competes with a labeled ligand (radiolabeled or fluorescent) for binding to the receptor. The concentration of the unlabeled compound that displaces 50% of the labeled ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).[11]

Visualizations

experimental_workflow Experimental Workflow for Utilizing this compound cluster_synthesis Synthesis cluster_peptide_synthesis Peptide Synthesis cluster_application Biophysical Analysis synthesis Synthesis of Fmoc-D-Phe(4-CN)-OH spps Solid-Phase Peptide Synthesis (SPPS) synthesis->spps Incorporate into peptide purification RP-HPLC Purification spps->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization ir_spec Infrared Spectroscopy characterization->ir_spec Probe local environment fluor_spec Fluorescence Spectroscopy characterization->fluor_spec Monitor conformational changes binding_assay Enzyme/Receptor Binding Assays characterization->binding_assay Test biological activity signaling_pathway_probe Conceptual Use of 4-Cyanophenylalanine as a Probe receptor Receptor Protein binding Ligand Binding receptor->binding ligand Peptide Ligand with 4-Cyanophenylalanine ligand->binding conformational_change Conformational Change binding->conformational_change spectroscopic_signal Change in Spectroscopic Signal (IR or Fluorescence) conformational_change->spectroscopic_signal Detected by 4-CN-Phe probe

References

Methodological & Application

Application Notes and Protocols for the Incorporation of H-D-Phe(4-CN)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and tailored pharmacological profiles. H-D-Phe(4-CN)-OH, or 4-cyano-D-phenylalanine, is a particularly valuable non-proteinogenic amino acid. The cyano group serves as a unique spectroscopic probe, allowing for the investigation of peptide-protein interactions, protein folding, and conformational dynamics.[1][2] Its introduction into peptide therapeutics can also modulate biological activity.[3]

This document provides a detailed protocol for the successful incorporation of Fmoc-D-Phe(4-CN)-OH into peptide sequences using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Materials and Reagents

ReagentSupplier ExamplesNotes
Fmoc-D-Phe(4-CN)-OHMedChemExpress, Advanced ChemTechPurity ≥ 98% (HPLC) is recommended.[4][5]
Rink Amide ResinVariousOr other suitable resin for C-terminal amide peptides.
N,N-Dimethylformamide (DMF)Standard SupplierPeptide synthesis grade.
Dichloromethane (DCM)Standard SupplierPeptide synthesis grade.
PiperidineStandard SupplierFor Fmoc deprotection.
Coupling ReagentsSee protocol for options.
* HBTU/HOBt or HATU/HOAtVariousStandard aminium/uronium-based reagents.
* DIC/OxymaPureVariousCarbodiimide and additive system.[6]
N,N-Diisopropylethylamine (DIEA)Standard SupplierBase for coupling reactions.
Trifluoroacetic acid (TFA)Standard SupplierFor cleavage from the resin.
Triisopropylsilane (TIS)Standard SupplierScavenger for cleavage.
PhenolStandard SupplierScavenger for cleavage.
Diethyl ether (cold)Standard SupplierFor peptide precipitation.
Acetonitrile (ACN)Standard SupplierHPLC grade for purification.
WaterStandard SupplierHPLC grade for purification.

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin in a suitable reaction vessel.

  • Wash the resin with DMF (3 x 10 mL/g resin).

  • Swell the resin in DMF for at least 30 minutes to ensure optimal reaction conditions.[7]

Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g resin).

  • Perform a Kaiser test to confirm the complete removal of the Fmoc group (a positive test results in a blue color).

Coupling of Fmoc-D-Phe(4-CN)-OH

The following protocol describes a standard coupling procedure. Optimization may be required based on the specific peptide sequence.

Method A: HBTU/HOBt Activation

  • In a separate vial, dissolve Fmoc-D-Phe(4-CN)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g resin).

  • Perform a Kaiser test to confirm complete coupling (a negative test results in a clear or yellowish solution). If the test is positive, a recoupling step may be necessary.

Method B: DIC/OxymaPure Activation

  • In a separate vial, dissolve Fmoc-D-Phe(4-CN)-OH (3 eq.) and OxymaPure (3 eq.) in DMF.[6]

  • Add the solution to the deprotected resin.

  • Add DIC (3 eq.) to the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g resin).

  • Perform a Kaiser test to confirm complete coupling.

Peptide Chain Elongation

Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM (3 x 10 mL/g resin).

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A standard and effective cocktail is "Reagent B": 88% TFA, 5% Phenol, 5% Water, and 2% TIS (v/v/v/v).[8]

  • Add the cleavage cocktail to the dried resin (10 mL/g resin).

  • Stir the mixture at room temperature for 2-3 hours.[8][9]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[3][10]

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.[11]

Data Presentation

Table 1: Summary of SPPS Cycle for Fmoc-D-Phe(4-CN)-OH Incorporation

StepReagents and SolventsTimeMonitoring
Resin SwellingDMF30 minVisual Inspection
Fmoc Deprotection20% Piperidine in DMF5 min + 15-20 minKaiser Test
WashingDMF5 cycles-
CouplingFmoc-D-Phe(4-CN)-OH (3 eq.), Coupling Reagents (see protocol), DIEA (6 eq.) in DMF1-2 hoursKaiser Test
WashingDMF3 cycles-
CleavageReagent B (TFA/Phenol/H2O/TIS)2-3 hours-
PrecipitationCold Diethyl Ether--
PurificationRP-HPLC (C18 column, H2O/ACN gradient with 0.1% TFA)-UV Absorbance, Mass Spectrometry

Note: Equivalents are relative to the resin loading.

Potential Side Reactions and Mitigation

While the cyano group is generally stable under standard SPPS conditions, it is important to be aware of potential side reactions that can occur during peptide synthesis. However, specific side reactions directly involving the cyano group of 4-cyanophenylalanine during standard Fmoc-SPPS are not widely reported. General side reactions in SPPS include racemization, diketopiperazine formation at the dipeptide stage, and aspartimide formation. To minimize these, it is recommended to use high-purity reagents and optimized coupling and deprotection times.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_finalization Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-D-Phe(4-CN)-OH (HBTU/HOBt or DIC/Oxyma) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA, TIS, Phenol, H2O) Wash2->Cleavage Final Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Purification->Analysis

Caption: General workflow for the solid-phase synthesis of a peptide containing this compound.

Peptide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand (with this compound) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Activation Second_Messenger->PKA Transcription_Factor Transcription Factor Phosphorylation PKA->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A representative peptide-mediated GPCR signaling pathway.

References

Application Notes and Protocols: H-D-Phe(4-CN)-OH as a Vibrational Reporter in IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe(4-CN)-OH, also known as D-p-cyanophenylalanine, is an unnatural amino acid that serves as a powerful vibrational reporter for infrared (IR) spectroscopy studies of proteins.[1] Its nitrile group (C≡N) possesses a vibrational frequency that is exquisitely sensitive to its local microenvironment, including solvent exposure, hydrogen bonding, and local electric fields.[1][2][3][4] This sensitivity, combined with the nitrile stretch appearing in a region of the IR spectrum that is relatively free from other protein absorptions, makes p-cyanophenylalanine an ideal probe for investigating protein structure, dynamics, and interactions with high spatial and temporal resolution.[1][5]

These application notes provide a comprehensive overview of the utility of this compound in IR spectroscopy, including detailed protocols for its incorporation into proteins and subsequent spectroscopic analysis.

Key Applications

  • Probing Local Protein Environments: The vibrational frequency of the nitrile group is a sensitive indicator of its immediate surroundings. A blue shift (higher frequency) is typically observed in hydrogen-bonding environments.[4] This allows for the detailed characterization of the polarity and hydrogen-bonding capacity of specific sites within a protein.[2][6]

  • Monitoring Protein Conformational Changes: Changes in protein conformation, such as those induced by ligand binding, folding, or allosteric regulation, can alter the local environment of the incorporated p-cyanophenylalanine. These changes can be monitored in real-time by tracking shifts in the nitrile vibrational frequency.

  • Investigating Protein-Ligand and Protein-Protein Interactions: The binding of drugs or other molecules to a protein can be detected and characterized by observing changes in the IR spectrum of a p-cyanophenylalanine reporter placed at or near the binding site.[1]

  • Studying Protein Dynamics: Time-resolved IR spectroscopy techniques, such as 2D IR spectroscopy, can be used in conjunction with p-cyanophenylalanine to study protein dynamics on timescales ranging from picoseconds to milliseconds.[5][7][8]

  • Redox State Sensing in Metalloenzymes: The nitrile stretching frequency of p-cyanophenylalanine has been shown to be sensitive to the redox state of nearby metal centers, such as iron-sulfur clusters, making it a valuable probe for studying electron transfer processes in metalloenzymes.[9]

Data Presentation

Table 1: Spectroscopic Properties of p-Cyanophenylalanine (pCNPhe) Nitrile Vibration
PropertyValueConditionsReference(s)
Vibrational Frequency (νC≡N) ~2233 cm⁻¹In aprotic solvents[4]
Varies with environmentSensitive to local electric field and H-bonding[2][4]
Vibrational Lifetime ~4.0 psIn water[10]
2.2 - 7.9 psFor different isotopomers in water[10]
Increased with isotopic labeling (¹³C¹⁵N)~2-fold increase[7][8]
Frequency Temperature Line Slope -4.2 ± 0.1 x 10⁻² cm⁻¹/°CSolvent-exposed site in sfGFP[2]
-2.5 ± 0.1 x 10⁻² cm⁻¹/°CPartially buried site in sfGFP[2]
Table 2: Example of Nitrile Frequency Shifts in Different Environments
Protein and SiteEnvironmentNitrile Frequency (cm⁻¹)Key FindingReference(s)
Superfolder Green Fluorescent Protein (sfGFP) - Site 133Solvent-exposedMultiple subcomponents observedReports on different local chemical environments[2][6]
sfGFP - Site 149Partially buriedMultiple subcomponents observedReports on different local chemical environments[2][6]
sfGFP - Site 74Interior siteThree distinct local environmentsHydrogen-bonding to histidine, structural water, and van der Waals interactions[2][6]
Spinach FerredoxinNear [2Fe-2S] centerRedshift of ≈1–2 cm⁻¹ upon reductionDemonstrates sensitivity to redox state[9]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into Proteins

This protocol outlines the general steps for incorporating p-cyanophenylalanine into a target protein at a specific site using the amber stop codon suppression methodology in E. coli.[2][6][11][12]

Workflow for Site-Specific Incorporation

cluster_0 Plasmid Preparation cluster_1 Genetic Modification & Transformation cluster_2 Protein Expression & Purification pTarget Target Protein Gene in Expression Vector mutagenesis Site-directed mutagenesis to introduce TAG codon pTarget->mutagenesis pRS Plasmid with orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA transformation Co-transform E. coli with both plasmids pRS->transformation mutagenesis->transformation expression Grow cells in minimal medium supplemented with this compound transformation->expression induction Induce protein expression expression->induction purification Purify the target protein induction->purification cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis sample_prep Prepare concentrated protein solution in D2O buffer load_sample Load sample into IR cell (e.g., CaF2) sample_prep->load_sample instrument_setup Set up FT-IR spectrometer parameters load_sample->instrument_setup collect_spectra Collect sample and buffer spectra instrument_setup->collect_spectra subtract_spectra Subtract buffer spectrum from sample spectrum collect_spectra->subtract_spectra analyze_peak Analyze nitrile peak (frequency, intensity, lineshape) subtract_spectra->analyze_peak cluster_0 Local Environment cluster_1 Observed Spectral Properties H_bonding Hydrogen Bonding Frequency Vibrational Frequency (νC≡N) H_bonding->Frequency Blue shift Polarity Local Polarity / Electric Field Polarity->Frequency Shift Solvent_Exposure Solvent Exposure Solvent_Exposure->Frequency Shift Lineshape Peak Lineshape Solvent_Exposure->Lineshape Broadening Intensity Peak Intensity

References

Application Notes and Protocols: Site-Specific Incorporation of 4-Cyano-D-phenylalanine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for probing protein structure and function, as well as for the development of novel protein-based therapeutics. 4-cyanophenylalanine, with its unique nitrile group, serves as a sensitive infrared probe of the local protein environment. While the incorporation of its L-enantiomer, 4-cyano-L-phenylalanine (pCNPhe), is well-established, the site-specific incorporation of 4-cyano-D-phenylalanine presents significant challenges and is not a routinely performed procedure. This document provides a detailed overview of the established methods for incorporating pCNPhe and outlines a theoretical framework and the necessary considerations for achieving the site-specific incorporation of 4-cyano-D-phenylalanine.

Section 1: Site-Specific Incorporation of 4-Cyano-L-phenylalanine (pCNPhe)

The incorporation of pCNPhe is typically achieved using the amber codon suppression methodology in E. coli. This technique utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous cellular components.

Quantitative Data Summary
ParameterValueReference
Unnatural Amino Acid 4-cyano-L-phenylalanine (pCNPhe)[1][2]
Expression System E. coli[1][3]
Incorporation Method Amber Codon Suppression[1][2]
Orthogonal Synthetase Engineered Tyrosyl-tRNA Synthetase (TyrRS) mutant[2][4]
Orthogonal tRNA Engineered amber suppressor tRNA (tRNA CUA )[2][4]
Protein Yield Varies (e.g., ~5-10 mg/L for sfGFP)[1]
Incorporation Efficiency High fidelity[2]

Experimental Workflow for pCNPhe Incorporation

G cluster_0 Plasmid Preparation cluster_1 Transformation & Expression cluster_2 Protein Purification & Analysis pTarget Target Protein Gene with Amber Codon (TAG) Ecoli E. coli Expression Strain pTarget->Ecoli pOTS Orthogonal tRNA Synthetase (aaRS) & tRNA CUA  Plasmid pOTS->Ecoli Culture Cell Culture with pCNPhe Ecoli->Culture Induction Induce Protein Expression (e.g., IPTG) Culture->Induction Lysis Cell Lysis Induction->Lysis Purification Affinity Chromatography Lysis->Purification Analysis SDS-PAGE & Mass Spectrometry Purification->Analysis G cluster_0 Prerequisites cluster_1 Experimental Setup cluster_2 Expression & Analysis Eng_aaRS Engineered D-aaRS for 4-cyano-D-phenylalanine Plasmids Target Gene (TAG) & Orthogonal D-aaRS/tRNA Plasmids Eng_aaRS->Plasmids Mod_Ribosome Engineered Ribosome (e.g., modified 23S rRNA) Host Engineered E. coli Strain Mod_Ribosome->Host DTD_KO D-aminoacyl-tRNA Deacylase Knockout Strain (optional) DTD_KO->Host Plasmids->Host Culture Culture with 4-cyano-D-phenylalanine Host->Culture Expression Induce Protein Expression Culture->Expression Purification Protein Purification Expression->Purification Validation Mass Spectrometry Validation Purification->Validation

References

Application Notes and Protocols for Peptide Synthesis Incorporating H-D-Phe(4-CN)-OH via Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the ability to enhance peptide stability, modulate biological activity, and introduce novel functionalities. H-D-Phe(4-CN)-OH, or D-4-cyanophenylalanine, is a particularly interesting unnatural amino acid. The cyano group on the phenyl ring serves as a unique spectroscopic probe, allowing for the investigation of peptide and protein structure, folding, and interactions through fluorescence and infrared spectroscopy.[1][2][3] This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptides using standard Fmoc solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A thorough understanding of the properties of the amino acid building block is crucial for successful peptide synthesis. The relevant properties for both the free amino acid and its Fmoc-protected form are summarized below.

PropertyThis compoundFmoc-D-Phe(4-CN)-OH
Molecular Formula C₁₀H₁₀N₂O₂C₂₅H₂₀N₂O₄
Molecular Weight 190.2 g/mol 412.44 g/mol
CAS Number 263396-44-7205526-34-7[4]
Appearance White to off-white solidWhite to off-white solid
Purity (typical) ≥98% (HPLC)≥98.0% (HPLC)
Solubility Soluble in aqueous solutionsSoluble in DMF, DMSO

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS. These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Selection and Swelling

Standard resins for Fmoc-SPPS, such as Rink Amide or Wang resin, are suitable for the synthesis of peptides containing this compound.

  • Protocol:

    • Place the desired amount of resin in a reaction vessel.

    • Add sufficient N,N-dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step.

  • Protocol:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

Coupling of Fmoc-D-Phe(4-CN)-OH

The selection of the coupling reagent is crucial for achieving high coupling efficiency. Several common coupling reagents can be used for the incorporation of Fmoc-D-Phe(4-CN)-OH. The following table provides recommended reagent equivalents and typical coupling times.

Coupling ReagentEquivalents (Fmoc-AA:Reagent:Base)Typical Coupling TimeEstimated Efficiency
HCTU/DIPEA 4 : 3.9 : 830 - 60 min>99%
HATU/DIPEA 4 : 3.9 : 830 - 60 min>99%
DIC/Oxyma 4 : 4 : 460 - 120 min>98%
  • HCTU/DIPEA Coupling Protocol:

    • In a separate vial, dissolve Fmoc-D-Phe(4-CN)-OH (4 eq.) and HCTU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • DIC/Oxyma Coupling Protocol:

    • In a separate vial, dissolve Fmoc-D-Phe(4-CN)-OH (4 eq.) and Oxyma (4 eq.) in DMF.[5]

    • Add DIC (4 eq.) to the solution and pre-activate for 5-10 minutes.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 60-120 minutes at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

Monitoring Coupling Completion

It is essential to monitor the completion of the coupling reaction to ensure high-purity peptide synthesis. The Kaiser test (ninhydrin test) is a common qualitative method.

  • Protocol (Kaiser Test):

    • Take a small sample of the resin beads after the coupling reaction and wash them thoroughly with DMF and then ethanol.

    • Add a few drops of each of the three Kaiser test reagents to the beads.

    • Heat the sample at 100°C for 5 minutes.

    • A blue or purple color indicates the presence of free primary amines (incomplete coupling), while a yellow or colorless result signifies a complete reaction.

Peptide Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Protocol:

    • Wash the final peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

    • Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Protocol:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using an appropriate RP-HPLC column and a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect the fractions containing the desired peptide.

    • Confirm the purity and identity of the final peptide by analytical RP-HPLC and mass spectrometry. Purification yields for synthetic peptides can vary widely, typically ranging from 6% to 70%, depending on the sequence and purification efficiency.[6]

Visualizing the Workflow

Peptide_Synthesis_Workflow Resin Resin Selection & Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of Fmoc-D-Phe(4-CN)-OH Deprotection->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Deprotection Repeat Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Monitoring->Cleavage Synthesis Complete Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: Workflow for Fmoc-SPPS of peptides containing this compound.

Applications in Research and Drug Development

The primary application of incorporating D-4-cyanophenylalanine into peptides is to utilize its unique spectroscopic properties as a fluorescent probe.

Fluorescence Resonance Energy Transfer (FRET) Studies

p-Cyanophenylalanine can serve as an efficient FRET donor to other fluorescent amino acids like tryptophan.[1] This allows for the measurement of intramolecular distances and the study of conformational changes in peptides and proteins.

FRET_Signaling_Pathway Excitation Excitation Light (240 nm) PheCN p-Cyanophenylalanine (Donor) Excitation->PheCN FRET FRET PheCN->FRET PheCN_Emission Donor Emission PheCN->PheCN_Emission No FRET Tryptophan Tryptophan (Acceptor) Trp_Emission Acceptor Emission Tryptophan->Trp_Emission FRET Occurs FRET->Tryptophan

Caption: Principle of FRET using p-cyanophenylalanine as a donor.

Probing Local Environment

The fluorescence quantum yield of p-cyanophenylalanine is sensitive to its local environment, including solvent exposure and hydrogen bonding.[2][7] This property can be exploited to study:

  • Peptide-membrane interactions

  • Protein folding and unfolding

  • Amyloid formation[8]

Enhanced Proteolytic Stability

The incorporation of D-amino acids, such as this compound, into peptide sequences is a well-established strategy to increase their resistance to enzymatic degradation, thereby prolonging their in vivo half-life.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling - Steric hindrance- Peptide aggregation- Inefficient coupling reagents- Double couple the amino acid.- Use a more potent coupling reagent (e.g., HATU).- Perform the coupling at a slightly elevated temperature (e.g., 30-40°C).
Low Purity/Yield - Incomplete deprotection- Side reactions during cleavage- Poor solubility of the crude peptide- Ensure fresh deprotection solution is used.- Optimize the cleavage cocktail and time.- Use appropriate scavengers in the cleavage cocktail.- Test different solvent systems for dissolving the crude peptide.
Fluorescence Quenching - Proximity to quenching residues (e.g., Tyr, His, Met)- Be mindful of the peptide sequence when designing FRET experiments.[9]- Use control peptides to quantify the extent of quenching.

Conclusion

The incorporation of this compound into peptides using Fmoc-SPPS is a straightforward process that provides a powerful tool for researchers in drug development and chemical biology. The protocols and data presented in this application note offer a comprehensive guide for the successful synthesis and application of peptides containing this versatile unnatural amino acid. While specific quantitative data for the synthesis of every peptide will vary, the provided guidelines serve as a robust starting point for achieving high-purity peptides for a range of biophysical and pharmacological studies.

References

Application Notes and Protocols for Labeling Proteins with 4-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into proteins offers a powerful tool for probing protein structure and function, as well as for the development of novel protein therapeutics. 4-Cyanophenylalanine, with its unique nitrile group, serves as a valuable spectroscopic probe. This document provides detailed application notes and protocols for the site-specific incorporation of both the L-isomer (H-L-Phe(4-CN)-OH, also known as p-cyanophenylalanine or pCNPhe) and the D-isomer (H-D-Phe(4-CN)-OH) of 4-cyanophenylalanine into proteins.

While the incorporation of L-4-cyanophenylalanine is well-established through genetic code expansion, the inclusion of D-amino acids like this compound into proteins is a more complex challenge due to the inherent stereoselectivity of the ribosomal machinery.[1] This document will address the distinct methodologies required for each isomer.

Section 1: Labeling Proteins with L-4-Cyanophenylalanine (pCNPhe) via Genetic Code Expansion

The most common method for site-specifically incorporating L-4-cyanophenylalanine is through the expansion of the genetic code in a host organism, typically Escherichia coli.[2][3][4][5] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, most commonly the amber stop codon (UAG), and inserts pCNPhe at that position during protein translation.[2][3][4][5]

Applications
  • Vibrational Reporter: The nitrile group (C≡N) of pCNPhe has a distinct infrared (IR) stretching frequency that is sensitive to its local environment, making it an excellent probe for studying protein structure, dynamics, and interactions.[5]

  • Fluorescence Quenching: The fluorescence of pCNPhe can be quenched by nearby amino acid residues, providing a means to measure short distances and study protein conformational changes.[6]

  • Bioconjugation: While less common for pCNPhe itself, the introduction of unique functional groups through unnatural amino acids can serve as a handle for bioorthogonal chemistry.

Experimental Workflow

GCE_Workflow cluster_plasmid_prep Plasmid Preparation cluster_ecoli E. coli Expression cluster_purification Purification & Analysis Plasmid_Target Target Protein Plasmid (with amber codon) Transformation Co-transformation into E. coli Expression Strain Plasmid_Target->Transformation Plasmid_Synthetase Synthetase/tRNA Plasmid (orthogonal pair for pCNPhe) Plasmid_Synthetase->Transformation Culture Culture in Media + pCNPhe Transformation->Culture Induction Protein Expression (e.g., Autoinduction) Culture->Induction Harvest Cell Harvest & Lysis Induction->Harvest Purification Affinity Chromatography (e.g., Ni-NTA) Harvest->Purification Analysis Analysis (SDS-PAGE, Mass Spectrometry) Purification->Analysis

Caption: Workflow for L-4-cyanophenylalanine incorporation.

Detailed Protocol: Site-Specific Incorporation of pCNPhe in E. coli

This protocol is adapted from methodologies described for the incorporation of pCNPhe into superfolder Green Fluorescent Protein (sfGFP).[2][5]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal pCNPhe-specific aminoacyl-tRNA synthetase and its cognate tRNA (e.g., a derivative of the M. jannaschii tyrosyl-tRNA synthetase/tRNA pair).

  • H-L-Phe(4-CN)-OH (pCNPhe)

  • Autoinduction medium (see recipe below)

  • Appropriate antibiotics

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA or other affinity chromatography resin

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Autoinduction Medium Recipe (per 1 Liter):

ComponentAmount
Tryptone20 g
Yeast Extract5 g
NaCl5 g
Na2HPO46.8 g
KH2PO43 g
Lactose2 g
Glucose0.5 g
Glycerol5 mL
1 M MgSO41 mL
1000x Trace Metals1 mL

Dissolve tryptone, yeast extract, and NaCl in 900 mL of water. Autoclave. In a separate container, dissolve phosphates and autoclave. Allow both solutions to cool before combining. Add sterile-filtered glucose, lactose, glycerol, MgSO4, and trace metals.[7]

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Inoculum: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression: Inoculate 1 L of autoinduction medium containing the appropriate antibiotics and 1 mM pCNPhe with the overnight culture.

  • Incubation: Incubate the culture at 37°C with vigorous shaking (250 rpm) for 24-30 hours.[2]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: Apply the supernatant to a pre-equilibrated affinity chromatography column (e.g., Ni-NTA). Wash the column with wash buffer and elute the protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm size and purity. Confirm the incorporation of pCNPhe by mass spectrometry. The expected mass increase for the incorporation of pCNPhe in place of a canonical amino acid will depend on the replaced residue.

Quantitative Data
ParameterValue/RangeReference(s)
Protein Yield (pCNPhe in sfGFP, E. coli) Typically in the range of 1-10 mg/L of cultureGeneral estimate based on UAA incorporation literature
Protein Yield (various UAAs in GFP, CHO cells) Up to 1 µg per 2 x 10^7 cells[2][8]
Amber Suppression Efficiency (E. coli) Can be high, potentially 75-95% for some contexts[9]
Incorporation Fidelity >95% with optimized orthogonal systems[10]

Note: Protein yield and suppression efficiency are highly dependent on the protein being expressed, the site of incorporation, the specific orthogonal pair used, and the expression conditions.

Section 2: Techniques for Labeling Proteins with this compound

Incorporating D-amino acids into proteins is a significant challenge due to the stereospecificity of the ribosome.[1] Standard genetic code expansion techniques are generally not applicable. However, several advanced methods can be employed.

Method 1: Ribosome Engineering for In Vitro Incorporation

It is possible to engineer ribosomes with mutations in the peptidyltransferase center of the 23S rRNA to increase their tolerance for D-amino acids.[11][12][13] This allows for the incorporation of D-amino acids in a cell-free protein synthesis system.

Signaling Pathway/Logical Relationship:

Ribosome_Engineering WT_Ribosome Wild-Type Ribosome DAminoacyl_tRNA D-Aminoacyl-tRNA WT_Ribosome->DAminoacyl_tRNA Discriminates against LProtein Protein with L-amino acids WT_Ribosome->LProtein Efficiently incorporates L-aminoacyl-tRNA Mutant_Ribosome Engineered Ribosome (Altered 23S rRNA) DProtein Protein with D-amino acid Mutant_Ribosome->DProtein Enhanced incorporation of D-aminoacyl-tRNA DAminoacyl_tRNA->Mutant_Ribosome

Caption: Ribosome engineering for D-amino acid incorporation.

Protocol Outline: Cell-Free Protein Synthesis with Engineered Ribosomes

This is a highly specialized technique requiring expertise in ribosome biology and molecular engineering. The following is a generalized outline.

  • Ribosome Engineering: Introduce mutations into the 23S rRNA gene (e.g., in the 2447-2450 region) on a plasmid.[14]

  • Preparation of S30 Extract: Prepare a cell-free S30 extract from an E. coli strain overexpressing the engineered ribosomes.[11]

  • tRNA Acylation: Chemically acylate a suppressor tRNA with this compound.

  • In Vitro Translation: Set up a cell-free protein synthesis reaction containing the S30 extract, the plasmid DNA for the target protein (with an amber codon), the D-aminoacyl-tRNA, and other necessary components (amino acids, energy source, etc.).

  • Purification and Analysis: Purify the resulting protein and analyze for the incorporation of the D-amino acid by mass spectrometry.

Quantitative Data for D-Amino Acid Incorporation with Engineered Ribosomes:

ParameterValue/RangeReference(s)
Suppression with D-Phenylalanine ~12% (relative to L-Phe)[14]
Suppression with D-Methionine ~23% (relative to L-Met)[14]

Note: These values are for specific model systems and may not be directly transferable to this compound.

Method 2: Chemical Ligation

Chemical ligation techniques, such as Native Chemical Ligation (NCL), allow for the synthesis of proteins by joining together chemically synthesized peptide fragments.[1] This method is independent of the ribosomal machinery and therefore can readily incorporate D-amino acids.

Experimental Workflow:

NCL_Workflow Peptide1 Peptide 1 (with C-terminal thioester) Ligation Native Chemical Ligation Peptide1->Ligation Peptide2 Peptide 2 (with N-terminal Cys and internal this compound) Peptide2->Ligation FullProtein Full-Length Protein (with D-amino acid) Ligation->FullProtein

Caption: Native Chemical Ligation for D-amino acid incorporation.

Protocol Outline: Native Chemical Ligation

  • Peptide Synthesis: Chemically synthesize two or more peptide fragments using solid-phase peptide synthesis. One fragment will contain this compound at the desired position and an N-terminal cysteine. The other fragment will have a C-terminal thioester.

  • Ligation Reaction: Dissolve the purified peptide fragments in an aqueous buffer at pH ~7.0. The N-terminal cysteine of one peptide will react with the C-terminal thioester of the other to form a native peptide bond.[15]

  • Purification: Purify the full-length ligated protein using reverse-phase HPLC.

  • Folding: If necessary, fold the purified protein into its native conformation.

Method 3: Enzymatic Ligation

Enzymes like sortase A can be used to ligate a peptide containing this compound to a target protein.[16] This method offers high specificity under mild conditions.

Protocol Outline: Sortase-Mediated Ligation

  • Protein Engineering: Engineer the target protein to have a sortase recognition motif (e.g., LPXTG) at the C-terminus and a purification tag. Express and purify this protein.

  • Peptide Synthesis: Chemically synthesize a peptide containing an N-terminal oligoglycine sequence and this compound.

  • Ligation Reaction: Incubate the purified target protein, the synthetic peptide, and sortase A enzyme in a suitable buffer. The sortase will cleave the recognition motif on the protein and ligate the oligoglycine-containing peptide to it.[16]

  • Purification: Purify the labeled protein from the unreacted components and the sortase enzyme, often by an additional chromatography step.

Conclusion

The labeling of proteins with 4-cyanophenylalanine is a versatile technique for studying protein science. The incorporation of the L-isomer, pCNPhe, is readily achievable in cellular expression systems through genetic code expansion and provides a powerful spectroscopic probe. The incorporation of the D-isomer, this compound, is more challenging but can be accomplished through advanced in vitro and chemical methods, opening up possibilities for creating proteins with novel properties and enhanced stability. The choice of method will depend on the specific research goals, the protein of interest, and the available technical expertise.

References

Application Notes and Protocols: H-D-Phe(4-CN)-OH as a Versatile Probe for Protein Dynamics and Folding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The unnatural amino acid 4-Cyano-D-phenylalanine (H-D-Phe(4-CN)-OH) is a powerful and versatile probe for investigating protein structure, dynamics, and folding. As a derivative of phenylalanine, its similar size allows it to be incorporated into peptides and proteins with minimal structural perturbation.[1] The key to its utility lies in the nitrile (C≡N) group, which serves as a dual-mode spectroscopic reporter. The D-isomer is typically incorporated into peptides via chemical synthesis, which can confer enhanced stability against proteolytic degradation. Its L-isomer counterpart, 4-cyano-L-phenylalanine (pCNPhe), can be genetically encoded in response to an amber codon, expanding its use to larger proteins expressed in cellular systems.[2][3]

This document provides an overview of the applications of this compound and its L-isomer, along with detailed protocols for its use in biophysical studies.

Key Applications

  • Vibrational Probe for Local Environments (Infrared Spectroscopy): The nitrile group's C≡N stretching vibration absorbs in a region of the infrared (IR) spectrum (around 2200-2240 cm⁻¹) that is largely free from other protein or solvent absorptions.[4][5] The exact frequency of this vibration is exquisitely sensitive to the local electrostatic environment, including solvent exposure, hydrogen bonding, and proximity to charged residues.[3][5] This sensitivity allows researchers to use IR spectroscopy to map local electric fields within a protein and monitor subtle structural changes in real-time.[4][5]

  • Fluorescent Reporter of Structural Transitions: 4-Cyano-phenylalanine exhibits intrinsic fluorescence that is highly sensitive to its environment.[6] Its fluorescence quantum yield and lifetime are significantly different in protic solvents like water compared to aprotic, nonpolar environments, such as the hydrophobic core of a folded protein.[1][7] This property makes it an excellent probe for monitoring protein folding kinetics, conformational changes, and the formation of hydrophobic cores.[7] Furthermore, it can act as an efficient Fluorescence Resonance Energy Transfer (FRET) donor to tryptophan, enabling distance-dependent measurements within a protein.[1][8]

Data Presentation

Quantitative data regarding the spectroscopic properties of 4-Cyano-phenylalanine are summarized below for easy reference and comparison.

Table 1: Spectroscopic Properties of 4-Cyano-L-phenylalanine (pCNPhe)

Property Value & Condition Reference
Vibrational Frequency (C≡N Stretch)
In Tetrahydrofuran (THF) ~2232.8 cm⁻¹ [9]
In Water ~2241.5 cm⁻¹ (8.7 cm⁻¹ blue shift from THF) [9]
Full-Width Half-Maximum (FWHM) in THF ~5.0 cm⁻¹ [9]
Full-Width Half-Maximum (FWHM) in Water ~9.8 cm⁻¹ [9]
Fluorescence
Excitation Wavelength ~240 nm (for selective excitation) [1]
Fluorescence Quenching Efficiently quenched by Selenomethionine (SeMet) and Tryptophan (Trp) [1][10]

| FRET Donor | Can act as a donor to Tryptophan (Trp) |[1][8] |

Table 2: Environmental Sensitivity of the Nitrile Vibrational Frequency in Proteins

Environment at Incorporation Site Observation Significance Reference
Solvent-Exposed (e.g., Site 133 in sfGFP) Single, sharp vibrational peak Indicates a homogeneous, water-accessible environment. [9]
Partially Buried (e.g., Site 149 in sfGFP) Broader peak, potentially with shoulders Suggests a more heterogeneous environment with restricted solvent access. [9]

| Buried with Hydrogen Bonding (e.g., Site 74 in sfGFP) | Multiple distinct peaks observed | Corresponds to different micro-environments, such as H-bonding to a histidine or a structural water molecule. |[9] |

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide containing this compound using standard Fmoc-based chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids, including Fmoc-D-Phe(4-CN)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DCM for 30 minutes, then wash thoroughly with DMF.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.[11] Wash the resin extensively with DMF.

  • Amino Acid Coupling:

    • Pre-activate a 3- to 5-fold molar excess of the desired Fmoc-amino acid (e.g., Fmoc-D-Phe(4-CN)-OH) with coupling reagents in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Perform a ninhydrin test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Precipitation:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[11]

    • Filter the mixture to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.[11]

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. Purify the crude peptide using reverse-phase HPLC.[11] Confirm the final product's identity and purity via mass spectrometry and analytical HPLC.

Workflow for Peptide Synthesis and Analysis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_post Post-Synthesis Processing Resin 1. Resin Swelling Deprotect 2. Fmoc Deprotection Resin->Deprotect Couple 3. Amino Acid Coupling (incl. This compound) Deprotect->Couple Repeat 4. Repeat Cycle Couple->Repeat for each amino acid Repeat->Deprotect Cleave 5. Cleavage & Precipitation Repeat->Cleave Purify 6. HPLC Purification Cleave->Purify Analyze 7. Analysis (MS, Spectroscopy) Purify->Analyze Principle of Folding Assay using Phe(4-CN) cluster_exp Stopped-Flow Experiment Unfolded Unfolded State (High Denaturant) ProbeUnfolded Phe(4-CN) is Solvent-Exposed -> High Fluorescence Unfolded->ProbeUnfolded Probe state Mixer Rapid Mixing (Dilute Denaturant) Unfolded->Mixer Starts in Syringe 1 Folded Folded State (Native Buffer) ProbeFolded Phe(4-CN) is in Hydrophobic Core -> Low Fluorescence Folded->ProbeFolded Probe state Detector Monitor Fluorescence vs. Time Mixer->Detector Detector->Folded Observe transition to Principle of Vibrational Probing P1 IR_Detector1 Detector P1->IR_Detector1 P2 IR_Detector2 Detector P2->IR_Detector2 P3 IR_Detector3 Detector P3->IR_Detector3 Prot1 Protein in Hydrophobic Env. Probe1 Phe(4-CN) Prot2 Protein in Solvent-Exposed Env. Probe2 Phe(4-CN) Prot3 Protein in Complex Env. (H-Bond) Probe3 Phe(4-CN) IR_Source IR Beam IR_Source->P1 IR_Source->P2 IR_Source->P3 Spectrum1 Resulting Spectrum: Low Frequency Peak (e.g., ~2233 cm⁻¹) IR_Detector1->Spectrum1 Spectrum2 Resulting Spectrum: High Frequency Peak (e.g., ~2241 cm⁻¹) IR_Detector2->Spectrum2 Spectrum3 Resulting Spectrum: Multiple Peaks IR_Detector3->Spectrum3

References

Probing Peptide Environments with Infrared Spectroscopy: An Application Note on 4-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide to the experimental setup for infrared (IR) spectroscopy of peptides incorporating the unnatural amino acid 4-cyanophenylalanine (pCNPhe). The nitrile group (-C≡N) of pCNPhe serves as a sensitive vibrational probe, offering insights into the local microenvironment within a peptide or protein structure. Its sharp, distinct absorption band in a region of the IR spectrum that is relatively free from other protein absorptions makes it an ideal tool for studying peptide structure, dynamics, and interactions.

Introduction

4-Cyanophenylalanine is a non-canonical amino acid that can be site-specifically incorporated into peptides and proteins. The stretching vibration of its nitrile group is exquisitely sensitive to the local electrostatic environment, hydrogen bonding, and solvent accessibility.[1][2][3] This sensitivity allows researchers to monitor conformational changes, ligand binding, and other dynamic processes with high precision. This document outlines the necessary materials, equipment, and step-by-step protocols for sample preparation, data acquisition, and analysis.

Key Applications

  • Probing Local Environments: The nitrile stretching frequency shifts in response to changes in the polarity and hydrogen-bonding capacity of its surroundings.[1][3]

  • Monitoring Conformational Changes: Alterations in peptide or protein structure that affect the local environment of the pCNPhe residue can be detected as shifts in the nitrile absorption band.

  • Studying Ligand Binding: The binding of small molecules or other proteins can perturb the environment of the pCNPhe probe, providing information on binding events and mechanisms.

  • Investigating Protein Dynamics: Time-resolved IR spectroscopy can be used to study the kinetics of protein folding and other dynamic processes.

Experimental Workflow

The overall workflow for an infrared spectroscopy experiment using pCNPhe-labeled peptides involves several key stages, from sample preparation to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation peptide_synthesis Peptide Synthesis with pCNPhe peptide_purification Peptide Purification (e.g., HPLC) peptide_synthesis->peptide_purification sample_dissolution Dissolution in Buffer peptide_purification->sample_dissolution background_scan Acquire Background Spectrum (Buffer) sample_dissolution->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan subtraction Buffer Subtraction sample_scan->subtraction baseline_correction Baseline Correction subtraction->baseline_correction peak_analysis Peak Position & Lineshape Analysis baseline_correction->peak_analysis interpretation Relate Spectral Changes to Structural Information peak_analysis->interpretation

A high-level overview of the experimental workflow.

Experimental Protocols

Protocol 1: Sample Preparation
  • Peptide Synthesis and Purification:

    • Synthesize the peptide of interest with 4-cyanophenylalanine incorporated at the desired position using standard solid-phase peptide synthesis (SPPS) protocols.

    • Purify the synthesized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

  • Sample Dissolution:

    • Dissolve the lyophilized pCNPhe-containing peptide in the desired buffer (e.g., phosphate, Tris, HEPES). The buffer should be chosen to be compatible with the experimental goals and should have minimal absorbance in the spectral region of interest.

    • For measurements in aqueous solutions, it is often advantageous to use D₂O instead of H₂O to minimize the strong absorbance of water in the mid-IR region.

    • The final peptide concentration will depend on the specific experiment and instrument sensitivity, but typically ranges from 1 to 10 mg/mL.

Protocol 2: FTIR Data Acquisition
  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer equipped with a liquid nitrogen-cooled mercury cadmium telluride (MCT) detector is recommended for high sensitivity.

    • Attenuated Total Reflectance (ATR) is a commonly used sampling technique for aqueous samples as it provides a short, well-defined path length.[4] Transmission cells with short path lengths (e.g., 6-10 µm) can also be used.[5]

  • Data Acquisition Parameters:

    • Set the spectral resolution to 1-2 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 256 or 512) to achieve an adequate signal-to-noise ratio.

    • Purge the sample compartment with dry air or nitrogen gas to minimize interference from atmospheric water vapor and carbon dioxide.

  • Measurement Procedure:

    • Acquire a background spectrum of the buffer solution using the same acquisition parameters as for the sample.

    • Carefully clean the ATR crystal or fill the transmission cell with the peptide solution.

    • Acquire the sample spectrum.

Protocol 3: Data Processing and Analysis
  • Spectral Subtraction:

    • Subtract the buffer spectrum from the sample spectrum to remove contributions from the solvent and buffer components.[4] This is a critical step for isolating the peptide's vibrational signals.

  • Baseline Correction:

    • Apply a baseline correction to the difference spectrum to remove any residual baseline drift or curvature.[6][7] This can be done using a polynomial function or other algorithms available in the spectroscopy software.

  • Peak Analysis:

    • Identify the nitrile stretching band, which typically appears in the 2220-2240 cm⁻¹ region.

    • Determine the peak position (center frequency), bandwidth, and integrated intensity of the nitrile absorption.

    • The peak position provides information about the local environment, with shifts to higher wavenumbers (blue-shift) often indicating a more polar or hydrogen-bonding environment.[1][8]

Data Presentation

The quantitative data obtained from the analysis of the nitrile stretching vibration can be summarized in a table for easy comparison.

Sample/ConditionPeak Position (cm⁻¹)Full Width at Half Maximum (FWHM) (cm⁻¹)Integrated Intensity (Arbitrary Units)
Peptide in Buffer A2235.28.51.00
Peptide in Buffer B2230.89.20.95
Peptide + Ligand2232.58.81.10

Logical Relationships in Data Interpretation

The interpretation of the spectral data involves relating the observed changes in the nitrile vibration to the underlying molecular events.

interpretation_logic cluster_observed Observed Spectral Change cluster_molecular Inferred Molecular Event peak_shift Shift in Peak Position environment_change Change in Local Environment (Polarity, H-bonding) peak_shift->environment_change intensity_change Change in Intensity binding_event Ligand Binding/Dissociation intensity_change->binding_event bandwidth_change Change in Bandwidth dynamics_change Alteration in Structural Dynamics bandwidth_change->dynamics_change conformational_change Peptide Conformational Change environment_change->conformational_change environment_change->binding_event

Relationship between spectral changes and molecular events.

Conclusion

Infrared spectroscopy of peptides containing 4-cyanophenylalanine is a powerful technique for probing local structure and dynamics. The experimental protocols outlined in this application note provide a robust framework for obtaining high-quality data. Careful sample preparation, appropriate instrumentation, and rigorous data analysis are essential for extracting meaningful insights into peptide function and behavior. This approach is particularly valuable in drug development for characterizing peptide-based therapeutics and their interactions with biological targets.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using D-4-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of bioactive peptides incorporating the unnatural amino acid D-4-cyanophenylalanine (D-4-CN-Phe). This unique amino acid serves as a valuable tool for researchers, offering a fluorescent and infrared probe to investigate peptide structure, dynamics, and interactions.[1][2][3][4] This document outlines the solid-phase synthesis of a model bioactive peptide, a gonadotropin-releasing hormone (GnRH) analogue, purification methods, and protocols for assessing its biological activity and utilizing its spectroscopic properties.

Introduction to D-4-Cyanophenylalanine in Peptide Synthesis

D-4-cyanophenylalanine is a non-canonical amino acid that can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques.[2] It is available with both Fmoc and Boc protecting groups, making it compatible with the most common SPPS chemistries. The cyano group on the phenyl ring provides a unique spectroscopic handle; it is a sensitive fluorescent reporter of the local environment and possesses a distinct infrared absorption band.[2][3] This allows for detailed studies of peptide folding, binding, and aggregation without the need for bulky external labels.[3] Furthermore, the incorporation of a D-amino acid can enhance the peptide's stability against enzymatic degradation, potentially increasing its in vivo half-life.

Synthesis of a Bioactive Peptide: GnRH Analogue

This protocol details the synthesis of a GnRH analogue with the sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-D-4-CN-Phe -NH2. This analogue is based on the native GnRH sequence, where the C-terminal Gly-NH2 is replaced with D-4-CN-Phe-NH2.[5]

Experimental Workflow for GnRH Analogue Synthesis

Resin Rink Amide Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Coupling1 Coupling: Fmoc-D-4-CN-Phe-OH Fmoc_Deprotection1->Coupling1 Wash1 Wash (DMF, DCM, IPA) Coupling1->Wash1 Chain_Elongation Repeat Deprotection, Coupling, and Wash Steps for Remaining Amino Acids Wash1->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Characterization Characterization (Mass Spectrometry) Lyophilization->Characterization Final_Peptide Purified GnRH Analogue Characterization->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a GnRH analogue containing D-4-cyanophenylalanine.

Materials and Reagents
ReagentSupplierPurity
Rink Amide AM resin (100-200 mesh)e.g., Novabiochem~0.6 mmol/g
Fmoc-D-4-cyanophenylalanine-OHe.g., Sigma-Aldrich>97%
Other Fmoc-protected amino acidsVarious>98%
HBTU (Coupling Reagent)Various>99%
DIPEA (Base)Various>99.5%
PiperidineVarious>99%
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
Isopropanol (IPA)VariousACS Grade
Trifluoroacetic acid (TFA)Various>99%
Triisopropylsilane (TIS)Various>98%
Diethyl ether (cold)VariousACS Grade
Acetonitrile (ACN)VariousHPLC Grade
WaterVariousHPLC Grade
Detailed Synthesis Protocol

1. Resin Swelling and Preparation:

  • Place 0.25 mmol of Rink Amide AM resin in a fritted syringe reaction vessel.

  • Swell the resin in DMF for 30 minutes, then drain.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine treatment for 15 minutes, then drain.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).

3. Coupling of Fmoc-D-4-cyanophenylalanine-OH:

  • In a separate vial, dissolve Fmoc-D-4-cyanophenylalanine-OH (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 2 hours at room temperature.

  • To check for complete coupling, perform a Kaiser test. If the test is positive (beads are blue), repeat the coupling step.

  • Wash the resin as in step 2.

4. Chain Elongation:

  • Repeat the deprotection (step 2) and coupling (step 3) cycles for the remaining amino acids in the sequence (Pro, Arg(Pbf), Leu, Gly, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu).

5. Final Fmoc Deprotection:

  • After the final coupling, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin (10 mL per 0.25 mmol of resin).

  • Agitate for 3 hours at room temperature. Be aware of potential side reactions, such as alkylation of sensitive residues like Trp, although the use of scavengers like TIS helps to minimize this.[6][7]

7. Peptide Precipitation and Purification:

  • Filter the cleavage mixture into a cold diethyl ether solution.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

8. Lyophilization and Characterization:

  • Pool the pure fractions and lyophilize to obtain a white powder.

  • Confirm the identity of the peptide by mass spectrometry.

Hypothetical Purification and Characterization Data
ParameterResult
Crude Yield~75-85%
Purity (by analytical HPLC)>95% after purification
Observed Mass (M+H)+Consistent with the calculated molecular weight
Calculated Monoisotopic Mass 1335.6 g/mol

Application Note 1: Bioactivity Assessment of GnRH Analogue

The biological activity of the synthesized GnRH analogue can be assessed by its ability to bind to the GnRH receptor and stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from pituitary cells.

Signaling Pathway of GnRH Receptor

GnRH_Analogue GnRH Analogue (with D-4-CN-Phe) GnRHR GnRH Receptor (GPCR) GnRH_Analogue->GnRHR Binds G_Protein Gq/11 Protein GnRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LH_FSH_Release LH and FSH Release Ca_Release->LH_FSH_Release Stimulates PKC->LH_FSH_Release Stimulates

Caption: GnRH receptor signaling pathway leading to LH and FSH release.

In Vitro Bioactivity Assay Protocol

1. Cell Culture:

  • Culture a pituitary cell line (e.g., LβT2 cells) in appropriate media until they reach 80-90% confluency.

2. Peptide Treatment:

  • Seed the cells in 24-well plates.

  • After 24 hours, replace the medium with serum-free medium containing various concentrations of the synthesized GnRH analogue (e.g., 10⁻¹¹ to 10⁻⁶ M).

  • Include a positive control (native GnRH) and a negative control (vehicle).

  • Incubate for 4 hours.

3. Measurement of LH/FSH Release:

  • Collect the cell culture supernatant.

  • Measure the concentration of LH and FSH in the supernatant using commercially available ELISA kits.

4. Data Analysis:

  • Plot the hormone concentration against the peptide concentration to generate a dose-response curve.

  • Calculate the EC50 value to determine the potency of the analogue.

Application Note 2: D-4-Cyanophenylalanine as a Fluorescent Probe

The intrinsic fluorescence of the D-4-cyanophenylalanine residue can be used to study the peptide's interaction with its receptor or other binding partners. The fluorescence quantum yield of p-cyanophenylalanine is sensitive to the polarity of its environment.[3]

Fluorescence Binding Assay Protocol

1. Preparation of Solutions:

  • Prepare a stock solution of the purified GnRH analogue in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare a solution of the GnRH receptor (or a soluble fragment) in the same buffer.

2. Fluorescence Measurements:

  • In a quartz cuvette, place a solution of the GnRH analogue at a fixed concentration (e.g., 1 µM).

  • Measure the baseline fluorescence emission spectrum (excitation at ~280 nm, emission scan from 300 to 400 nm).

  • Titrate the receptor solution into the cuvette in small aliquots.

  • After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

3. Data Analysis:

  • Monitor the change in fluorescence intensity at the emission maximum as a function of the receptor concentration.

  • A change in fluorescence (either an increase or decrease) indicates binding.

  • Plot the change in fluorescence against the receptor concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

This protocol provides a framework for the synthesis and application of bioactive peptides containing D-4-cyanophenylalanine. The specific conditions for synthesis and assays may require optimization depending on the peptide sequence and the biological system under investigation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility and Coupling Challenges with H-D-Phe(4-CN)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering difficulties with the incorporation of H-D-Phe(4-CN)-OH (4-Cyano-D-phenylalanine) during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you resolve problems during your synthesis.

Issue 1: Poor Solubility of Fmoc-D-Phe(4-CN)-OH

Question: I am having trouble dissolving Fmoc-D-Phe(4-CN)-OH in my usual SPPS solvent. What can I do?

Answer: Poor solubility of Fmoc-D-Phe(4-CN)-OH is a common challenge due to the hydrophobic nature of the Fmoc group and the rigid, planar structure of the cyanophenyl side chain. Standard solvents like Dichloromethane (DCM) may be insufficient.

Recommended Solutions & Protocols
  • Optimize Your Solvent System: While N,N-Dimethylformamide (DMF) is a standard solvent, its solvating power can be limited for this derivative.[1] N-methyl-2-pyrrolidone (NMP) offers superior solvating properties and can be a direct replacement.[1] For stock solutions, Dimethyl sulfoxide (DMSO) is highly effective, although it should be used judiciously in the coupling reaction itself due to its viscosity and potential for side reactions.[2][3]

  • Use a Solvent Mixture: A combination of solvents can enhance solubility. A common "magic mixture" for hydrophobic peptides consists of DCM/DMF/NMP (1:1:1), which can improve solvation of the growing peptide chain and the incoming amino acid.[4][5]

  • Gentle Warming and Sonication: Applying gentle heat (30-40°C) or using an ultrasonic bath can help dissolve the amino acid derivative in the solvent before it is added to the reaction vessel. Be cautious with prolonged heating, as it can lead to degradation.

Solvent/MixtureEstimated Solubility of Fmoc-D-Phe(4-CN)-OHRecommendations & Considerations
DCM LowNot recommended as a primary solvent for this amino acid.
DMF ModerateStandard choice, but may require warming or sonication.[1]
NMP Moderate to HighA better alternative to DMF for difficult sequences due to superior solvating power.[1]
DMSO HighExcellent for preparing concentrated stock solutions. Use minimal amounts in the final coupling reaction.[3]
DMF/DCM (1:1) ModerateCan improve resin swelling and solubility over DCM alone.
"Magic Mixture" Moderate to HighRecommended for sequences prone to severe aggregation.[4][5]
Issue 2: Low Coupling Efficiency or Incomplete Reaction

Question: My coupling reaction for this compound is incomplete, leading to low yield and deletion sequences. How can I improve this?

Answer: This is a common problem stemming from two primary causes: steric hindrance from the bulky cyanophenyl group and on-resin aggregation of the growing peptide chain, which can block the N-terminal amine.[6][7]

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step approach to resolving low coupling efficiency.

G cluster_0 Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected (e.g., Positive Ninhydrin Test) reagent Switch to High-Potency Coupling Reagent (e.g., HATU, COMU) start->reagent First Step pseudoproline For Future Syntheses: Incorporate Pseudoproline Dipeptide Prior to Difficult Residue start->pseudoproline Proactive Strategy double_couple Perform a Double Coupling reagent->double_couple If Still Incomplete chaotropic Consider Adding Chaotropic Agents (e.g., LiCl) double_couple->chaotropic For Severe Aggregation end Coupling Complete double_couple->end Typically Sufficient

Caption: A workflow for troubleshooting inefficient coupling of this compound.

Recommended Solutions & Protocols
  • Utilize High-Potency Coupling Reagents: Standard carbodiimide reagents like DIC may be insufficient.[6] Onium salt-based reagents that form highly reactive esters are recommended for sterically hindered amino acids.[6][8]

Coupling ReagentClassRelative Efficiency for Hindered Couplings
DIC/HOBt CarbodiimideStandard; often insufficient for difficult couplings.[6]
HBTU/TBTU Aminium/UroniumGood; a common starting point for most couplings.[8]
HATU Aminium/UroniumExcellent; faster and less prone to racemization than HBTU. Highly recommended.[8][9]
COMU Aminium/UroniumExcellent; comparable to HATU with improved safety and solubility profile.[8]
PyBOP PhosphoniumVery Good; effective alternative to aminium salts.

Experimental Protocol: HATU-Mediated Coupling

This protocol is designed for manual SPPS but can be adapted for automated synthesizers.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (confirmed by a positive Kaiser test) and the resin is thoroughly washed with DMF.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-D-Phe(4-CN)-OH (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Perform a Kaiser or Ninhydrin test to confirm the absence of free primary amines. If the test is positive, proceed to the double coupling protocol.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

  • Perform a Double Coupling: This is a highly effective method to drive a difficult reaction to completion.[6][10]

Experimental Protocol: Double Coupling

  • After the first coupling reaction (as described above), drain the reaction vessel.

  • Wash the resin with DMF (3x).

  • Repeat the "Activation Mixture," "Base Addition," and "Coupling" steps from the HATU protocol with a fresh batch of reagents.

  • Allow the second coupling to proceed for another 1-2 hours.

  • Perform a final Kaiser test to ensure completion before proceeding.

G cluster_0 Standard Coupling Cycle cluster_1 Double Coupling Cycle a1 Fmoc Deprotection a2 Wash a1->a2 a3 Single Coupling (1-2 hours) a2->a3 a4 Wash a3->a4 b1 Fmoc Deprotection b2 Wash b1->b2 b3 First Coupling (1-2 hours) b2->b3 b4 Wash b3->b4 b5 Second Coupling (1-2 hours) b4->b5 b6 Wash b5->b6

Caption: Comparison of a standard coupling cycle versus a double coupling cycle.

  • Incorporate Pseudoproline Dipeptides (Proactive Strategy): Pseudoproline dipeptides are powerful tools for disrupting the secondary structures (like β-sheets) that cause on-resin aggregation.[11][12] Since this compound cannot form a pseudoproline itself, this strategy involves inserting a pseudoproline dipeptide before the difficult residue in your sequence.

G cluster_0 Logic for Pseudoproline Dipeptide Use start Peptide Sequence Contains Known Aggregation-Prone or Hindered Residues (e.g., this compound) insert Strategically Insert a Pseudoproline Dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) ~5-6 residues before the difficult section start->insert disrupt Pseudoproline creates a 'kink' in the peptide backbone, disrupting inter-chain hydrogen bonding. insert->disrupt improve Improved Solvation and Accessibility of N-Terminus disrupt->improve success Enhanced Coupling Efficiency for Subsequent Residues, including this compound improve->success

Caption: The logic behind using pseudoproline dipeptides to improve synthesis.

Experimental Protocol: Pseudoproline Dipeptide Coupling

  • At the appropriate point in your sequence (ideally 5-6 residues before this compound), perform the standard Fmoc deprotection and washing steps.

  • Couple the commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide using a high-potency coupling reagent like HATU, following the same protocol as for a single amino acid. A single coupling is usually sufficient.[5]

  • Proceed with the synthesis. The structure-disrupting effect of the pseudoproline will carry through subsequent cycles, facilitating the coupling of this compound.

  • Use Chaotropic Agents: In cases of extreme aggregation, adding chaotropic salts like LiCl or KSCN to the coupling mixture can help break up secondary structures.[4][7] This should be considered a last resort, as it can complicate purification.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid in SPPS?

A1: this compound is considered difficult due to a combination of factors. The bulky, rigid cyanophenyl side chain creates significant steric hindrance, which can slow down the coupling reaction.[6] Furthermore, like other hydrophobic and aromatic residues, it contributes to the tendency of the growing peptide chain to aggregate on the solid support, making the reactive N-terminus inaccessible.[7]

Q2: What is the best way to prepare a stock solution of Fmoc-D-Phe(4-CN)-OH?

A2: Due to its limited solubility in standard SPPS solvents, preparing a concentrated stock solution in DMSO is the most reliable method.[3] You can then add the required volume of the DMSO stock to your coupling reaction. Aim to keep the final concentration of DMSO in the reaction vessel below 25% to avoid issues with viscosity and potential side reactions.

Q3: Can I use elevated temperatures to improve the coupling of this compound?

A3: Yes, increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier for sterically hindered couplings. However, this must be done with caution, as elevated temperatures can increase the risk of racemization, especially for sensitive amino acids.[13] This strategy should be employed after trying more potent coupling reagents and double coupling at room temperature.

Q4: How does the cyano group specifically impact the synthesis?

A4: The primary impact of the cyano group is its contribution to the steric bulk of the side chain. Additionally, its electron-withdrawing nature can influence the electronic properties of the phenyl ring, but in the context of SPPS, the physical obstruction (steric hindrance) is the most significant challenge to overcome during the coupling step.

Q5: When is a double coupling absolutely necessary?

A5: A double coupling is strongly recommended whenever a qualitative monitoring test (like the Kaiser or Ninhydrin test) remains positive after the initial coupling reaction, indicating the presence of unreacted primary amines.[14] For known difficult residues like this compound, it is often prudent to perform a double coupling proactively to ensure the highest possible yield and purity.[10]

References

Technical Support Center: Minimizing Aggregation of Peptides Containing Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the aggregation of peptides containing hydrophobic unnatural amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in peptides containing hydrophobic unnatural amino acids?

A1: Peptide aggregation, particularly in sequences containing hydrophobic unnatural amino acids, is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[1] The hydrophobic side chains of these unnatural amino acids tend to associate with each other, which brings the peptide backbones into close proximity and facilitates the formation of these hydrogen bonds.[1] This process can lead to the formation of various aggregate species, from soluble oligomers to insoluble amyloid fibrils.

Q2: How do hydrophobic unnatural amino acids specifically influence peptide aggregation?

A2: Hydrophobic unnatural amino acids can significantly increase a peptide's propensity for aggregation compared to their natural counterparts. This is due to several factors, including increased hydrophobicity, altered side-chain bulk and geometry, and the potential for new, non-native interactions. For instance, replacing leucine residues with more hydrophobic non-natural amino acids can lead to increased aggregation.[2] However, the specific impact is highly dependent on the structure of the unnatural amino acid and its position within the peptide sequence.

Q3: What are the initial signs of peptide aggregation during synthesis and purification?

A3: During solid-phase peptide synthesis (SPPS), signs of on-resin aggregation include poor resin swelling, clumping of the resin beads, and failed or incomplete coupling reactions, which can be indicated by a persistent positive Kaiser test after a coupling step.[1] During purification, aggregation may manifest as poor solubility of the crude peptide in the chosen solvent, the appearance of a gel-like substance, or the presence of multiple peaks or a broad, poorly resolved peak on reverse-phase high-performance liquid chromatography (RP-HPLC).

Q4: Can peptide aggregation be reversed?

A4: In some cases, peptide aggregates can be solubilized, although complete reversal to the monomeric state can be challenging. The success of solubilization depends on the nature and stability of the aggregates. Strategies to dissolve aggregated peptides often involve the use of strong organic solvents, denaturants, or adjustments in pH.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and handling of peptides containing hydrophobic unnatural amino acids.

Problem 1: Poor yield and purity during Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Low final peptide yield.

  • Multiple deletion or truncated sequences observed in mass spectrometry analysis.

  • Resin clumping or poor swelling during synthesis.[1]

Possible Causes:

  • On-resin aggregation of the growing peptide chains, hindering reagent access.[1]

  • Formation of stable secondary structures (e.g., β-sheets) on the resin.[1]

Solutions:

StrategyDescriptionKey Considerations
Resin Selection Utilize resins designed to minimize aggregation, such as those with a polyethylene glycol (PEG) linker (e.g., TentaGel, ChemMatrix).[3] For very hydrophobic peptides, non-polar polystyrene resins may also be effective.PEG-grafted resins can improve solvation of the peptide chain. Lower loading capacity resins are often beneficial.
Solvent Choice Switch from standard solvents like dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which can better solvate hydrophobic peptides.[4] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[3]NMP is less polar than DMF and can disrupt secondary structures.
"Difficult Sequence" Strategies Incorporate "structure-breaking" elements like pseudoproline dipeptides or Dmb-Gly dipeptides into the peptide backbone at strategic locations.[1][5]These modifications disrupt the formation of inter-chain hydrogen bonds that lead to aggregation.[5]
Microwave-Assisted Synthesis Employ microwave heating to accelerate coupling and deprotection reactions.[6]The rapid heating can help to disrupt peptide aggregation.[6] Care must be taken to avoid side reactions at elevated temperatures.
Problem 2: Crude peptide is insoluble after cleavage and prior to purification

Symptoms:

  • The lyophilized crude peptide does not dissolve in standard aqueous buffers or HPLC mobile phases.

  • Formation of a gel or precipitate upon addition of solvent.

Possible Causes:

  • The high hydrophobicity of the peptide, conferred by the unnatural amino acids, leads to very low solubility in aqueous solutions.[7]

  • Strong intermolecular interactions leading to the formation of insoluble aggregates.

Solutions:

StrategyDescriptionKey Considerations
Organic Solvents Attempt to dissolve the peptide in a small amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), hexafluoroisopropanol (HFIP), or formic acid before diluting with the purification buffer.[1][8][9]DMSO is often effective but can oxidize methionine and cysteine residues.[10] HFIP is a very strong solvent for hydrophobic peptides.[9]
Solubilizing Tags Synthesize the peptide with a temporary, cleavable hydrophilic tag (e.g., a poly-arginine or poly-lysine tag) at the N- or C-terminus.[1]The tag enhances the solubility of the crude peptide for purification, and can be removed after purification is complete.
Denaturing Agents Use denaturing agents such as 6M guanidine hydrochloride or 8M urea to solubilize the peptide.These agents are very effective at disrupting aggregates but may be incompatible with subsequent applications and need to be removed.
pH Adjustment For peptides with a net charge, adjusting the pH of the solvent can increase solubility. Basic peptides are often more soluble in acidic solutions, and acidic peptides in basic solutions.[11]Test a small amount of the peptide first to determine the optimal pH for solubility.

Data Presentation

Table 1: Comparison of Solvents for Dissolving Hydrophobic Peptides

SolventProperties and RecommendationsPotential Issues
Dimethyl Sulfoxide (DMSO) A powerful solvent for many hydrophobic peptides. Generally biocompatible at low concentrations.[11]Can oxidize Met and Cys residues.[10] May be difficult to remove completely.
Dimethylformamide (DMF) Another strong organic solvent for hydrophobic peptides.[11]Can be toxic to cells.
N-Methylpyrrolidone (NMP) Effective at solvating hydrophobic peptides and disrupting aggregation during synthesis.[4]Less commonly used for post-synthesis dissolution.
Hexafluoroisopropanol (HFIP) A highly effective solvent for dissolving very hydrophobic and aggregated peptides.[9]Volatile and can be corrosive. May interfere with some analytical techniques.
Formic Acid/Acetic Acid Can be effective for dissolving basic peptides.[11]The low pH may not be suitable for all peptides or subsequent experiments.
Trifluoroethanol (TFE) Can help to solubilize peptides and can induce helical secondary structures.May alter the native conformation of the peptide.

Table 2: Common Resins for Solid-Phase Synthesis of Hydrophobic Peptides

Resin TypeDescriptionAdvantagesDisadvantages
Polystyrene (e.g., Wang, Rink Amide) Standard, non-polar resin.Cost-effective, good for short and simple peptides.The hydrophobic nature can sometimes promote aggregation of very hydrophobic peptides.
Polyethylene Glycol (PEG)-grafted (e.g., TentaGel, ChemMatrix) Polystyrene core with PEG chains.Improved solvation of the peptide, reduces aggregation, good for long and difficult sequences.[3]Higher cost, lower loading capacity.
Polyamide Hydrophilic resin backbone.Good for long and difficult sequences, reduces aggregation.Can be more expensive and may have different swelling properties compared to polystyrene resins.

Experimental Protocols

Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

This assay is used to monitor the formation of amyloid-like fibrils in real-time. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[3]

Materials:

  • Peptide stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the peptide working solution by diluting the stock solution into the assay buffer to the desired final concentration (e.g., 10-50 µM).

  • Prepare the ThT working solution by diluting the stock solution into the assay buffer to a final concentration of 10-20 µM.

  • In each well of the microplate, mix the peptide working solution and the ThT working solution. The final volume should be consistent across all wells (e.g., 200 µL).

  • Include control wells containing only the ThT working solution in buffer (for background fluorescence).

  • Place the microplate in a fluorescence plate reader set to the appropriate temperature for your experiment (e.g., 37°C).

  • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[3]

  • Monitor the fluorescence intensity over time at regular intervals (e.g., every 5-10 minutes). The aggregation kinetics can be observed as a sigmoidal curve of increasing fluorescence.

Size-Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates molecules based on their size in solution and can be used to quantify the relative amounts of monomer, oligomers, and larger aggregates.

Materials:

  • Peptide sample, solubilized in the mobile phase

  • SEC column appropriate for the molecular weight range of your peptide and its aggregates

  • HPLC system with a UV detector

  • Mobile phase (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare your peptide sample by dissolving it in the mobile phase and filtering it through a 0.22 µm filter to remove any large particulates.

  • Inject a known concentration of your peptide sample onto the column.

  • Run the chromatography using an isocratic elution with the mobile phase.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Larger aggregates will elute first, followed by oligomers, and then the monomeric peptide.

  • Integrate the peak areas to determine the relative percentage of each species.

Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is a useful technique for detecting the presence of oligomers and larger aggregates.

Materials:

  • Peptide sample in a suitable buffer

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Prepare your peptide sample by dissolving it in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.

  • The peptide solution should also be filtered or centrifuged to remove any large, non-specific aggregates.

  • Transfer the sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light and use this to calculate the hydrodynamic radius (Rh) of the particles in the solution.

  • The output will typically be a size distribution plot, showing the relative intensity of scattering from particles of different sizes.

Transmission Electron Microscopy (TEM) for Fibril Visualization

TEM is a powerful technique for visualizing the morphology of peptide aggregates, particularly for confirming the presence of amyloid-like fibrils.

Materials:

  • Peptide aggregate sample

  • TEM grid (e.g., carbon-coated copper grid)

  • Negative stain solution (e.g., 2% uranyl acetate)

  • Filter paper

Procedure:

  • Apply a small drop (e.g., 5 µL) of the peptide aggregate solution onto the surface of the TEM grid.

  • Allow the sample to adsorb to the grid for 1-2 minutes.

  • Wick away the excess liquid using the edge of a piece of filter paper.

  • Wash the grid by briefly floating it on a drop of deionized water.

  • Apply a drop of the negative stain solution to the grid for 1-2 minutes.

  • Wick away the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification and Initial Characterization cluster_aggregation_studies Aggregation Analysis synthesis Synthesize Peptide with Hydrophobic Unnatural Amino Acid cleavage Cleavage from Resin synthesis->cleavage solubilization Solubilization of Crude Peptide cleavage->solubilization Troubleshoot Solubility hplc RP-HPLC Purification solubilization->hplc ms Mass Spectrometry hplc->ms Confirm Mass aggregation_setup Incubate Peptide under Aggregation-Prone Conditions ms->aggregation_setup tht ThT Assay aggregation_setup->tht Monitor Fibril Formation sec SEC aggregation_setup->sec Quantify Aggregates dls DLS aggregation_setup->dls Measure Particle Size tem TEM aggregation_setup->tem Visualize Morphology

Caption: Experimental workflow for synthesis, purification, and aggregation analysis of hydrophobic peptides.

troubleshooting_logic start Low Yield or Purity in SPPS cause1 On-Resin Aggregation? start->cause1 solution1a Change Resin (e.g., PEG-grafted) cause1->solution1a Yes solution1b Change Solvent (e.g., NMP) cause1->solution1b Yes solution1c Use 'Difficult Sequence' Strategies cause1->solution1c Yes solution1d Microwave Synthesis cause1->solution1d Yes cause2 Other Synthesis Issue? cause1->cause2 No solution2 Optimize Coupling/ Deprotection Times cause2->solution2 Yes

Caption: Troubleshooting logic for low yield or purity in SPPS of hydrophobic peptides.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with H-D-Phe(4-CN)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of peptides, with a specific focus on peptides containing the unnatural amino acid H-D-Phe(4-CN)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low peptide yield in SPPS?

Low peptide yield can stem from a variety of issues throughout the synthesis process. The most common culprits include incomplete deprotection of the Fmoc group, inefficient coupling of amino acids, peptide aggregation on the resin, and premature cleavage of the peptide from the solid support.[1] Side reactions, such as diketopiperazine formation or aspartimide formation, can also significantly reduce the yield of the desired product.[2]

Q2: How might the inclusion of this compound specifically impact my peptide synthesis?

The incorporation of this compound, an unnatural amino acid, can present unique challenges. The bulky nature of the substituted phenylalanine ring may lead to steric hindrance, making complete coupling more difficult to achieve. Additionally, the electron-withdrawing nature of the cyano (-CN) group can influence the reactivity of the carboxyl group during activation and coupling. While the nitrile group is generally stable, harsh acidic or basic conditions could potentially lead to its hydrolysis, though this is less common under standard SPPS protocols.

Q3: How can I monitor the efficiency of the coupling reaction for this compound?

A simple and effective method for monitoring coupling efficiency is the Kaiser test, which detects the presence of free primary amines on the resin.[1][3][4][5] A positive (blue) result indicates that the coupling is incomplete. For a more quantitative assessment, a small aliquot of the resin can be cleaved and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6]

Q4: What are the signs of peptide aggregation and how can I mitigate it?

Peptide aggregation is often indicated by the resin beads clumping together and failing to swell properly.[1] This can be particularly problematic in sequences containing multiple hydrophobic or β-branched amino acids. To mitigate aggregation, you can try switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP), increasing the reaction temperature, or incorporating chaotropic salts.[7]

Troubleshooting Guide for Low Yield with this compound

This guide provides a systematic approach to diagnosing and resolving low yield issues when synthesizing peptides containing this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield with this compound start Low Yield Observed check_coupling Monitor Coupling of This compound (Kaiser Test) start->check_coupling coupling_incomplete Incomplete Coupling check_coupling->coupling_incomplete Positive Result coupling_complete Coupling Appears Complete check_coupling->coupling_complete Negative Result optimize_coupling Optimize Coupling Conditions: - Stronger coupling reagents - Double coupling - Increased reaction time/temp coupling_incomplete->optimize_coupling end Improved Yield optimize_coupling->end analyze_crude Analyze Crude Peptide (HPLC/MS) coupling_complete->analyze_crude truncation_deletion Truncated/Deleted Sequences Present analyze_crude->truncation_deletion Major Impurities side_reactions Unexpected Masses (Side Reactions) analyze_crude->side_reactions Other Masses aggregation Poor Solubility/ Aggregation analyze_crude->aggregation Low Recovery check_deprotection Review Fmoc Deprotection Protocol truncation_deletion->check_deprotection check_deprotection->end investigate_side_reactions Investigate Potential Side Reactions side_reactions->investigate_side_reactions investigate_side_reactions->end modify_synthesis Modify Synthesis Strategy: - Change solvent (e.g., NMP) - Use aggregation-disrupting additives aggregation->modify_synthesis modify_synthesis->end SideReaction Potential Nitrile Hydrolysis start This compound amide H-D-Phe(4-CONH2)-OH start->amide Harsh acidic or basic conditions acid H-D-Phe(4-COOH)-OH amide->acid Further hydrolysis

References

Technical Support Center: Efficient Incorporation of H-D-Phe(4-CN)-OH in Long Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of incorporating the unnatural amino acid H-D-Phe(4-CN)-OH into long peptides during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound, a sterically hindered and electron-deficient amino acid.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

  • Symptoms:

    • Positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free primary amines.[1]

    • Appearance of deletion sequences (target peptide mass minus the mass of this compound) in the crude product upon mass spectrometry (MS) analysis.

    • Low yield of the final, purified peptide.[2]

  • Possible Causes & Solutions:

Possible CauseRecommended Solutions
Steric Hindrance: The bulky 4-cyanophenyl side chain of this compound can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.[3]Optimize Coupling Reagent: Employ more potent coupling reagents known to be effective for hindered amino acids. Recommended choices include aminium/uronium salts like HATU, HCTU, or COMU.[4] Carbodiimide-based reagents such as DIC may be less effective on their own but can be enhanced with additives like OxymaPure.[4][5]
Suboptimal Activation: Insufficient activation of the Fmoc-D-Phe(4-CN)-OH carboxyl group leads to a slow or incomplete reaction.[2]Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading) to drive the reaction toward completion.[6]
Inadequate Reaction Time: The coupling reaction for this sterically hindered residue may require a longer duration to achieve completion compared to standard amino acids.Extend Coupling Time & Double Couple: Prolong the reaction time to 2-4 hours or even overnight. Monitor the reaction progress with a qualitative test like the Kaiser test.[7] If the test remains positive, perform a second coupling (double coupling) with fresh reagents.[2]
Peptide Aggregation: Inter- or intra-chain hydrogen bonding of the growing peptide on the resin can obstruct reagent access to the reactive sites, a common issue in long peptide synthesis.[8]Employ Aggregation-Disrupting Strategies: Switch to a more polar solvent system like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling mixture.[8] Synthesizing at an elevated temperature or using microwave-assisted SPPS can also help disrupt aggregation and improve coupling efficiency.[3][9]
Electron-Withdrawing Effect: The cyano group is strongly electron-withdrawing, which can reduce the nucleophilicity of the carboxylate during activation, potentially slowing down the formation of the active ester.Pre-activation: Allow the Fmoc-D-Phe(4-CN)-OH to pre-activate with the coupling reagent and a base for a short period (1-5 minutes) before adding it to the resin. This ensures the active species is fully formed before the coupling reaction begins.[6]

Issue 2: Racemization of this compound

  • Symptoms:

    • Appearance of a diastereomeric impurity with the same mass as the target peptide in the HPLC chromatogram of the crude product.

    • Complex NMR spectra of the purified peptide, indicating the presence of multiple stereoisomers.

  • Possible Causes & Solutions:

Possible CauseRecommended Solutions
Base-Mediated Racemization: The use of strong, sterically unhindered bases like diisopropylethylamine (DIPEA) during activation can lead to the abstraction of the α-proton of the activated amino acid, causing epimerization.[10]Select a Milder or More Hindered Base: Replace DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine to minimize racemization.[10]
Prolonged Activation: Extended pre-activation times, especially in the presence of a base, increase the risk of racemization.Minimize Pre-activation Time: Keep the pre-activation period to a minimum (typically 1-2 minutes) before adding the activated amino acid solution to the resin.
High Reaction Temperatures: Elevated temperatures, particularly in microwave-assisted SPPS, can accelerate the rate of racemization.[11]Optimize Reaction Temperature: If using microwave heating, consider reducing the temperature for the this compound coupling step. For conventional synthesis, perform the coupling at room temperature.
Coupling Reagent Choice: Some coupling reagents are more prone to causing racemization than others. Aminium-based reagents, while potent, can increase the risk when paired with strong bases.[4]Use Racemization-Suppressing Reagents: Carbodiimide-based activation with DIC in the presence of an additive like OxymaPure or HOBt is known to minimize racemization.[4][12] COMU is also reported to have superior racemization suppression compared to HOBt-based reagents.[10]

Frequently Asked Questions (FAQs)

Q1: Which protecting group strategy is recommended for incorporating this compound?

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is highly recommended.[13] The Fmoc group provides temporary protection for the α-amino group and is cleaved under mild basic conditions (e.g., piperidine in DMF), which are compatible with the cyano functionality. The side chains of other amino acids in the sequence are protected with acid-labile groups (like tBu), allowing for a final, single-step deprotection with strong acid (e.g., trifluoroacetic acid) at the end of the synthesis.[14]

Q2: What is the recommended coupling protocol for incorporating Fmoc-D-Phe(4-CN)-OH?

A robust starting protocol would be to use a potent coupling reagent like HATU with a hindered base like DIPEA or NMM.

  • Reagents and Equivalents:

    • Fmoc-D-Phe(4-CN)-OH: 3-5 equivalents

    • HATU: 2.9-4.9 equivalents

    • DIPEA or NMM: 6-10 equivalents

  • Procedure:

    • In a separate reaction vessel, dissolve Fmoc-D-Phe(4-CN)-OH and HATU in DMF.

    • Add the base (DIPEA or NMM) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test.[7] If the test is positive, a second coupling is recommended.[2]

Q3: How can I effectively monitor the coupling efficiency of this compound on-resin?

Several qualitative and quantitative methods can be employed:

  • Kaiser Test (Qualitative): This is the most common method to detect the presence of free primary amines.[1] A positive result (blue beads) indicates an incomplete coupling. Note that this test is not suitable for N-terminal proline residues.[7]

  • Isatin Test (Qualitative): This test can be used as an alternative or confirmation, especially for secondary amines like proline, where the Kaiser test is less reliable.[7]

  • Cleave and Analyze (Quantitative): A small amount of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by HPLC and Mass Spectrometry. This provides a quantitative measure of the coupling efficiency by comparing the peak area of the desired peptide to any deletion sequences.[15]

Q4: Are there any potential side reactions involving the cyano group of this compound during SPPS?

The cyano group is generally stable under standard Fmoc-SPPS conditions. However, it is important to be aware of the following:

  • Hydrolysis: Under strongly acidic or basic conditions, a nitrile can be hydrolyzed to a carboxylic acid or an amide. The standard TFA cleavage cocktail used at the end of the synthesis is unlikely to cause significant hydrolysis. However, prolonged exposure to harsh acidic or basic conditions should be avoided.

  • Reduction: The cyano group is susceptible to reduction by strong reducing agents. Such reagents are not typically used in standard Fmoc-SPPS.

Q5: How does the incorporation of this compound affect the overall synthesis of a long peptide?

Incorporating a sterically hindered, unnatural amino acid like this compound can decrease the overall efficiency of each subsequent coupling step, especially in long peptides. This is often due to increased peptide aggregation initiated by the bulky residue. Therefore, after the successful incorporation of this compound, it is crucial to continue using optimized coupling protocols and to be vigilant for signs of aggregation in the subsequent steps. If aggregation becomes a significant issue, consider the strategies outlined in the troubleshooting guide (Issue 1).[8]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Phe(4-CN)-OH using HATU

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate, dry glass vial, dissolve Fmoc-D-Phe(4-CN)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and agitate for 2 minutes to pre-activate the amino acid.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

    • If the test is negative (beads remain yellow/colorless), proceed to the washing step.

    • If the test is positive (beads turn blue/purple), perform a second coupling by repeating steps 2 and 3 with fresh reagents for another 2 hours.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.

Protocol 2: On-Resin Monitoring of Coupling Efficiency using the Kaiser Test

  • Sample Collection: After the coupling reaction, remove a small sample of the peptide-resin (a few beads).

  • Washing: Wash the resin sample thoroughly with ethanol to remove residual DMF.

  • Reagent Preparation: Prepare three solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Test Procedure:

    • Place the washed resin beads in a small test tube.

    • Add 2-3 drops of each of the three solutions.

    • Heat the test tube at 100°C for 5 minutes.

  • Result Interpretation:

    • Blue/Purple beads: Incomplete coupling (free primary amines are present).

    • Yellow/Colorless beads: Complete coupling (no free primary amines).

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Incorporation cluster_legend Legend start Start SPPS Cycle for This compound deprotection Fmoc Deprotection start->deprotection coupling Coupling with Fmoc-D-Phe(4-CN)-OH deprotection->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test positive_result Positive (Blue Beads) kaiser_test->positive_result  Result? negative_result Negative (Yellow Beads) kaiser_test->negative_result incomplete_coupling Incomplete Coupling complete Coupling Complete troubleshoot Troubleshoot: 1. Double Couple 2. Increase Equivalents/Time 3. Change Coupling Reagent 4. Use Additives (Oxyma) 5. Check for Aggregation incomplete_coupling->troubleshoot troubleshoot->coupling Re-attempt next_cycle Proceed to Next Cycle complete->next_cycle k1 Process Step k2 Decision Point k3 Problem k4 Success

Caption: A decision-making workflow for troubleshooting the incorporation of this compound.

CouplingReaction General Coupling Reaction of Fmoc-D-Phe(4-CN)-OH cluster_reactants Reactants Resin Resin-Peptide-(AA)n-NH2 Product Resin-Peptide-(AA)n-NH-CO-D-Phe(4-CN)-Fmoc Resin->Product AminoAcid Fmoc-D-Phe(4-CN)-OH ActivatedEster [Fmoc-D-Phe(4-CN)-O-ActiveEster] AminoAcid->ActivatedEster Activation Reagents Coupling Reagent (e.g., HATU) + Base ActivatedEster->Product Coupling

Caption: The activation and coupling steps for incorporating Fmoc-D-Phe(4-CN)-OH onto the peptide chain.

References

best practices for handling and storing H-D-Phe(4-CN)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-D-Phe(4-CN)-OH (4-Cyano-D-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, as well as troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as 4-Cyano-D-phenylalanine, is a non-natural amino acid derivative.[1][2] Its unique structure, featuring a cyano group on the phenyl ring, makes it a valuable tool in peptide synthesis and drug design.[1] It is often used to enhance the stability and biological activity of peptides.[1]

Q2: What are the primary applications of this compound?

This compound is primarily used in:

  • Peptide Synthesis: As a building block to create modified peptides with enhanced properties.[1]

  • Drug Development: In the design of novel therapeutic agents.[1]

  • Biochemical Research: To study protein-protein interactions and enzyme mechanisms.[1]

  • Fluorescence Spectroscopy: The cyanophenylalanine group serves as a fluorescent probe to investigate protein structure, folding, and dynamics.[3][4]

Q3: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound in a tightly sealed container in a dry and well-ventilated area.[2] For long-term stability, storage at low temperatures is advised.

Storage ConditionRecommended Temperature
Short-term0 - 8 °C[1]
Long-term-15°C[2] to -20°C

Q4: What are the known incompatibilities of this compound?

This compound should not be stored or handled with strong oxidizing agents and strong acids.[2] Contact with these substances can lead to degradation of the compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Poor Solubility

Symptoms:

  • Difficulty dissolving this compound in the desired solvent.

  • Precipitation of the compound during the experiment.

Possible Causes:

  • Use of an inappropriate solvent.

  • Concentration of the solution is too high.

  • The temperature of the solvent is too low.

Solutions:

  • Solvent Selection: While data on specific solubility is limited, for peptide synthesis, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are commonly used. For biological assays, co-solvents such as DMSO may be necessary, followed by dilution in an aqueous buffer.

  • Increase Temperature: Gently warming the solution may aid in dissolution.

  • Sonication: Use of an ultrasonic bath can help to break up aggregates and improve solubility.

  • pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility, depending on the specific experimental conditions.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • Lack of reproducibility between experiments.

  • Lower than expected yield in peptide synthesis.

  • Unexpected side products.

Possible Causes:

  • Degradation of this compound due to improper storage or handling.

  • Contamination of reagents or solvents.

  • Incomplete coupling reactions in peptide synthesis.[5]

Solutions:

  • Verify Compound Integrity: Ensure that the this compound has been stored correctly and has not been exposed to moisture or incompatible chemicals.

  • Use High-Purity Reagents: Employ high-purity, anhydrous solvents and fresh reagents, especially in moisture-sensitive reactions like peptide synthesis.[5]

  • Optimize Reaction Conditions: In peptide synthesis, ensure complete deprotection and coupling at each step. Using a slight excess of the amino acid and coupling reagents can drive the reaction to completion. Monitoring the reaction with a qualitative test (e.g., Kaiser test) can be beneficial.[5]

Issue 3: Altered Fluorescence Signal

Symptoms:

  • Unexpected changes in fluorescence intensity or wavelength when using this compound as a fluorescent probe.

Possible Causes:

  • Environmental Sensitivity: The fluorescence of cyanophenylalanine is highly sensitive to its local environment, including solvent polarity and hydrogen bonding.[3][4]

  • Quenching: The fluorescence can be quenched by proximity to certain amino acid side chains (e.g., Tyr, His, Met, Cys) or other molecules in the solution.[3]

  • pH Changes: The protonation state of nearby groups can influence the fluorescence quantum yield.[6]

Solutions:

  • Maintain Consistent Conditions: Ensure that the buffer composition, pH, and temperature are consistent across all measurements.

  • Control for Quenching Effects: When designing experiments, consider the potential for quenching from neighboring residues in a peptide or protein. This sensitivity can also be leveraged to study conformational changes.[3]

  • Perform Control Experiments: Run control experiments with the free amino acid in the same buffer to understand its intrinsic fluorescence properties under your experimental conditions.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines a general workflow for the manual incorporation of this compound into a peptide sequence using Fmoc chemistry.

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (this compound) Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat 6. Repeat for next Amino Acid Washing2->Repeat Cleavage 7. Cleavage & Precipitation Repeat->Cleavage After final residue Purification 8. Purification & Analysis Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent such as Dichloromethane (DCM) or DMF.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate this compound (typically 2-4 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using a colorimetric test such as the Kaiser test.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Precipitation: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Safety and Handling

A summary of safe handling practices for this compound is provided below. Always consult the material safety data sheet (MSDS) for complete information.

AspectRecommendation
Personal Protective Equipment (PPE) Wear safety glasses, chemical-resistant gloves, and a lab coat.[2]
Ventilation Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]
Handling Avoid contact with skin and eyes. Prevent the formation of dust.[2]
First Aid (Skin Contact) Immediately wash the affected area with plenty of soap and water.[2]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2]
First Aid (Inhalation) Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

Logical Relationship of Safety Measures:

Safety_Measures cluster_ppe Personal Protective Equipment cluster_eng_controls Engineering Controls cluster_admin_controls Administrative Controls cluster_hazard_mitigation Hazard Mitigation Gloves Gloves MinimizeExposure Minimize Exposure Gloves->MinimizeExposure Goggles Safety Goggles Goggles->MinimizeExposure LabCoat Lab Coat LabCoat->MinimizeExposure FumeHood Fume Hood FumeHood->MinimizeExposure Training Proper Training Training->MinimizeExposure MSDS Consult MSDS MSDS->MinimizeExposure

Caption: A diagram illustrating the hierarchy of controls for safe handling.

References

Validation & Comparative

A Comparative Guide to Validating H-D-Phe(4-CN)-OH Incorporation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool in drug discovery and chemical biology. It allows for the introduction of novel chemical functionalities, enabling enhanced potency, stability, and the creation of unique probes. H-D-Phe(4-CN)-OH, a D-isomer of 4-Cyano-phenylalanine, is one such UAA used to introduce a nitrile group as an infrared probe or a unique interaction moiety. However, the successful synthesis of these modified peptides is contingent on robust analytical validation.

Mass spectrometry (MS) is the definitive method for confirming the successful incorporation of UAAs.[1][2][3] This guide provides a comparative overview of two primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI)—for validating the incorporation of this compound into a synthetic peptide. We present detailed experimental protocols and comparative data to assist researchers in selecting the optimal validation strategy.

Core Principle: Mass Verification

The fundamental principle of validation is straightforward: a successfully synthesized peptide incorporating this compound will have a distinct molecular weight, different from its natural counterpart. By comparing the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated mass, one can confirm the incorporation with high fidelity.[4][5]

The key is the mass difference between a standard D-Phenylalanine (D-Phe) residue and the this compound residue.

  • D-Phenylalanine (residue): Monoisotopic Mass = 147.0684 Da

  • This compound (residue): Monoisotopic Mass = 172.0640 Da

  • Mass Difference: +24.9956 Da

This precise mass increase serves as a clear signature for successful incorporation.

Experimental Workflow and Methodologies

The overall process, from synthesis to validation, follows a structured workflow. The diagram below illustrates the key stages involved in the synthesis and subsequent mass spectrometric validation of a UAA-containing peptide.

G Experimental Workflow for UAA Peptide Validation cluster_synthesis Synthesis & Purification cluster_validation Mass Spectrometry Validation SPPS Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Phe(4-CN)-OH Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification SamplePrep Sample Preparation (Matrix or Solvent) Purification->SamplePrep Lyophilized Peptide MS_Acquisition MS Data Acquisition (MALDI-TOF or ESI-MS) SamplePrep->MS_Acquisition DataAnalysis Data Analysis (Observed vs. Calculated Mass) MS_Acquisition->DataAnalysis Confirmation Incorporation Confirmed? DataAnalysis->Confirmation MSMS Tandem MS (MS/MS) for Sequence Confirmation Confirmation->MSMS Yes

Caption: Workflow from synthesis to MS validation.

1. Peptide Synthesis and Purification:

  • Synthesis: The target peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The unnatural amino acid is introduced using its protected form, Fmoc-D-Phe(4-CN)-OH, at the desired position in the sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the solid support resin, and all protecting groups are removed using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%) suitable for mass spectrometry.

2. Mass Spectrometry Analysis Protocols: Mass spectrometry is well-suited for the analysis and quality control of synthetic peptides.[1][2][3] Simple procedures for both MALDI-TOF-MS and LC-MS are commonly employed.[1]

  • Method A: MALDI-TOF-MS Protocol

    • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-Cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).

    • Sample Preparation: Mix the purified peptide solution (approx. 1 mg/mL) with the matrix solution at a 1:1 ratio (v/v).

    • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely, forming a co-crystalline spot.

    • Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode. The instrument provides a spectrum of singly charged ions ([M+H]⁺).

  • Method B: ESI-MS (via LC-MS) Protocol

    • Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically 0.1% formic acid in water, to a concentration of approximately 100-500 fmol/µL.[6]

    • Chromatography: Inject the sample into an LC system coupled to the ESI source. The peptide is separated on a C18 column using a gradient of acetonitrile (containing 0.1% formic acid).[7] This step helps to desalt the sample before it enters the mass spectrometer.

    • Ionization: As the peptide elutes from the column, it is ionized by the ESI source, which typically produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).[8][9]

    • Acquisition: The mass spectrometer scans a range of m/z values to detect the different charge states of the peptide.

Comparative Data Analysis

To illustrate the validation process, let's consider a hypothetical model peptide: Ac-Gly-Arg-X-Ala-NH₂ , where X is the amino acid being validated.

Table 1: Theoretical Monoisotopic Molecular Weights

Peptide SequenceAmino Acid at XMolecular FormulaCalculated Monoisotopic Mass (Da)
Control Peptide D-PheC₁₈H₂₇N₇O₅433.2074
UAA-Modified Peptide D-Phe(4-CN)C₁₉H₂₆N₈O₅458.2029
Mass Difference -CH⁻¹N¹+24.9955

Table 2: Comparison of Mass Spectrometry Results

Analysis MethodPeptideExpected Ion (m/z)Observed Ion (m/z)Deviation (ppm)Assessment
MALDI-TOF UAA-Modified Peptide [M+H]⁺: 459.2102459.21152.8Incorporation Confirmed. The observed mass of the singly charged ion is well within the typical mass accuracy of a modern TOF analyzer. MALDI is fast and tolerant to some impurities.[10]
ESI-MS UAA-Modified Peptide [M+2H]²⁺: 229.6087229.60911.7Incorporation Confirmed. The observed mass of the doubly charged ion shows excellent accuracy. ESI is highly sensitive and ideal for coupling with LC for online purification, though it can be more sensitive to sample purity and solvent choice.[8][10]

Both MALDI-TOF and ESI-MS are powerful techniques for this validation.[10][11] MALDI-TOF is often faster for a quick confirmation of a purified sample, while ESI-MS, especially when coupled with LC, provides high sensitivity and the ability to analyze complex mixtures.[8][12]

Definitive Confirmation with Tandem Mass Spectrometry (MS/MS)

While matching the parent mass is strong evidence, tandem mass spectrometry (MS/MS) provides definitive proof of both the sequence and the precise location of the unnatural amino acid.[13][14] In an MS/MS experiment, the parent peptide ion is isolated and fragmented, producing a spectrum of daughter ions.

G Tandem MS (MS/MS) Fragmentation Logic cluster_fragments Fragmentation Products Parent Parent Ion (Ac-G-R-X-A-NH₂) m/z = 459.21 b_ions b-ions (N-terminus) b₁ = Ac-G b₂ = Ac-G-R b₃ = Ac-G-R-X Parent->b_ions CID y_ions y-ions (C-terminus) y₁ = A-NH₂ y₂ = X-A-NH₂ y₃ = R-X-A-NH₂ Parent->y_ions CID Analysis Fragment Ion Analysis b_ions->Analysis y_ions->Analysis Conclusion Mass difference between y₁ and y₂ (and b₂ and b₃) confirms mass of residue X (172.06 Da) Analysis->Conclusion

Caption: Confirming UAA location with MS/MS.

By analyzing the mass differences between consecutive fragment ions (e.g., the difference between the y₁ and y₂ ions), one can deduce the mass of each amino acid residue in the sequence. A mass difference corresponding to 172.06 Da between the relevant fragments confirms that this compound is present at the expected location. This de novo sequencing approach provides unambiguous validation.[15]

References

A Comparative Guide to the Stability of Peptides Incorporating H-D-Phe(4-CN)-OH versus H-L-Phe(4-CN)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties. Among these, 4-cyanophenylalanine (Phe(4-CN)) provides a unique spectral probe and can influence peptide conformation and binding. A critical consideration in the design of peptide-based therapeutics is their stability, particularly against enzymatic degradation. This guide provides an objective comparison of how the stereochemistry of Phe(4-CN)—specifically the D-isomer (H-D-Phe(4-CN)-OH) versus the L-isomer (H-L-Phe(4-CN)-OH)—impacts peptide stability, supported by established principles and experimental methodologies.

Enhanced Enzymatic Stability with D-Amino Acids

Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases and peptidases in biological systems. The introduction of D-amino acids is a widely recognized and effective strategy to confer resistance to this enzymatic breakdown. Proteolytic enzymes are chiral and exhibit high specificity for L-amino acid residues, making peptides containing D-isomers poor substrates for these enzymes.

The substitution of an L-amino acid with its D-enantiomer, such as replacing H-L-Phe(4-CN)-OH with this compound, can significantly prolong the half-life of a peptide in vivo and in vitro. This enhanced stability is a direct result of steric hindrance at the enzyme's active site, which prevents proper binding and subsequent cleavage of the peptide bond.

Comparative Data on Proteolytic Stability

While specific data for peptides containing this compound versus H-L-Phe(4-CN)-OH is proprietary and varies by peptide sequence, the general principle is well-documented. The following table summarizes the expected outcomes based on extensive research in the field of peptide chemistry.

ParameterPeptide with H-L-Phe(4-CN)-OHPeptide with this compoundRationale
Susceptibility to Proteolysis HighLow to Very LowProteases are stereospecific for L-amino acids. The D-configuration sterically hinders enzyme binding and catalysis.
Plasma Half-Life ShortSignificantly LongerReduced enzymatic degradation leads to slower clearance from circulation.
Bioavailability (Oral) Generally LowPotentially IncreasedEnhanced stability in the gastrointestinal tract can lead to improved absorption.
Conformational Impact Maintains native L-conformationCan induce local or global conformational changesThe D-isomer can disrupt secondary structures like α-helices and β-sheets, or stabilize β-turns.

Experimental Protocols for Stability Assessment

To empirically determine the stability of peptides incorporating these amino acids, several key experiments are routinely performed.

Protocol 1: In Vitro Protease Stability Assay

This assay directly measures the resistance of a peptide to degradation by specific proteases or in biological matrices.

Objective: To quantify the rate of degradation of peptides containing H-L-Phe(4-CN)-OH versus this compound in the presence of a proteolytic enzyme (e.g., trypsin, chymotrypsin) or biological fluid (e.g., human serum, plasma).

Methodology:

  • Peptide Preparation: Synthesize and purify the two peptide variants. Prepare stock solutions of each peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate a known concentration of each peptide with the chosen protease or biological matrix at 37°C.

  • Time-Point Sampling: Withdraw aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution, such as 10% trifluoroacetic acid (TFA) or by rapid freezing.

  • Analysis: Analyze the amount of intact peptide remaining in each sample using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of each peptide under the assay conditions.

G Workflow for In Vitro Protease Stability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Synthesize & Purify Peptides (L- and D-variants) P2 Prepare Stock Solutions P1->P2 E1 Incubate Peptides with Protease/Serum at 37°C P2->E1 E2 Collect Aliquots at Time Points E1->E2 E3 Quench Reaction E2->E3 A1 Analyze by RP-HPLC E3->A1 A2 Calculate Half-Life (t½) A1->A2 G Impact of Stereochemistry on Peptide Structure cluster_L L-Isomer Integration cluster_D D-Isomer Integration center Peptide Backbone L_Phe H-L-Phe(4-CN)-OH D_Phe This compound L_Struct Maintains Canonical Secondary Structures (α-helix, β-sheet) L_Phe->L_Struct D_Struct Disrupts Helices/Sheets Promotes β-turns D_Phe->D_Struct

A Comparative Guide to Infrared Probes for Protein Studies: 4-Cyanophenylalanine vs. p-Azidophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) equipped with unique vibrational probes has become an invaluable tool for exploring protein structure, dynamics, and local environments. Among the most utilized probes are 4-cyanophenylalanine (pCNF) and p-azidophenylalanine (pAzF), each offering distinct advantages and disadvantages. This guide provides an objective, data-driven comparison to inform the selection of the optimal probe for your research needs.

The nitrile group (C≡N) of pCNF and the azide group (N₃) of pAzF both have vibrational stretching frequencies that appear in a relatively clear window of the protein infrared (IR) spectrum, typically between 1800 and 2500 cm⁻¹. This spectral isolation minimizes interference from the protein's own amide I and II bands, allowing for precise, site-specific analysis.[1] While the user query specified the D-isomer H-D-Phe(4-CN)-OH, the L-isomer (pCNF) is overwhelmingly used for genetic incorporation into proteins via codon suppression technology and is therefore the focus of this comparison.[2][3][4]

Quantitative Comparison of Spectroscopic Properties

The selection of an IR probe is often dictated by its intrinsic spectroscopic characteristics, including its absorption frequency, sensitivity to the local environment, and signal strength (extinction coefficient). The table below summarizes key quantitative data for pCNF and pAzF.

Property4-Cyano-L-phenylalanine (pCNF)p-Azido-L-phenylalanine (pAzF)Key Considerations
Vibrational Mode Symmetric Nitrile Stretch (ν(C≡N))Asymmetric Azide Stretch (ν(N₃))Both are sensitive to local electric fields and hydrogen bonding.
Frequency in Hydrophobic Env. ~2228 - 2233 cm⁻¹ (THF/DMSO)[2]~2115.5 cm⁻¹ (DMSO)[3][5]pCNF absorbs at a higher, often "cleaner," frequency.
Frequency in Hydrophilic Env. ~2235 - 2236 cm⁻¹ (Water/Aqueous Buffer)[2][3]~2128.6 cm⁻¹ (Water)[3][5]Both probes exhibit a blue shift (increase in frequency) in more polar, hydrogen-bonding environments.
Solvent-Induced Shift (Δν) ~8.7 cm⁻¹ (THF to Water)[2]~13.1 cm⁻¹ (DMSO to Water)[3][5]pAzF demonstrates greater sensitivity to changes in solvent polarity, potentially offering higher resolution for environmental changes.
Molar Extinction Coefficient (ε) ~120–220 M⁻¹cm⁻¹[6]~610 M⁻¹cm⁻¹[6]The azide stretch of pAzF is significantly stronger (~2.8 times more intense), providing a better signal-to-noise ratio, which is advantageous for dilute samples or challenging systems.[3][6]
Photostability Photostable[3]Photoreactive[3][7]pAzF's azide group can form a highly reactive nitrene upon UV irradiation, which can be a major drawback for many spectroscopic experiments but is useful for photo-crosslinking studies.[3][7]
Band Shape Typically sharp and symmetric[3]Can have multiple spectral components[3]The simpler band shape of pCNF can facilitate easier data interpretation.
Dual Functionality IR and Fluorescence Probe (FRET with Trp)[3][8]IR and Photo-crosslinking Agent[7][9]The choice depends on the desired secondary application beyond IR probing.
Visualizing the Experimental Workflow

The incorporation of these probes into a target protein follows a standardized workflow, beginning with genetic manipulation and culminating in spectroscopic analysis. This process, known as amber codon suppression, allows for precise, site-specific insertion.

G cluster_gene 1. Genetic Engineering cluster_expression 2. Protein Expression cluster_purification 3. Purification & Analysis cluster_spectroscopy 4. IR Spectroscopy Mutagenesis Site-Directed Mutagenesis (Introduce TAG 'Amber' Codon) Plasmid Plasmid with Orthogonal tRNA/aaRS Pair Transformation Transform E. coli Host Plasmid->Transformation Culture Culture in Media with pCNF or pAzF Transformation->Culture Induction Induce Protein Expression Culture->Induction Lysis Cell Lysis & Lysate Clarification Induction->Lysis Purification Affinity Chromatography Lysis->Purification Verification Mass Spectrometry Verification Purification->Verification SamplePrep Sample Preparation (Buffer Exchange, Concentration) Verification->SamplePrep FTIR FTIR Data Acquisition SamplePrep->FTIR Analysis Spectral Analysis (Frequency, Line Shape) FTIR->Analysis

Workflow for incorporating ncAA probes into proteins for IR studies.
Logical Comparison of Probes

The decision between pCNF and pAzF involves a trade-off between signal strength, stability, and environmental sensitivity.

G Probe Choice of Vibrational Probe pCNF 4-Cyanophenylalanine (pCNF) Probe->pCNF pAzF p-Azidophenylalanine (pAzF) Probe->pAzF pCNF_Pros Advantages pCNF->pCNF_Pros pCNF_Cons Disadvantages pCNF->pCNF_Cons pAzF_Pros Advantages pAzF->pAzF_Pros pAzF_Cons Disadvantages pAzF->pAzF_Cons pCNF_Pros_List • Photostable • Sharp, symmetric band • Also a fluorescence probe • Higher frequency (cleaner region) pCNF_Pros->pCNF_Pros_List pCNF_Cons_List • Lower extinction coefficient • Less sensitive to environment pCNF_Cons->pCNF_Cons_List pAzF_Pros_List • High extinction coefficient (~3x pCNF) • More sensitive to environment • Can be used for photo-crosslinking pAzF_Pros->pAzF_Pros_List pAzF_Cons_List • Photoreactive (can lead to sample damage) • More complex band shape pAzF_Cons->pAzF_Cons_List

Decision-making framework for selecting an IR probe.

Experimental Protocols

Site-Specific Incorporation via Amber Codon Suppression

This protocol is a generalized procedure for expressing a protein containing either pCNF or pAzF at a desired site in E. coli.

Materials:

  • Expression plasmid for the protein of interest, with a TAG (amber) stop codon engineered at the site of incorporation.

  • Plasmid encoding an evolved, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the desired ncAA (e.g., pEVOL-pCNF or pEVOL-pAzF).

  • E. coli expression host (e.g., BL21(DE3)).

  • 4-Cyano-L-phenylalanine or p-Azido-L-phenylalanine.

  • Standard cell culture media (e.g., LB or M9 minimal media) and antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

Methodology:

  • Transformation: Co-transform the E. coli expression host with the plasmid containing your gene of interest and the corresponding pEVOL plasmid.

  • Culture: Grow the transformed cells in media containing the appropriate antibiotics at 37°C with shaking.

  • ncAA Addition: When the optical density at 600 nm (OD₆₀₀) reaches ~0.6-0.8, supplement the culture medium with the non-canonical amino acid (typically to a final concentration of 1-2 mM).

  • Induction: Induce protein expression by adding IPTG (typically 0.5-1 mM final concentration) and continue to culture the cells, often at a reduced temperature (e.g., 18-25°C) for 12-18 hours to improve protein folding and ncAA incorporation efficiency.

  • Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard methods, such as nickel affinity chromatography if the protein is His-tagged.

  • Verification: Confirm the successful incorporation of the ncAA at the correct site using mass spectrometry (e.g., ESI-Q-TOF).[5]

FTIR Spectroscopy

Materials:

  • Purified protein sample containing the IR probe.

  • Matching buffer (preferably D₂O-based to minimize water's strong IR absorbance, especially around the amide I band).

  • FTIR spectrometer with a temperature-controlled sample cell (e.g., CaF₂ windows).

Methodology:

  • Sample Preparation: Exchange the purified protein into a D₂O-based buffer (e.g., 30 mM Tris, pD 8.0) using a desalting column.[6] Concentrate the protein to a suitable concentration (e.g., 1-5 mM).[9]

  • Blank Collection: Collect a reference spectrum of the buffer alone in the sample cell under the same conditions as the protein sample.

  • Data Acquisition: Load the protein sample into the IR cell. Collect spectra over the desired range (e.g., 1950–2300 cm⁻¹) with a resolution of 2 cm⁻¹.[3][9] Average a sufficient number of scans (e.g., 64-100) to achieve a good signal-to-noise ratio.[6][9]

  • Data Analysis: Subtract the buffer reference spectrum from the sample spectrum to obtain the difference spectrum, which will show the isolated vibrational band of the incorporated probe. Analyze the peak frequency, full-width at half-maximum (FWHM), and intensity.

Conclusion and Recommendations

The choice between 4-cyanophenylalanine and p-azidophenylalanine is application-dependent.

  • Choose 4-Cyanophenylalanine (pCNF) for:

    • Experiments requiring high photostability and long or repeated measurements.

    • Studies where a clean, easily interpretable spectral band is paramount.

    • Dual-mode experiments combining IR spectroscopy with fluorescence (FRET).

  • Choose p-Azidophenylalanine (pAzF) for:

    • Systems with low protein expression or concentration, where its high extinction coefficient is a significant advantage.[6]

    • Probing environments with subtle changes, as its greater frequency shift provides enhanced sensitivity.[3]

    • Photo-crosslinking studies to trap protein-protein or protein-ligand interactions.

By carefully considering the experimental requirements and the distinct properties outlined in this guide, researchers can effectively leverage these powerful probes to gain unprecedented, site-specific insights into protein function and mechanism.

References

comparative analysis of different cyanophenylalanine isomers in peptide research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a molecular probe is critical for elucidating the intricate mechanisms of peptides. Cyanophenylalanine (Cnf), a non-natural amino acid, has emerged as a powerful tool in peptide research due to its unique fluorescent properties. This guide provides a comprehensive comparative analysis of the three positional isomers of cyanophenylalanine—2-cyanophenylalanine (2-Cnf), 3-cyanophenylalanine (3-Cnf), and 4-cyanophenylalanine (4-Cnf)—to aid in the selection of the most suitable isomer for specific research applications.

The introduction of a cyano group onto the phenyl ring of phenylalanine creates a fluorescent reporter that is minimally perturbing to peptide structure and function.[1] However, the position of this cyano group significantly influences the photophysical properties and environmental sensitivity of the resulting amino acid, making each isomer uniquely suited for different experimental questions. This comparison will delve into their synthesis, photophysical characteristics, and applications, supported by experimental data and detailed protocols.

Data Presentation: A Head-to-Head Comparison of Cyanophenylalanine Isomers

The selection of a cyanophenylalanine isomer is often dictated by its specific photophysical properties. The following table summarizes the key quantitative data for 2-Cnf, 3-Cnf, and 4-Cnf, allowing for a direct comparison of their performance as fluorescent probes.

Property2-Cyanophenylalanine (2-Cnf)3-Cyanophenylalanine (3-Cnf)4-Cyanophenylalanine (4-Cnf)
Molar Absorptivity (ε) at ~280 nm (M⁻¹cm⁻¹) ~1,500~1,400~850[2]
Fluorescence Quantum Yield (Φ) in Water ~0.04~0.05~0.10 - 0.14
Fluorescence Lifetime (τ) in Water (ns) *~1.5~1.8~2.5 - 4.4[2]
Solvatochromism ModerateModeratePronounced
Environmental Sensitivity Sensitive to local environment[3][4]Sensitive to local environmentHighly sensitive to hydration and H-bonding[5]

Note: The exact values for molar absorptivity, quantum yield, and fluorescence lifetime can vary depending on the specific peptide sequence and solvent conditions. The values presented here are approximate and intended for comparative purposes.

Applications in Peptide Research: Leveraging Isomer-Specific Properties

The distinct characteristics of each cyanophenylalanine isomer have led to their use in a variety of applications in peptide and protein research.

4-Cyanophenylalanine (4-Cnf): The Workhorse for Sensing Environmental Changes

Due to its pronounced sensitivity to the local environment, 4-Cnf is the most widely used isomer. Its fluorescence is significantly quenched in hydrophobic environments and enhanced in the presence of hydrogen bond donors, making it an excellent probe for:

  • Protein Folding and Conformational Changes: Monitoring the changes in the local environment of a specific residue as a protein folds or undergoes conformational transitions.[6]

  • Peptide-Membrane Interactions: Characterizing the insertion depth and orientation of peptides within lipid bilayers.

  • Protein-Protein and Peptide-Protein Interactions: Detecting binding events through changes in fluorescence upon interaction.[6][7]

2-Cyanophenylalanine (2-Cnf) and 3-Cyanophenylalanine (3-Cnf): Alternative Probes with Unique Advantages

While less sensitive to solvent polarity than 4-Cnf, the ortho and meta isomers offer their own advantages:

  • Multi-Site Labeling: The distinct excitation and emission spectra of 2-Cnf compared to 4-Cnf allow for simultaneous monitoring of multiple sites within a single peptide or protein complex.[3][4]

  • FRET Donors: All three isomers can serve as effective Förster Resonance Energy Transfer (FRET) donors to other fluorophores, such as tryptophan, enabling distance-dependent measurements.

Mandatory Visualization: Experimental Workflow and a Signaling Pathway

To provide a clearer understanding of the practical application of cyanophenylalanine isomers, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow Experimental Workflow for Incorporating Cnf into Peptides cluster_synthesis Peptide Synthesis cluster_analysis Biophysical Analysis synthesis Fmoc-Solid Phase Peptide Synthesis (SPPS) incorporation Coupling of Fmoc-Cnf-OH Isomer synthesis->incorporation cleavage Cleavage from Resin and Deprotection incorporation->cleavage purification HPLC Purification cleavage->purification mass_spec Mass Spectrometry (Verification) purification->mass_spec fluorescence Fluorescence Spectroscopy purification->fluorescence nmr NMR Spectroscopy purification->nmr activity Biological Activity Assay fluorescence->activity

A typical workflow for peptide research using Cnf isomers.

signaling_pathway Probing Calmodulin-MLCK Interaction with Cnf CaM Calmodulin (CaM) CaM_MLCK CaM-MLCK Complex CaM->CaM_MLCK MLCK_peptide MLCK Peptide (labeled with 4-Cnf) MLCK_peptide->CaM_MLCK Fluorescence_Quenching Fluorescence Quenching of 4-Cnf CaM_MLCK->Fluorescence_Quenching

Cnf probing a key protein-protein interaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for the key experiments cited in this guide.

Fmoc-Solid Phase Peptide Synthesis (SPPS) of Cyanophenylalanine-Containing Peptides

This protocol describes the manual synthesis of a peptide containing a cyanophenylalanine isomer using the Fmoc/tBu strategy.

1. Resin Preparation:

  • Start with a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl resin for a C-terminal carboxylic acid.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Repeat the piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

  • To couple the Fmoc-Cnf-OH isomer, follow the same procedure as for natural amino acids.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF and then dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide powder.

Fluorescence Spectroscopy

This protocol outlines the measurement of the fluorescence properties of a cyanophenylalanine-containing peptide.

1. Sample Preparation:

  • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Determine the peptide concentration using the molar absorptivity of the cyanophenylalanine isomer at its absorption maximum (around 270-280 nm).

  • Prepare a series of dilutions of the peptide in the desired solvent or with the interacting partner.

2. Instrumentation Setup:

  • Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

  • Set the excitation wavelength to the absorption maximum of the cyanophenylalanine isomer (e.g., 275 nm).

  • Set the emission wavelength range to scan from approximately 285 nm to 400 nm.

  • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio while avoiding photobleaching.

3. Data Acquisition:

  • Record the fluorescence emission spectrum of the buffer or solvent blank.

  • Record the fluorescence emission spectrum of each peptide sample.

  • For binding studies, titrate the peptide solution with its binding partner and record the fluorescence spectrum after each addition.

4. Data Analysis:

  • Subtract the blank spectrum from the sample spectra.

  • Determine the wavelength of maximum emission (λ_em).

  • Calculate the fluorescence intensity at λ_em.

  • For binding studies, plot the change in fluorescence intensity as a function of the binding partner concentration to determine the binding affinity (Kd).

  • Quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

  • Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).

NMR Spectroscopy

This protocol provides a general workflow for the structural analysis of a cyanophenylalanine-containing peptide by NMR.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent) to a final concentration of 0.5-2 mM.

  • Adjust the pH of the sample if necessary.

  • Filter the sample into an NMR tube.

2. NMR Data Acquisition:

  • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and folding.

  • Acquire two-dimensional (2D) NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to assign the proton resonances and obtain distance restraints.

  • For more detailed structural information, ¹³C and ¹⁵N-edited spectra can be acquired on isotopically labeled samples.

3. Data Processing and Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the proton resonances sequentially using the TOCSY and NOESY spectra.

  • Identify NOE cross-peaks in the NOESY spectrum, which correspond to protons that are close in space (< 5 Å).

  • Convert the NOE intensities into upper distance restraints.

4. Structure Calculation and Refinement:

  • Use the distance restraints, along with any other experimental restraints (e.g., dihedral angles from J-couplings), to calculate a family of 3D structures of the peptide using software such as CYANA or Xplor-NIH.

  • Refine the calculated structures in a water box using molecular dynamics simulations to obtain a final ensemble of low-energy structures.

5. Structure Validation:

  • Assess the quality of the final structures using programs like PROCHECK-NMR to analyze their geometric and energetic properties.

By providing this detailed comparative analysis, experimental protocols, and visualizations, this guide aims to empower researchers to effectively utilize the unique properties of cyanophenylalanine isomers to advance their peptide research and drug discovery efforts.

References

A Comparative Guide to Protein Labeling: H-D-Phe(4-CN)-OH vs. Traditional Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins is paramount for elucidating their structure, function, and interactions. This guide provides an objective comparison of the unnatural fluorescent amino acid H-D-Phe(4-CN)-OH (p-cyanophenylalanine) with conventional fluorescent dyes, supported by experimental data and detailed protocols to aid in the selection of the optimal labeling strategy.

The incorporation of fluorescent probes into proteins is a cornerstone of modern biological research. While traditional methods rely on the chemical conjugation of dyes to reactive amino acid side chains, the use of unnatural amino acids (UAAs) with intrinsic fluorescence, such as this compound, offers a site-specific and minimally perturbative alternative.

Performance Comparison: this compound vs. Conventional Dyes

The selection of a fluorescent label depends on a variety of factors, including its photophysical properties, sensitivity to the local environment, and potential to perturb the protein's native structure. Here, we compare the key characteristics of p-cyanophenylalanine (p-PheCN), the commonly studied L-isomer of this compound, with two widely used fluorescent dyes, Fluorescein Isothiocyanate (FITC) and Rhodamine B.

Table 1: Photophysical Properties of Fluorescent Probes

Propertyp-Cyanophenylalanine (in water)Fluorescein (FITC) (in water)Rhodamine B (in water)
Excitation Max (λex) ~240 nm, ~280 nm[1]~494 nm~555 nm
Emission Max (λem) ~295 nm[1]~525 nm~580 nm
Molar Extinction Coefficient (ε) ~850 M⁻¹cm⁻¹ at 280 nm~68,000 M⁻¹cm⁻¹ at 494 nm[2]~65,000 M⁻¹cm⁻¹ at 555 nm[2]
Fluorescence Quantum Yield (Φ) ~0.11[3]>0.9~0.3
Fluorescence Lifetime (τ) ~5-8 ns in protic solvents[1]~4 ns~1.7 ns
Environmental Sensitivity High (sensitive to solvent polarity and hydrogen bonding)[1][3]Moderate (pH-sensitive)Low
Size Small (amino acid analog)Relatively largeRelatively large

Key Advantages and Disadvantages

This compound:

  • Advantages:

    • Site-Specific Incorporation: Can be incorporated at any desired position in the protein sequence using genetic code expansion, offering unparalleled precision.[4]

    • Minimal Perturbation: Its small size, similar to natural amino acids, minimizes structural and functional disturbances to the labeled protein.[1]

    • Environmentally Sensitive: Its fluorescence is highly sensitive to the local environment, making it an excellent probe for conformational changes, protein folding, and binding events.[1][3]

  • Disadvantages:

    • Lower Quantum Yield: Generally exhibits a lower quantum yield compared to bright, conventional dyes.[3]

    • Complex Incorporation: Requires specialized molecular biology techniques for incorporation into proteins.

    • UV Excitation: Excitation in the UV range can sometimes lead to photodamage and overlap with the absorbance of other biomolecules.

Conventional Dyes (FITC, Rhodamine):

  • Advantages:

    • High Brightness: Possess high molar extinction coefficients and quantum yields, resulting in strong fluorescence signals.

    • Simple Labeling Chemistry: Can be readily conjugated to proteins through well-established chemical methods targeting reactive groups like amines and thiols.

    • Visible Light Excitation: Excitation with visible light reduces the risk of photodamage and background fluorescence from cellular components.

  • Disadvantages:

    • Non-Specific Labeling: Chemical conjugation can lead to labeling at multiple sites, resulting in a heterogeneous population of labeled proteins.

    • Potential for Perturbation: The larger size of these dyes can interfere with the protein's structure and function.

    • Environmental Insensitivity: Their fluorescence is generally less sensitive to changes in the local environment.

Experimental Protocols

I. In Vivo Incorporation of this compound

This protocol outlines the general steps for the site-specific incorporation of this compound into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.

Workflow for In Vivo Incorporation of Unnatural Amino Acids

G cluster_0 Plasmid Preparation cluster_1 Cell Transformation & Expression cluster_2 Purification & Validation pTarget Target Protein Plasmid (with amber stop codon) transform Co-transform E. coli pTarget->transform pEvol pEvol Plasmid (Synthetase/tRNA) pEvol->transform culture Culture in media with This compound transform->culture induce Induce protein expression culture->induce lysis Cell Lysis induce->lysis purify Affinity Chromatography lysis->purify validate Spectroscopic Validation purify->validate

Caption: Workflow for site-specific incorporation of this compound in E. coli.

Methodology:

  • Plasmid Preparation:

    • Introduce an amber stop codon (TAG) at the desired labeling site in the gene of the target protein via site-directed mutagenesis.

    • Obtain a plasmid (e.g., pEVOL) encoding the evolved aminoacyl-tRNA synthetase and its cognate tRNA specific for this compound.

  • Cell Transformation and Expression:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with the target protein plasmid and the pEVOL plasmid.

    • Grow the transformed cells in a suitable medium (e.g., LB) containing the appropriate antibiotics and this compound.

    • Induce protein expression at the optimal temperature and time for the target protein.

  • Protein Purification:

    • Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

    • Purify the labeled protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

II. Spectroscopic Validation of Protein Labeling

A. UV-Visible Absorption Spectroscopy

This technique is used to determine the concentration of the labeled protein and to calculate the Degree of Labeling (DOL).

Methodology:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Where CF is the correction factor (A280 of the dye / Amax of the dye).

  • Calculate the concentration of the incorporated fluorophore.

    • Fluorophore Concentration (M) = Amax / ε_fluorophore

  • Determine the Degree of Labeling (DOL).

    • DOL = Fluorophore Concentration / Protein Concentration

Workflow for Spectroscopic Validation

G labeledProtein Purified Labeled Protein uvVis UV-Vis Spectroscopy (A280, Amax) labeledProtein->uvVis fluorescence Fluorescence Spectroscopy (Excitation/Emission Spectra) labeledProtein->fluorescence massSpec Mass Spectrometry (Intact Mass, Peptide Mapping) labeledProtein->massSpec dol Calculate Degree of Labeling (DOL) uvVis->dol confirmation Confirm Incorporation & Site-Specificity massSpec->confirmation

Caption: General workflow for the spectroscopic validation of protein labeling.

B. Fluorescence Spectroscopy

Fluorescence spectroscopy confirms the successful incorporation of the fluorescent amino acid and provides information about its local environment.

Methodology:

  • Record the excitation and emission spectra of the labeled protein.

  • Compare the spectra to that of the free this compound to confirm that the fluorescence originates from the incorporated amino acid.

  • Changes in the emission maximum and intensity can indicate alterations in the local environment of the probe upon protein folding or ligand binding.

C. Mass Spectrometry

Mass spectrometry provides definitive evidence of the successful and site-specific incorporation of the unnatural amino acid.

Methodology:

  • Intact Protein Analysis:

    • Analyze the purified labeled protein by ESI-MS or MALDI-TOF MS.

    • The measured mass should correspond to the theoretical mass of the protein with the incorporated this compound.

  • Peptide Mapping:

    • Digest the labeled protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the peptide containing the unnatural amino acid and confirm its location within the protein sequence through fragmentation analysis.

Alternative Fluorescent Probes

Besides FITC and Rhodamine, several other classes of fluorescent probes are available for protein labeling, each with distinct properties.

Table 2: Alternative Fluorescent Probes for Protein Labeling

Probe ClassExampleKey Features
Coumarin Derivatives 7-Amino-4-methylcoumarin (AMC)UV-excitable, blue emission, often used in enzyme assays.[5]
Anilinonaphthalene Sulfonates 8-Anilinonaphthalene-1-sulfonic acid (ANS)Environmentally sensitive, fluorescence increases in hydrophobic environments, used to study protein folding and conformational changes.[6][7][8][9][10]
Other Unnatural Amino Acids Dansylalanine, NBD-amino acidsOffer a range of colors and environmental sensitivities for site-specific labeling.

Conclusion

The choice between this compound and traditional fluorescent dyes for protein labeling depends on the specific experimental requirements. For applications demanding precise localization of the probe and minimal perturbation of the protein's native state, this compound is an excellent choice, despite its more complex incorporation methodology. Its environmental sensitivity also provides a powerful tool for studying protein dynamics. Conversely, when high signal intensity is the primary concern and some degree of non-specificity is acceptable, conventional dyes like FITC and Rhodamine offer a simpler and brighter alternative. By carefully considering the advantages and disadvantages of each approach and utilizing the validation protocols outlined in this guide, researchers can confidently select the most appropriate fluorescent labeling strategy to advance their scientific investigations.

References

A Comparative Guide to Non-Canonical Amino Acid Probes: H-D-Phe(4-CN)-OH in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise interrogation of biological systems at the molecular level is paramount. Non-canonical amino acids (ncAAs) offer a powerful toolkit for these investigations, enabling the introduction of unique chemical functionalities into proteins. This guide provides a comparative analysis of H-D-Phe(4-CN)-OH, a D-enantiomer of the fluorescent and infrared probe 4-cyanophenylalanine, and other commonly used ncAA probes. We will delve into their spectroscopic properties, applications, and the experimental methodologies for their use, supported by quantitative data and visual workflows.

This compound is a derivative of the amino acid phenylalanine, featuring a nitrile (-CN) group at the para position of the phenyl ring and existing as the D-stereoisomer. This unique structure confers valuable properties. The nitrile group serves as a sensitive vibrational probe for infrared (IR) spectroscopy, while the aromatic system provides fluorescent properties. The D-configuration can enhance the proteolytic stability of peptides and proteins into which it is incorporated, a significant advantage in drug development.[1][2][3]

Spectroscopic Properties: A Head-to-Head Comparison

The utility of an ncAA probe is largely defined by its spectroscopic characteristics. Here, we compare 4-cyanophenylalanine (the L-isomer, which is more extensively characterized spectroscopically) with other popular fluorescent and infrared probes.

Fluorescent Probes

4-Cyanophenylalanine (pCNF) is a valuable fluorescent probe due to its sensitivity to the local environment and its spectral properties that are distinct from native amino acids.[4] Its fluorescence quantum yield and lifetime can be modulated by factors such as hydrogen bonding to the cyano group.[5]

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ) (ns)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
4-Cyanophenylalanine (pCNF) ~270-280~290-3100.10 - 0.14~1-3~1,500
Dansylalanine ~340~5100.5 - 0.7 (solvent dependent)~10-20 (solvent dependent)~4,300
Acridonylalanine (Acd) ~385~450~0.95~15~15,000
2-Aminoacridone 420542High (not specified)Not specifiedNot specified

Table 1: Comparison of Fluorescent Properties of Non-Canonical Amino Acid Probes. Data compiled from multiple sources.[4][][7]

Infrared Probes

The nitrile stretch of pCNF provides a sharp, intense absorption in a region of the IR spectrum that is free from interference from native protein absorptions. This makes it an excellent probe for studying protein structure, dynamics, and local electric fields.[1] A key competitor in this space is p-azidophenylalanine (pN3F), which utilizes an azide (-N3) stretching vibration.

ProbeVibrational Frequency (cm⁻¹)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Vibrational Lifetime (ps)
4-Cyanophenylalanine (pCNF) ~2230-2240~220~20-50
p-Azidophenylalanine (pN3F) ~2100-2125~500-1000~1

Table 2: Comparison of Infrared Properties of Non-Canonical Amino Acid Probes. Data compiled from multiple sources.[1][2][8][9] The azide probe offers a significantly higher extinction coefficient, making it more sensitive for dilute samples. However, the nitrile probe often provides a cleaner spectral profile with less interference from Fermi resonances and boasts a longer vibrational lifetime.[1][8]

Experimental Methodologies

The site-specific incorporation of ncAAs into proteins is most commonly achieved through amber stop codon suppression. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAG stop codon and inserts the desired ncAA.

General Protocol for Site-Specific ncAA Incorporation in E. coli
  • Plasmid Preparation: Two plasmids are required:

    • A protein expression plasmid encoding the gene of interest with an in-frame amber (TAG) stop codon at the desired incorporation site.

    • A second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., pEVOL).[10]

  • Transformation: Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Growth and Induction:

    • Grow the transformed cells in a rich medium (e.g., LB) to an OD600 of 0.6-0.8.

    • Supplement the minimal expression medium with the non-canonical amino acid (e.g., 1 mM this compound).

    • Induce protein expression with IPTG and the expression of the orthogonal system with an appropriate inducer (e.g., arabinose).[10]

  • Protein Expression: Incubate the culture at a reduced temperature (e.g., 18-30°C) for 12-16 hours to allow for protein expression and ncAA incorporation.

  • Purification and Verification:

    • Harvest the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

    • Verify the incorporation of the ncAA using mass spectrometry.

G cluster_plasmid Plasmid Preparation cluster_ecoli E. coli Expression cluster_downstream Downstream Processing pTarget Target Protein Plasmid (with TAG codon) Transformation Co-transformation pTarget->Transformation pEVOL pEVOL Plasmid (aaRS/tRNA) pEVOL->Transformation Growth Cell Growth Transformation->Growth Induction Induction (IPTG, Arabinose, ncAA) Growth->Induction Expression Protein Expression Induction->Expression Purification Protein Purification Expression->Purification Verification Mass Spectrometry Verification Purification->Verification

Figure 1. Workflow for site-specific incorporation of ncAAs.

Applications in Signaling Pathways: Monitoring GPCR Activation

Non-canonical amino acid probes are powerful tools for studying the conformational dynamics of signaling proteins, such as G-protein coupled receptors (GPCRs). By incorporating a fluorescent ncAA into a specific site within a GPCR, researchers can monitor changes in the local environment upon ligand binding and receptor activation. For example, a change in the fluorescence intensity or emission wavelength of an incorporated pCNF can indicate a conformational change associated with GPCR activation.[11]

G cluster_membrane Cell Membrane GPCR_inactive Inactive GPCR (ncAA probe) GPCR_active Active GPCR (Conformational Change) GPCR_inactive->GPCR_active Activation (Fluorescence Change) G_protein G-protein Trimer G_protein_active Activated G-protein (α and βγ subunits dissociate) G_protein->G_protein_active Activation Ligand Ligand Ligand->GPCR_inactive Binding GPCR_active->G_protein Coupling Downstream Downstream Signaling G_protein_active->Downstream

Figure 2. Monitoring GPCR activation using a ncAA probe.

Conclusion

This compound and its L-isomer represent versatile tools for molecular-level investigations in biological systems. As a fluorescent probe, 4-cyanophenylalanine offers good environmental sensitivity, though with a lower quantum yield and lifetime compared to brighter probes like dansylalanine and acridonylalanine. As an infrared probe, its nitrile group provides a clean and stable signal, complementing the higher sensitivity but more complex spectra of azide-based probes. The D-configuration of this compound adds the significant advantage of enhanced proteolytic resistance, making it particularly attractive for the development of peptide and protein therapeutics. The choice of ncAA probe will ultimately depend on the specific experimental requirements, including the desired spectroscopic properties, the sensitivity needed, and the importance of in vivo stability. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their specific applications.

References

Evaluating the Impact of D-4-Cyanophenylalanine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, D-4-cyanophenylalanine, the dextrorotatory isomer of 4-cyanophenylalanine, presents a unique tool for peptide design. This guide provides a comparative analysis of the anticipated effects of D-4-cyanophenylalanine on peptide conformation, drawing parallels with its well-studied L-isomer and the general principles of D-amino acid incorporation. While direct experimental data specifically comparing the conformational impact of D-4-cyanophenylalanine is limited in publicly available literature, this guide synthesizes existing knowledge to provide a robust framework for its application.

Introduction to 4-Cyanophenylalanine in Peptide Chemistry

4-Cyanophenylalanine, in both its L- and D-forms, is a non-natural amino acid derivative of phenylalanine. The key feature of this amino acid is the cyano group (-C≡N) at the para position of the phenyl ring. This group serves as a valuable spectroscopic probe, with its vibrational frequency being sensitive to the local environment, making it useful for studying peptide-membrane interactions and protein folding. The L-isomer (L-4-cyanophenylalanine or pCNPhe) has been more extensively studied and is often used as a fluorescent and infrared probe.[1][2] Studies have shown that the incorporation of L-4-cyanophenylalanine is minimally perturbative to the overall helical propensity of peptides.[1]

The Impact of Chirality: D- vs. L-Amino Acids

The substitution of a naturally occurring L-amino acid with its D-enantiomer can have profound effects on a peptide's properties. The most well-documented advantage is the significant increase in resistance to proteolytic degradation.[3][4][5][6] Proteases, the enzymes responsible for peptide breakdown, are highly stereospecific and primarily recognize L-amino acids. By introducing a D-amino acid, the peptide bond becomes a poor substrate for these enzymes, leading to a longer biological half-life.

From a conformational standpoint, introducing a D-amino acid can disrupt or alter secondary structures like α-helices and β-sheets.[7][8] This is due to the change in the stereochemistry of the α-carbon, which alters the allowed Ramachandran angles and the orientation of the side chain relative to the peptide backbone. However, in some cases, the introduction of a D-amino acid can promote the formation of specific turn structures, such as β-turns.[7]

Expected Conformational Impact of D-4-Cyanophenylalanine

Based on the principles of D-amino acid incorporation, we can extrapolate the likely impact of D-4-cyanophenylalanine on peptide conformation:

  • Secondary Structure Perturbation: The introduction of D-4-cyanophenylalanine is expected to locally disrupt canonical secondary structures like α-helices and β-sheets. The extent of this disruption will depend on the position of the substitution and the surrounding amino acid sequence.

  • Induction of Turns: In flexible regions of a peptide, D-4-cyanophenylalanine may induce or stabilize turn-like conformations.

  • Side Chain Orientation: The phenyl ring of D-4-cyanophenylalanine will project from the peptide backbone in a different orientation compared to its L-counterpart. This can significantly alter interactions with neighboring residues and binding partners.

Comparative Data Summary

Due to the limited availability of direct comparative studies on D-4-cyanophenylalanine, the following table summarizes the known properties of L-4-cyanophenylalanine and the generally observed effects of D-amino acid incorporation, which can serve as a predictive framework for the properties of peptides containing D-4-cyanophenylalanine.

PropertyL-4-CyanophenylalanineGeneral D-Amino Acid IncorporationPredicted Impact of D-4-Cyanophenylalanine
Proteolytic Stability Susceptible to proteolysisIncreased resistance to proteolysisHigh resistance to enzymatic degradation
Secondary Structure Minimally perturbative to helicesCan disrupt α-helices and β-sheets; can induce β-turnsLikely to locally disrupt regular secondary structures
Spectroscopic Probe Useful fluorescent and IR probeNot inherently a probeThe cyano group will retain its spectroscopic properties
Bioactivity Can be used in bioactive peptidesCan alter or enhance bioactivityPotential for novel or enhanced biological activities

Experimental Protocols

To empirically determine the impact of D-4-cyanophenylalanine on a specific peptide, the following experimental protocols are recommended.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides.

Methodology:

  • Resin Selection: Choose a suitable solid support resin (e.g., Rink amide resin for C-terminal amides).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-D-4-cyanophenylalanine) using a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and couple it to the deprotected N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer) to a known concentration.

  • Instrument Setup: Use a CD spectrometer and set the wavelength range, typically from 190 to 260 nm for far-UV CD.

  • Data Acquisition: Record the CD spectrum of the peptide solution at a controlled temperature.

  • Blank Subtraction: Subtract the spectrum of the buffer alone from the peptide spectrum.

  • Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity. Analyze the spectral shape to estimate the percentage of α-helix, β-sheet, and random coil content. A comparison of the CD spectra of the L- and D-4-cyanophenylalanine-containing peptides will reveal differences in their secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the chemical shifts of the protons and other relevant nuclei to specific amino acid residues in the peptide sequence.

  • Structural Restraints: Extract structural information from the NMR data, such as inter-proton distances from NOESY spectra and dihedral angle restraints from coupling constants.

  • Structure Calculation: Use molecular modeling software to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Comparative Analysis: Compare the chemical shifts and calculated structures of the diastereomeric peptides to identify specific conformational differences.

Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by proteases.

Methodology:

  • Peptide Incubation: Incubate the peptide at a known concentration with a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological fluid like human serum.

  • Time-Course Sampling: At various time points, take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding acid).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life of the peptide under the assay conditions. A direct comparison of the degradation profiles will demonstrate the stabilizing effect of the D-amino acid substitution.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts discussed in this guide.

Peptide_Synthesis_Workflow Resin Start: Solid Support Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash (DMF) Amino_Acid_Coupling->Wash Repeat Repeat Cycle Wash->Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage synthesis complete Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Peptide Final Peptide Characterization->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Conformational_Analysis_Workflow start Synthesized L- and D-pCNF Peptides cd Circular Dichroism (CD) Spectroscopy start->cd nmr Nuclear Magnetic Resonance (NMR) Spectroscopy start->nmr stability Proteolytic Stability Assay start->stability cd_result Secondary Structure (% Helix, % Sheet) cd->cd_result nmr_result 3D Structure & Dynamics nmr->nmr_result stability_result Peptide Half-life (t½) stability->stability_result comparison Comparative Analysis cd_result->comparison nmr_result->comparison stability_result->comparison

Caption: Workflow for Comparative Conformational Analysis.

D_Amino_Acid_Impact cluster_L L-Amino Acid Peptide cluster_D D-Amino Acid Peptide L_Peptide L-Peptide L_Structure Native Conformation L_Peptide->L_Structure L_Stability Protease Susceptible L_Peptide->L_Stability D_Peptide D-Peptide D_Structure Altered Conformation D_Peptide->D_Structure D_Stability Protease Resistant D_Peptide->D_Stability

Caption: Conceptual Impact of D-Amino Acid Substitution.

Conclusion

The incorporation of D-4-cyanophenylalanine into peptides holds significant promise for the development of novel therapeutics and research tools. While direct experimental data on its conformational effects are still emerging, the principles established from studies of its L-isomer and other D-amino acids provide a strong foundation for its rational use. The primary benefits are expected to be a substantial increase in proteolytic stability and the ability to induce unique conformational changes, potentially leading to enhanced or novel biological activities. The experimental workflows provided in this guide offer a clear path for researchers to systematically evaluate the impact of D-4-cyanophenylalanine in their specific peptide systems. As more research is conducted, a clearer, data-driven picture of the precise conformational consequences of this intriguing non-natural amino acid will undoubtedly emerge.

References

A Comparative Guide to the Quantitative Analysis of H-D-Phe(4-CN)-OH Incorporation into Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities. This guide provides a comparative overview of the primary methods for the quantitative analysis of H-D-Phe(4-CN)-OH incorporation into a target protein. While direct quantitative data for the D-isomer this compound is limited due to challenges in ribosomal incorporation of D-amino acids, this guide will leverage data from its commonly studied L-isomer, p-cyano-L-phenylalanine (pCNPhe), as a practical analogue.[1][2]

Challenges in D-Amino Acid Incorporation

It is important to note that the ribosomal incorporation of D-amino acids is inherently inefficient.[1][2] The ribosome's peptidyl-transferase center is stereospecific and has evolved to accommodate L-amino acids.[2] Consequently, D-aminoacyl-tRNAs are poor substrates for the translational machinery, leading to low incorporation efficiency.[2] This guide will focus on quantitative methods applicable to UAA incorporation in general, with the understanding that the yields for this compound are expected to be significantly lower than for its L-counterpart.

Quantitative Analysis Methods: A Comparison

The two primary methodologies for quantifying UAA incorporation are Mass Spectrometry (MS) and Fluorescence-Based Assays. Each offers distinct advantages and is suited for different stages of the experimental workflow.

FeatureMass Spectrometry (MS)Fluorescence-Based Assays
Principle Directly measures the mass-to-charge ratio of the protein or its peptide fragments, confirming the presence and quantity of the UAA.Indirectly quantifies incorporation by measuring the fluorescence of a reporter protein (e.g., GFP) whose expression is dependent on UAA incorporation.
Data Output Provides precise molecular weight confirmation and can yield absolute or relative quantification of incorporation efficiency.Typically provides relative quantification of incorporation efficiency compared to a wild-type control.
Sensitivity High sensitivity, capable of detecting low levels of incorporation and identifying misincorporation events.Sensitivity is dependent on the reporter protein's fluorescence quantum yield and expression levels.
Throughput Lower throughput due to sample preparation and analysis time.High throughput, suitable for screening libraries of mutant synthetases or different UAAs.
Confirmation Provides direct and unambiguous evidence of UAA incorporation at the correct site.Provides an indirect measure of incorporation; positive results often require MS confirmation.
Primary Use Case Gold standard for validation and precise quantification of UAA incorporation.High-throughput screening and initial optimization of incorporation conditions.

Experimental Protocols

Site-Specific Incorporation of p-cyanophenylalanine via Amber Suppression

This protocol describes the incorporation of pCNPhe into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a UAG codon at the desired incorporation site.

  • pEVOL plasmid containing the gene for the evolved pCNPhe-specific aminoacyl-tRNA synthetase (pCNPheRS) and its cognate tRNA.

  • Luria-Bertani (LB) medium and Terrific Broth (TB) medium.

  • Appropriate antibiotics for plasmid selection.

  • p-cyano-L-phenylalanine (pCNPhe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.

Procedure:

  • Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pCNPheRS plasmid.

  • Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate 1 L of TB medium with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add pCNPhe to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the synthetase/tRNA pair.

  • Induce target protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture at 30°C for 16-20 hours.

  • Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Quantitative Analysis by Mass Spectrometry

This protocol outlines the steps for quantifying pCNPhe incorporation using whole-protein electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • Purified target protein containing pCNPhe.

  • Mass spectrometer equipped with an ESI source.

  • Appropriate solvents for protein solubilization and MS analysis (e.g., water, acetonitrile, formic acid).

Procedure:

  • Prepare the purified protein sample at a concentration of approximately 1 mg/mL in a suitable buffer.

  • Desalt the protein sample using a reverse-phase C4 ZipTip or a similar desalting column to remove non-volatile salts.

  • Infuse the desalted protein sample into the ESI-MS system.

  • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected charge states of the protein.

  • Deconvolute the raw m/z spectrum to obtain the molecular weight of the protein.

  • Compare the observed molecular weight with the theoretical molecular weight of the protein with and without pCNPhe incorporation. The mass shift due to the incorporation of pCNPhe in place of a canonical amino acid will confirm its presence.

  • Quantify the incorporation efficiency by comparing the peak intensities of the protein with and without the UAA.

Fluorescence-Based Reporter Assay

This protocol uses a superfolder Green Fluorescent Protein (sfGFP) reporter to quantify the relative efficiency of pCNPhe incorporation.

Materials:

  • E. coli expression strain.

  • Reporter plasmid containing the sfGFP gene with a UAG codon at a permissive site (e.g., position 150).

  • pEVOL plasmid for pCNPhe incorporation.

  • 96-well microplates.

  • Plate reader capable of measuring fluorescence (e.g., excitation at 485 nm, emission at 510 nm) and optical density (OD600).

Procedure:

  • Co-transform the E. coli strain with the sfGFP reporter plasmid and the pEVOL-pCNPheRS plasmid. As a positive control, transform a separate culture with a wild-type sfGFP plasmid (no UAG codon).

  • Inoculate single colonies into a 96-well deep-well plate containing LB medium with appropriate antibiotics. Grow overnight at 37°C.

  • The next day, inoculate a fresh 96-well plate containing TB medium with the overnight cultures.

  • Grow the cultures at 37°C until the OD600 reaches 0.6.

  • Add pCNPhe to the desired final concentrations to the experimental wells. Add L-arabinose and IPTG to all wells to induce expression.

  • Incubate the plate at 30°C for 16-20 hours with shaking.

  • Measure the fluorescence and OD600 of each well using a plate reader.

  • Calculate the normalized fluorescence (Fluorescence / OD600) for each condition.

  • The incorporation efficiency can be expressed as the ratio of the normalized fluorescence of the UAA-containing sample to the normalized fluorescence of the wild-type sfGFP control.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for UAA incorporation and its quantitative analysis.

UAA_Incorporation_Workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_purification Purification Target Plasmid Target Plasmid Co-transformation Co-transformation Target Plasmid->Co-transformation pEVOL Plasmid pEVOL Plasmid pEVOL Plasmid->Co-transformation Culture Growth Culture Growth Co-transformation->Culture Growth Induction Induction Culture Growth->Induction Add UAA, Arabinose, IPTG Protein Production Protein Production Induction->Protein Production Cell Lysis Cell Lysis Protein Production->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Purified Protein Purified Protein Affinity Chromatography->Purified Protein

Caption: Workflow for site-specific UAA incorporation.

Quantitative_Analysis_Workflow cluster_ms Mass Spectrometry cluster_fluorescence Fluorescence Assay (using reporter protein) Purified Protein Purified Protein Desalting Desalting Purified Protein->Desalting ESI-MS Analysis ESI-MS Analysis Desalting->ESI-MS Analysis Data Deconvolution Data Deconvolution ESI-MS Analysis->Data Deconvolution Quantification Quantification Data Deconvolution->Quantification Plate Reader Measurement Measure Fluorescence & OD600 Normalization Normalization Plate Reader Measurement->Normalization Relative Quantification Relative Quantification Normalization->Relative Quantification Protein Expression with Reporter Protein Expression with Reporter Protein Expression with Reporter->Plate Reader Measurement

Caption: Quantitative analysis workflows.

References

Unlocking Peptide Stability: A Comparative Analysis of H-D-Phe(4-CN)-OH and Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of therapeutic peptides is a critical determinant of their efficacy and clinical viability. Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, such as H-D-Phe(4-CN)-OH, a D-enantiomer of p-cyanophenylalanine. This guide provides a comprehensive comparison of the stability of peptides containing this compound versus those with natural L-amino acids, supported by established principles and experimental data from related studies.

While direct comparative studies on the stability of peptides containing this compound are not extensively available in the public domain, the principles of stereochemistry and the wealth of data on D-amino acid incorporation provide a strong basis for this analysis. The primary advantage of substituting a natural L-amino acid with a D-amino acid, such as this compound, lies in the dramatic increase in resistance to proteolytic degradation.[1][2][3]

Enhanced Proteolytic Resistance: The D-Amino Acid Advantage

Proteases, the enzymes responsible for peptide and protein degradation, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids.[4] By introducing a D-amino acid, the peptide backbone's conformation at that specific site is altered, rendering it a poor substrate for most common proteases.[1][5] This steric hindrance significantly slows down or even completely prevents enzymatic cleavage, thereby extending the peptide's half-life in biological systems.[6][7]

Studies have consistently demonstrated that the substitution of L-amino acids with their D-enantiomers leads to a substantial improvement in the stability of peptides against various proteases, including trypsin and chymotrypsin, as well as in serum and plasma.[8][9][10] For instance, replacing L-lysine and L-arginine residues with their D-counterparts has been shown to confer remarkable stability to antimicrobial peptides in human plasma.[8]

The Role of the 4-Cyano Group

The 4-cyano (-CN) group on the phenyl ring of this compound is an unnatural modification that can also influence peptide properties. While its primary role in many studies is as a fluorescent or infrared probe to investigate peptide conformation and dynamics, its impact on stability is an important consideration. The electron-withdrawing nature of the cyano group can alter the electronic properties of the aromatic ring, potentially influencing interactions with proteases or other molecules. However, the dominant factor for the enhanced stability of peptides containing this compound is overwhelmingly attributed to its D-configuration.

Conformational Stability: A Balancing Act

While the incorporation of D-amino acids is a powerful tool for enhancing proteolytic resistance, it can also impact the peptide's three-dimensional structure, which is often crucial for its biological activity. The introduction of a D-amino acid can disrupt secondary structures like α-helices and β-sheets.[11][12][13] This conformational change can be either detrimental, leading to a loss of binding affinity to the target, or in some cases, beneficial, by locking the peptide into a more active conformation.

Therefore, the position and number of D-amino acid substitutions must be carefully considered and empirically tested to achieve the optimal balance between enhanced stability and retained or improved biological function.

Data Summary: Stability of Modified Peptides

The following table summarizes the general findings from studies on the stability of peptides modified with D-amino acids and other unnatural amino acids, which provides a strong indication of the expected stability of peptides containing this compound.

Stability ParameterPeptides with Natural L-Amino AcidsPeptides with D-Amino Acid Substitutions (e.g., this compound)Key Findings
Proteolytic Stability (e.g., against Trypsin, Chymotrypsin) Highly susceptible to degradation.Highly resistant to degradation.[2][9]The D-amino acid backbone is not recognized by the active site of most proteases.
Serum/Plasma Stability Generally short half-life due to protease activity.Significantly extended half-life.[8][10]Resistance to serum endo- and exopeptidases is markedly increased.
Conformational Stability Native conformation is maintained.Can lead to local or global changes in secondary and tertiary structure.[11][12][13]The impact on conformation is position-dependent and needs to be evaluated on a case-by-case basis.

Experimental Protocols

To aid researchers in evaluating the stability of their own peptides, detailed methodologies for key stability assays are provided below.

Serum/Plasma Stability Assay

This assay determines the half-life of a peptide in a biological fluid.

Workflow:

Serum_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solution (in water or buffer) Incubate Incubate peptide with serum at 37°C Peptide_Stock->Incubate Serum Human Serum or Plasma Serum->Incubate Aliquots Collect aliquots at various time points Incubate->Aliquots Quench Quench reaction (e.g., with TCA or Acetonitrile) Aliquots->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge HPLC Analyze supernatant by RP-HPLC or LC-MS Centrifuge->HPLC Data_Analysis Quantify remaining peptide and calculate half-life HPLC->Data_Analysis

Caption: Workflow for a typical serum stability assay.

Methodology:

  • Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or a buffer like PBS).

  • Incubation: Incubate the peptide with human serum or plasma (e.g., at a final peptide concentration of 100 µM in 50% serum) at 37°C with gentle agitation.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as trichloroacetic acid (TCA) to a final concentration of 10% or an equal volume of acetonitrile.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant containing the remaining peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quantification: Determine the amount of intact peptide at each time point by measuring the peak area from the chromatogram.

  • Half-life Calculation: Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½).

Enzymatic Degradation Assay (e.g., Trypsin)

This assay assesses the stability of a peptide against a specific protease.

Workflow:

Protease_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_termination Termination & Analysis Peptide_Sol Peptide Solution (in appropriate buffer) Incubate_Enzyme Incubate peptide with protease at 37°C Peptide_Sol->Incubate_Enzyme Protease_Sol Protease Solution (e.g., Trypsin in buffer) Protease_Sol->Incubate_Enzyme Time_Points Take samples at different time intervals Incubate_Enzyme->Time_Points Stop_Reaction Stop reaction (e.g., acid or inhibitor) Time_Points->Stop_Reaction Analyze Analyze by RP-HPLC or LC-MS Stop_Reaction->Analyze

Caption: Workflow for an enzymatic degradation assay.

Methodology:

  • Solutions: Prepare a solution of the test peptide in a buffer compatible with the chosen protease (e.g., 50 mM ammonium bicarbonate for trypsin). Prepare a stock solution of the protease.

  • Reaction Initiation: Add the protease to the peptide solution to initiate the digestion (e.g., a 1:100 enzyme-to-substrate ratio by weight).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin).

  • Time Points: At various time intervals, take aliquots of the reaction mixture.

  • Reaction Termination: Stop the enzymatic reaction by adding a strong acid (e.g., formic acid to a final concentration of 1%) or a specific protease inhibitor.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the parent peptide peak and the appearance of degradation fragments.

  • Data Interpretation: Compare the degradation profiles of the peptide containing this compound with that of a control peptide containing a natural L-amino acid.

Conclusion

The incorporation of this compound into a peptide sequence is a highly effective strategy for enhancing its stability against proteolytic degradation. This increased stability is primarily due to the D-configuration of the amino acid, which makes the peptide bond resistant to cleavage by most endogenous proteases. While the 4-cyano group may have subtle effects on peptide conformation and interactions, the D-stereochemistry is the dominant factor in improving the peptide's pharmacokinetic profile. Researchers and drug developers can leverage this approach to design more robust and effective peptide-based therapeutics. However, it is crucial to empirically evaluate the impact of such modifications on the peptide's biological activity to ensure that the desired therapeutic effect is maintained or enhanced.

References

Safety Operating Guide

Safe Disposal of H-D-Phe(4-CN)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical reagents is a critical component of operational safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of H-D-Phe(4-CN)-OH (D-4-Cyanophenylalanine), ensuring the safety of laboratory personnel and compliance with regulatory standards.

Essential Safety and Handling Information

This compound is a phenylalanine derivative that requires careful handling.[1][2] It is harmful if swallowed, inhaled, or comes into contact with skin.[1] Adherence to proper safety protocols is mandatory to minimize risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles should always be worn.

  • Hand Protection: Chemical-resistant gloves are required.

  • Skin Protection: A laboratory coat and appropriate protective clothing must be worn.[1]

  • Respiratory Protection: In case of dust formation, use an approved mask or respirator.[1]

Engineering Controls:

  • All handling of this compound should be conducted in a chemical fume hood to ensure adequate ventilation.[1]

Storage:

  • Store the compound in a tightly closed container in a dry, well-ventilated place.[3] The recommended storage temperature is -15°C.[1]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.2 g/mol [4]
Appearance White to off-white powder or solid
Density 1.3 ± 0.1 g/cm³[1]
Boiling Point 394.1 ± 37.0 °C at 760 mmHg[1]
Flash Point 192.1 ± 26.5 °C[1]
Solubility Soluble in organic solvents

Step-by-Step Disposal Procedures

The proper disposal of this compound is crucial to prevent environmental contamination and ensure a safe laboratory environment. Under no circumstances should this chemical be disposed of in the general trash or down the drain.[5]

1. Waste Identification and Segregation:

  • Solid Waste: Uncontaminated, solid this compound waste should be collected in a dedicated, clearly labeled, and sealed container. The label must include the chemical name, "this compound," and any institutional tracking numbers.

  • Contaminated Materials: All materials that have come into contact with this compound, such as weighing paper, gloves, and wipes, must be collected in a separate, sealed container. This container should be labeled as "Hazardous Chemical Waste" and specify "Contaminated with this compound."

  • Solutions: Solutions containing this compound should be collected in a sealed, labeled container that is compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Container Selection and Management:

  • Use high-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids for waste collection.

  • Store waste containers in a designated, well-ventilated, and cool area, away from heat or ignition sources. The storage area should be clearly marked as a chemical waste accumulation point.

3. Spill Management:

  • Small Spills: In the event of a small spill, sweep up the solid material and place it in a suitable, labeled container for disposal according to local regulations.[3]

  • Large Spills: For large spills, evacuate the immediate area and restrict access. Alert your institution's environmental health and safety (EHS) department or emergency response team. Ensure the area is well-ventilated.

4. Final Disposal:

  • The primary and recommended method for the final disposal of this compound is through a licensed and reputable chemical waste disposal company. These vendors are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.[5]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Chemical Fume Hood PPE->WorkArea Ensure Safety SolidWaste Solid this compound ContaminatedDebris Contaminated Materials (Gloves, Wipes, etc.) LiquidWaste Solutions Containing This compound SolidContainer Labeled, Sealed Container for Solid Waste SolidWaste->SolidContainer Collect DebrisContainer Labeled, Sealed Container for Contaminated Debris ContaminatedDebris->DebrisContainer Collect LiquidContainer Labeled, Sealed Container for Liquid Waste LiquidWaste->LiquidContainer Collect Storage Store in a Designated, Ventilated, and Secure Waste Area SolidContainer->Storage DebrisContainer->Storage LiquidContainer->Storage EHS Contact Environmental Health & Safety (EHS) Storage->EHS Arrange Pickup Vendor Licensed Waste Disposal Vendor EHS->Vendor Coordinate Disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.